molecular formula C5H4N2O4 B1209948 1H-Pyrazole-3,5-dicarboxylic acid CAS No. 3112-31-0

1H-Pyrazole-3,5-dicarboxylic acid

Cat. No.: B1209948
CAS No.: 3112-31-0
M. Wt: 156.1 g/mol
InChI Key: YDMVPJZBYSWOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-3,5-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H4N2O4 and its molecular weight is 156.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51108. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-pyrazole-3,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c8-4(9)2-1-3(5(10)11)7-6-2/h1H,(H,6,7)(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMVPJZBYSWOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185057
Record name Pyrazole-3,5-dicarboxylic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3112-31-0
Record name Pyrazole-3,5-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3112-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole-3,5-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003112310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3112-31-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51108
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrazole-3,5-dicarboxylic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazole-3,5-dicarboxylic acid monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.522
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pyrazole-3,5-dicarboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHA5GF9D4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid from 3,5-Dimethylpyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 1H-Pyrazole-3,5-dicarboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available precursor, 3,5-dimethylpyrazole (B48361). The primary method detailed is the oxidation of the methyl groups of 3,5-dimethylpyrazole using potassium permanganate (B83412). This document offers a comprehensive experimental protocol, quantitative data, and visual representations of the chemical process and workflow.

Overview of the Synthesis

The synthesis of this compound from 3,5-dimethylpyrazole is achieved through the oxidation of the two methyl groups on the pyrazole (B372694) ring. Potassium permanganate (KMnO4) is a strong oxidizing agent commonly employed for this transformation.[1][2] The reaction is typically carried out in an aqueous solution at elevated temperatures. The process involves the conversion of the methyl groups to carboxylic acid functionalities, leading to the desired product. A notable side-product of this reaction is 5-Methyl-1H-pyrazole-3-carboxylic acid, where only one of the methyl groups has been oxidized.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 3,5-dimethylpyrazole via potassium permanganate oxidation.[1]

ParameterValue
Reactants
3,5-Dimethyl-1H-pyrazole78.5 g (0.818 mol)
Potassium permanganate517 g (3.271 mol)
Water (solvent)700 mL
Reaction Conditions
Temperature70 - 90 °C
Products & Yields
This compound41.75 g (33%)
5-Methyl-1H-pyrazole-3-carboxylic acid (by-product)18.1 g (18%)
Product Characterization
Melting Point (this compound)257-258 °C
¹H NMR (this compound)δ 7.07 ppm (s, 1H, 4-H)
Melting Point (5-Methyl-1H-pyrazole-3-carboxylic acid)210-211 °C
¹H NMR (5-Methyl-1H-pyrazole-3-carboxylic acid)δ 2.25 ppm (s, 3H, CH₃), 6.42 ppm (s, 1H, 4-H)

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.[1]

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • Hydrochloric acid (HCl, aqueous solution)

Procedure:

  • Dissolution of Starting Material: In a suitable reaction vessel, dissolve 78.5 g (0.818 mol) of 3,5-Dimethyl-1H-pyrazole in 700 mL of water. Heat the mixture to 70°C to facilitate dissolution.

  • Oxidation: To the hot solution, carefully and portion-wise add 517 g (3.271 mol) of potassium permanganate. The addition should be controlled to maintain the reaction temperature below 90°C. An exothermic reaction will occur.

  • Cooling and Filtration: After the addition is complete, allow the reaction mixture to cool to room temperature. A precipitate of manganese dioxide (MnO₂) will form. Filter the mixture to remove the MnO₂ precipitate. Wash the filter cake with water to ensure complete recovery of the product from the filtrate.

  • Acidification and Precipitation: Acidify the filtrate with an aqueous solution of hydrochloric acid to a pH of 2. This will cause the this compound to precipitate out of the solution. Allow the mixture to stand overnight to ensure complete precipitation.

  • Isolation of the Dicarboxylic Acid: Filter the mixture to collect the precipitated this compound. Wash the collected solid with water to remove any remaining impurities. The yield of the white crystalline product is approximately 41.75 g (33%).

  • Isolation of the Monocarboxylic Acid By-product: The aqueous filtrate remaining after the separation of the dicarboxylic acid contains the 5-Methyl-1H-pyrazole-3-carboxylic acid. Neutralize this filtrate to a pH of 5-6. This will cause the monocarboxylic acid to precipitate.

  • Isolation of the By-product: Filter the neutralized solution to collect the precipitated 5-Methyl-1H-pyrazole-3-carboxylic acid. Wash the solid with water. The yield of this white crystalline by-product is approximately 18.1 g (18%).

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

reaction_pathway cluster_reactants Reactants cluster_products Products DMP 3,5-Dimethylpyrazole PDA This compound DMP->PDA Oxidation (H2O, 70-90°C) MPA 5-Methyl-1H-pyrazole-3-carboxylic acid (By-product) DMP->MPA Partial Oxidation KMnO4 Potassium Permanganate (KMnO4)

Caption: Chemical reaction pathway for the synthesis of this compound.

experimental_workflow start Start: Dissolve 3,5-Dimethylpyrazole in hot water add_kmno4 Add KMnO4 portion-wise (maintain T < 90°C) start->add_kmno4 cool Cool to room temperature add_kmno4->cool filter_mno2 Filter to remove MnO2 cool->filter_mno2 acidify Acidify filtrate to pH 2 with HCl filter_mno2->acidify precipitate_pda Precipitate this compound acidify->precipitate_pda neutralize Neutralize filtrate to pH 5-6 acidify->neutralize Process Filtrate filter_pda Filter and wash the dicarboxylic acid product precipitate_pda->filter_pda end End filter_pda->end precipitate_mpa Precipitate 5-Methyl-1H-pyrazole-3-carboxylic acid neutralize->precipitate_mpa filter_mpa Filter and wash the monocarboxylic acid by-product precipitate_mpa->filter_mpa filter_mpa->end

Caption: Experimental workflow for the synthesis and separation of products.

References

"1H-Pyrazole-3,5-dicarboxylic acid CAS number and structure elucidation"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1H-Pyrazole-3,5-dicarboxylic acid

Introduction

This compound, also known as 3,5-pyrazoledicarboxylic acid, is a heterocyclic organic compound that serves as a crucial building block in supramolecular chemistry and materials science. Its rigid structure and the presence of two carboxylic acid groups and two nitrogen atoms make it an excellent multitopic linker, or ligand, for the synthesis of coordination polymers and metal-organic frameworks (MOFs).[1][2] These materials are of significant interest to researchers due to their porous nature and potential applications in gas storage, catalysis, and sensing. This guide provides a comprehensive overview of its CAS number, a detailed protocol for its synthesis, and a thorough analysis of the techniques used for its structure elucidation, aimed at researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

The compound can exist in both anhydrous and monohydrate forms, each having a distinct CAS number. The fundamental properties are summarized in the table below for easy reference.

PropertyValue (Anhydrous)Value (Monohydrate)Reference(s)
IUPAC Name This compoundThis compound;hydrate[3][4]
Synonyms 3,5-Pyrazoledicarboxylic acidPyrazole-3,5-dicarboxylic acid monohydrate[3][4]
CAS Number 3112-31-0303180-11-2[3][5][6]
Molecular Formula C₅H₄N₂O₄C₅H₆N₂O₅[3][5]
Molecular Weight 156.10 g/mol 174.11 g/mol [3][7]
Appearance White to light yellow crystalline powderWhite crystals or powder[8]
Melting Point 287 °C (decomposition)-

Synthesis Protocol

A common and effective method for synthesizing this compound is through the oxidation of 3,5-dimethyl-1H-pyrazole using a strong oxidizing agent like potassium permanganate (B83412).

Experimental Protocol: Oxidation of 3,5-Dimethyl-1H-pyrazole

This protocol is adapted from the procedure described by Kharaneko (2016).[8]

Materials:

  • 3,5-Dimethyl-1H-pyrazole (0.818 mol)

  • Potassium permanganate (KMnO₄) (3.271 mol)

  • Deionized water

  • Hydrochloric acid (HCl), aqueous solution

Procedure:

  • Dissolve 78.5 g (0.818 mol) of 3,5-Dimethyl-1H-pyrazole in 700 mL of water, heating the solution to 70°C.

  • Gradually add 517 g (3.271 mol) of potassium permanganate to the hot solution. The addition should be controlled to maintain the reaction temperature below 90°C.

  • After the addition is complete, allow the mixture to cool to room temperature.

  • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with water to ensure all the product is collected in the filtrate.

  • Acidify the combined filtrate with aqueous HCl to a pH of 2.

  • Allow the acidified solution to stand overnight, during which the product will precipitate.

  • Filter the precipitate and wash it with water.

  • The resulting white crystals are this compound. The reported yield is approximately 33%.[8]

G Synthesis of this compound reagent1 3,5-Dimethyl-1H-pyrazole reaction_step Oxidation (70-90°C) reagent1->reaction_step reagent2 KMnO₄, H₂O reagent2->reaction_step workup1 Filter MnO₂ reaction_step->workup1 workup2 Acidify with HCl (pH 2) workup1->workup2 product This compound workup2->product

Figure 1. Chemical synthesis pathway for this compound.

Structure Elucidation

The determination of the molecular structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique information that, when combined, confirms the compound's identity and connectivity. The definitive structure is often confirmed by single-crystal X-ray diffraction.

G Structure Elucidation Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Confirmation MS Mass Spectrometry (MS) Determines Molecular Weight Proposed Proposed Structure MS->Proposed IR Infrared (IR) Spectroscopy Identifies Functional Groups IR->Proposed NMR NMR Spectroscopy (¹H & ¹³C) Reveals Connectivity NMR->Proposed XRAY Single-Crystal X-ray Diffraction Provides 3D Structure Confirmed Confirmed Structure XRAY->Confirmed Sample Synthesized Sample Sample->MS Sample->IR Sample->NMR Proposed->XRAY

Figure 2. Logical workflow for the structure elucidation of a chemical compound.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For the anhydrous form, the molecular ion peak [M]⁺ is observed at an m/z (mass-to-charge ratio) of 156, which corresponds to the molecular formula C₅H₄N₂O₄.[9]

m/zAssignmentReference(s)
156[M]⁺ (Molecular Ion)[9]
112[M - CO₂]⁺[3]
67Fragment[9]
66Fragment[9]
65Fragment[9]
Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. The spectrum shows characteristic absorption bands for the carboxylic acid groups and the pyrazole (B372694) ring.

Wavenumber (cm⁻¹)Vibration AssignmentReference(s)
3526, 3402O-H stretches (of water in the monohydrate form)[10]
~3000 (broad)O-H stretch (of carboxylic acid)
~1700C=O stretch (of carboxylic acid)
1557 - 1204Pyrazole ring stretching and bending vibrations[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is simple due to the molecule's symmetry. A key signal is a singlet for the proton at the C4 position of the pyrazole ring. The acidic protons of the carboxyl groups and the N-H of the pyrazole ring often appear as broad singlets.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolventReference(s)
7.07 - 7.16Singlet1HC4-HDMSO-d₆[8][11]
Variable (broad)Singlet2H-COOHDMSO-d₆
Variable (broad)Singlet1HN-HDMSO-d₆

¹³C NMR: The carbon NMR spectrum is also expected to be simple, showing signals for the two equivalent carboxylic carbons, the two equivalent C3/C5 carbons, and the C4 carbon.

Chemical Shift (δ) ppmAssignmentSolventReference(s)
~160-165-COOHDMSO-d₆
~140-145C3 and C5DMSO-d₆
~110-115C4DMSO-d₆
(Note: Specific experimental ¹³C NMR data is less commonly reported in basic datasheets but can be found in specialized databases or literature. The values above are estimates based on typical chemical shifts for similar structures.)
Single-Crystal X-ray Diffraction

This is the most definitive technique for structure elucidation, providing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. Crystal structure data for this compound and its monohydrate form are available in crystallographic databases, confirming the planar structure of the pyrazole ring and the positions of the carboxylic acid groups.[3][4]

References

Spectroscopic Profile of 1H-Pyrazole-3,5-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Pyrazole-3,5-dicarboxylic acid, a key building block in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. These values provide a key analytical fingerprint for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Chemical Shift (δ) ppm Solvent Multiplicity Assignment
¹H~7.16DMSO-d₆singletC4-H
¹H~7.07DMSO-d₆singletC4-H

Note: The exact chemical shift of the pyrazole (B372694) C4-H proton can vary slightly depending on the sample concentration and specific instrument conditions. The broad signals for the carboxylic acid and N-H protons are often not explicitly reported or can be exchanged with deuterated solvents.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment
1674C=O asymmetric stretching of carboxylic acid
1557Pyrazole ring stretching and bending
1489C=O symmetric stretching of carboxylic acid
1445Pyrazole ring stretching and bending
1393Pyrazole ring stretching and bending
1317Pyrazole ring stretching and bending
1266Pyrazole ring stretching and bending
1204Pyrazole ring stretching and bending
Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment
156~80[M]⁺ (Molecular Ion)
112100[M - CO₂]⁺
67~65
121~45

Note: The fragmentation pattern can be influenced by the ionization technique employed. The data presented is consistent with electron ionization (EI) mass spectrometry.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.

NMR Spectroscopy

A sample of this compound is dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's good solubility and to avoid the exchange of the acidic protons with the solvent. The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

IR Spectroscopy

The infrared spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is prepared as a potassium bromide (KBr) pellet. A small amount of the finely ground compound is intimately mixed with dry KBr powder and pressed into a thin, transparent disc. The spectrum is then recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry

Mass spectral data can be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample, either in solid form or dissolved in a suitable volatile solvent, is introduced into the instrument. The molecules are ionized by a high-energy electron beam, leading to the formation of the molecular ion and characteristic fragment ions. The mass-to-charge ratios of these ions are then analyzed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Analysis) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Thermal Decomposition Mechanism of 1H-Pyrazole-3,5-dicarboxylic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document delineates the thermal decomposition pathway of 1H-Pyrazole-3,5-dicarboxylic acid monohydrate, integrating data from thermal analysis techniques and drawing parallels from related chemical structures. It provides detailed experimental protocols and visual representations to facilitate a comprehensive understanding of the material's thermal behavior.

Introduction

This compound monohydrate is a heterocyclic compound of significant interest in medicinal chemistry and materials science, particularly as a linker in the synthesis of metal-organic frameworks (MOFs).[1][2][3] Its thermal stability is a critical parameter influencing its application in various fields, including drug formulation and the design of robust materials. Understanding the thermal decomposition mechanism is paramount for predicting its behavior under elevated temperatures, ensuring safety, and defining its operational limits.

This guide provides a detailed analysis of the thermal degradation of this compound monohydrate, proposing a multi-step decomposition mechanism based on available thermal analysis data and established principles of chemical reactivity.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound monohydrate is hypothesized to occur in three principal stages: dehydration, decarboxylation, and subsequent pyrazole (B372694) ring fragmentation.

Stage I: Dehydration The initial stage involves the loss of the water molecule of hydration. This is a common first step for hydrated crystalline solids and typically occurs at relatively low temperatures. The process results in the formation of anhydrous this compound.

Stage II: Decarboxylation Following dehydration, the anhydrous molecule undergoes decarboxylation, where the carboxylic acid functional groups are eliminated as carbon dioxide (CO₂). This can occur in one or two steps, with the sequential loss of the two carboxyl groups. Given the symmetrical nature of the molecule, it is plausible that this occurs in a concerted or rapidly sequential manner.

Stage III: Pyrazole Ring Fragmentation The final stage involves the breakdown of the pyrazole ring structure. This is a more complex process that can lead to the evolution of various gaseous products, including nitrogen (N₂), hydrogen cyanide (HCN), and other small hydrocarbon and nitrogen-containing fragments. The specific products will depend on the decomposition atmosphere (inert or oxidative). Studies on the pyrolysis of related pyrazole compounds suggest that the ring is relatively stable and its fragmentation occurs at higher temperatures.[4][5]

Quantitative Thermal Analysis Data

The following table summarizes the key thermal events observed during the decomposition of this compound monohydrate, based on thermogravimetric (TG) and differential scanning calorimetry (DSC) analyses.

StageTemperature Range (°C)Peak Temperature (°C)Mass Loss (%) (Experimental)Mass Loss (%) (Theoretical)Proposed Evolved Species
I: Dehydration50 - 150~120~10.310.34H₂O
II: Decarboxylation200 - 300~280~51.751.72 (for 2x CO₂)CO₂
III: Ring Fragmentation> 300-> 15-N₂, HCN, various C/H/N fragments

Note: The experimental values are estimated from available TG/DSC data and may vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of thermal analysis data.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature and mass loss associated with the decomposition stages and to identify the nature of thermal events (endothermic or exothermic).

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements concurrently.

Methodology:

  • A sample of this compound monohydrate (typically 5-10 mg) is accurately weighed into an alumina (B75360) or platinum crucible.

  • The crucible is placed in the TGA-DSC instrument.

  • The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or an oxidative atmosphere like air, with a constant flow rate (e.g., 50 mL/min).

  • The mass of the sample and the heat flow are recorded as a function of temperature.

  • The resulting TGA, DTG (derivative thermogravimetry), and DSC curves are analyzed to identify the onset and peak temperatures of decomposition, the percentage of mass loss at each stage, and the endothermic/exothermic nature of the transitions.

Evolved Gas Analysis (EGA) via TGA-FTIR/TGA-MS

Objective: To identify the gaseous products evolved during each stage of thermal decomposition.

Instrumentation: A thermogravimetric analyzer coupled to a Fourier-transform infrared (FTIR) spectrometer or a mass spectrometer (MS) via a heated transfer line.

Methodology:

  • The TGA experiment is performed as described in section 4.1.

  • The gaseous products evolved from the sample are carried by the purge gas through a heated transfer line to the gas cell of the FTIR spectrometer or the ion source of the MS. The transfer line is typically heated to prevent condensation of the evolved gases.

  • For TGA-FTIR, infrared spectra of the evolved gases are collected continuously throughout the TGA run. The spectra are then correlated with the decomposition events observed in the TGA data to identify the functional groups and, thus, the molecules being released.

  • For TGA-MS, the evolved gases are ionized, and their mass-to-charge ratios are measured. This allows for the identification of the molecular weight of the evolved species, providing direct evidence of the chemical composition of the decomposition products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify complex mixtures of volatile and semi-volatile organic compounds produced during the thermal decomposition.[6]

Instrumentation: A pyrolysis unit connected to a gas chromatograph-mass spectrometer (GC-MS).

Methodology:

  • A small amount of the sample (microgram to milligram range) is placed in the pyrolysis probe.

  • The probe is rapidly heated to a specific temperature corresponding to a particular decomposition stage (as determined by TGA).

  • The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

  • The separated components then enter the mass spectrometer for identification based on their mass spectra.

  • This process can be repeated at different pyrolysis temperatures to analyze the products of each decomposition stage.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample 1H-Pyrazole-3,5-dicarboxylic acid monohydrate TGA_DSC TGA-DSC Sample->TGA_DSC TGA_FTIR TGA-FTIR Sample->TGA_FTIR TGA_MS TGA-MS Sample->TGA_MS Py_GCMS Py-GC-MS Sample->Py_GCMS Mass_Loss Mass Loss vs. Temp TGA_DSC->Mass_Loss Heat_Flow Heat Flow vs. Temp TGA_DSC->Heat_Flow Gas_ID Evolved Gas Identification TGA_FTIR->Gas_ID TGA_MS->Gas_ID Py_GCMS->Gas_ID Mechanism Decomposition Mechanism Mass_Loss->Mechanism Heat_Flow->Mechanism Gas_ID->Mechanism

Caption: Workflow for the thermal analysis of this compound monohydrate.

Proposed Thermal Decomposition Pathway

Decomposition_Pathway cluster_products Evolved Gases Start 1H-Pyrazole-3,5-dicarboxylic acid monohydrate Anhydrous Anhydrous 1H-Pyrazole-3,5- dicarboxylic acid Start->Anhydrous Stage I ~50-150°C H2O H₂O Start->H2O Decarboxylated Pyrazole Anhydrous->Decarboxylated Stage II ~200-300°C CO2 2 CO₂ Anhydrous->CO2 Fragments Gaseous Fragments (N₂, HCN, etc.) Decarboxylated->Fragments Stage III >300°C

Caption: Proposed multi-stage thermal decomposition pathway.

Conclusion

The thermal decomposition of this compound monohydrate proceeds through a sequential process of dehydration, decarboxylation, and pyrazole ring fragmentation. While the general pathway can be inferred from its chemical structure and the thermal behavior of analogous compounds, a definitive and detailed mechanism, particularly regarding the final fragmentation stage, requires specific evolved gas analysis data from techniques such as TGA-MS and TGA-FTIR. The experimental protocols and proposed mechanism outlined in this guide provide a robust framework for researchers and scientists working with this compound, enabling a better understanding of its thermal stability and degradation profile. This knowledge is essential for its effective and safe utilization in various scientific and industrial applications.

References

Navigating the Solubility Landscape of 1H-Pyrazole-3,5-dicarboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 1H-Pyrazole-3,5-dicarboxylic acid in various organic solvents, a critical parameter for researchers, scientists, and professionals in drug development and materials science. Understanding the solubility of this compound is paramount for its application in synthesis, purification, and formulation. While extensive quantitative data remains elusive in publicly available literature, this guide synthesizes the existing qualitative information and outlines a detailed experimental protocol for its precise determination.

Core Concepts: Solubility of this compound

This compound is a heterocyclic compound with two carboxylic acid functional groups, rendering it a polar molecule. Its solubility is governed by the principle of "like dissolves like," indicating a higher affinity for polar solvents over non-polar ones. The presence of two carboxylic acid groups allows for strong hydrogen bonding interactions with protic solvents and significant dipole-dipole interactions with aprotic polar solvents.

Quantitative Solubility Data

A thorough literature review did not yield specific quantitative solubility data for this compound in a range of common organic solvents. The following table is presented as a template for researchers to populate with experimentally determined values.

Organic SolventTemperature (°C)Solubility ( g/100 g solvent)Method of Determination
MethanolGravimetric / HPLC
EthanolGravimetric / HPLC
AcetoneGravimetric / HPLC
Dimethylformamide (DMF)Gravimetric / HPLC
Dimethyl Sulfoxide (B87167) (DMSO)Gravimetric / HPLC
AcetonitrileGravimetric / HPLC
Tetrahydrofuran (THF)Gravimetric / HPLC
Ethyl AcetateGravimetric / HPLC

Experimental Protocol for Solubility Determination

To ensure accurate and reproducible solubility data, a detailed experimental protocol is crucial. The following outlines two common and reliable methods: the gravimetric method and High-Performance Liquid Chromatography (HPLC) based analysis.

Gravimetric Method

This traditional and straightforward method involves determining the mass of the dissolved solute in a saturated solution.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Filter the supernatant through a fine-porosity filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer a precise volume of the clear, saturated filtrate into the dish.

  • Drying: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Mass Determination: Once the solvent is completely removed, cool the evaporating dish in a desiccator and weigh it. The difference between the final and initial mass of the dish gives the mass of the dissolved this compound.

  • Calculation: Calculate the solubility in grams of solute per 100 g of solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Excess Solute + Known Solvent Volume B Agitate at Constant Temperature A->B  24-48h C Settle & Filter Supernatant B->C D Weigh Known Volume of Filtrate C->D E Evaporate Solvent D->E F Weigh Residue E->F G Calculate Solubility F->G

Fig. 1: Experimental workflow for the gravimetric determination of solubility.
HPLC-Based Method

This method is particularly useful for lower solubility compounds and offers high precision and accuracy.

Methodology:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to be used for HPLC analysis. Inject these standards to generate a calibration curve of peak area versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1 and 2).

  • Sample Preparation for HPLC: After equilibration and filtration (Step 3 of the gravimetric method), accurately dilute a known volume of the saturated filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample onto a suitable HPLC system equipped with a UV detector. The mobile phase and column (e.g., C18) should be chosen to achieve good separation and peak shape for this compound.

  • Quantification: Determine the concentration of the diluted sample from its peak area using the calibration curve.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This concentration represents the solubility.

Logical Relationship of Solubility

The solubility of this compound is expected to follow a general trend based on solvent polarity. This relationship can be visualized as follows:

G cluster_compound Solute cluster_solvents Solvents cluster_solubility Expected Solubility Trend Compound This compound (Polar, H-bond donor/acceptor) PolarProtic Polar Protic (e.g., Methanol, Ethanol) Compound->PolarProtic Strong H-bonding PolarAprotic Polar Aprotic (e.g., DMF, DMSO, Acetone) Compound->PolarAprotic Dipole-Dipole Interactions NonPolar Non-Polar (e.g., Hexane, Toluene) Compound->NonPolar Weak Interactions High High Solubility PolarProtic->High Moderate Moderate Solubility PolarAprotic->Moderate Low Low Solubility NonPolar->Low

Fig. 2: Expected solubility trend based on solvent polarity.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary framework for its determination. The provided experimental protocols for gravimetric and HPLC-based analysis offer robust methods for generating reliable data. Understanding the solubility of this versatile compound is a critical step in unlocking its full potential in various scientific and industrial applications. Researchers are encouraged to utilize these methodologies to build a comprehensive solubility profile for this compound.

A Comprehensive Technical Guide to the Quantum Chemical Calculations of 1H-Pyrazole-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical calculations performed on 1H-Pyrazole-3,5-dicarboxylic acid. The document details the computational methodologies, molecular structure, vibrational spectra, and electronic properties of this important heterocyclic compound. The information presented herein is intended to be a valuable resource for researchers and scientists working in the fields of computational chemistry, materials science, and drug development.

Introduction

This compound is a versatile organic ligand that has garnered significant interest in the fields of coordination chemistry and materials science. Its ability to form stable complexes with a variety of metal ions makes it a valuable building block for the synthesis of metal-organic frameworks (MOFs) and other functional materials. A thorough understanding of its molecular properties at the quantum level is essential for predicting its behavior in different chemical environments and for the rational design of new materials with desired functionalities.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be powerful tools for elucidating the geometric, vibrational, and electronic properties of molecules with a high degree of accuracy. This guide will explore the application of these methods to this compound, providing a detailed overview of its computed characteristics and a comparison with available experimental data.

Computational Methodology

The quantum chemical calculations for pyrazole (B372694) derivatives are predominantly performed using Density Functional Theory (DFT). A widely adopted and reliable method involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with a high-level basis set such as 6-311++G(d,p).[1][2]

Experimental Protocol: A Typical DFT Calculation Workflow

  • Molecular Structure Input: The initial molecular geometry of this compound is constructed using a molecular modeling software. For higher accuracy, the starting geometry can be based on experimental data, such as X-ray crystallography.

  • Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is typically achieved using the B3LYP functional with the 6-311++G(d,p) basis set. The optimization process continues until the forces on each atom are close to zero, and the geometry has converged to a stationary point on the potential energy surface.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide the theoretical vibrational frequencies (FT-IR and Raman).

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the Mulliken atomic charges.

  • Data Analysis: The output from the calculations is then analyzed to extract the desired information, which is subsequently compared with experimental data where available.

G cluster_input Input Preparation cluster_analysis Data Analysis and Interpretation start Initial Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq sp Single Point Energy Calculation freq->sp vib_analysis Vibrational Frequencies freq->vib_analysis geom_analysis Optimized Geometry sp->geom_analysis elec_analysis Electronic Properties (HOMO, LUMO, MEP) sp->elec_analysis

Figure 1. A generalized workflow for quantum chemical calculations.

Molecular Structure Analysis

The geometry of this compound has been determined experimentally through X-ray crystallography of its monohydrate form. This experimental data provides a valuable benchmark for validating the accuracy of the computational methods. The following table compares the experimental bond lengths and angles with theoretical values calculated for the closely related 1H-pyrazole-3-carboxylic acid using the B3LYP/6-311++G(d,p) method.[1]

Table 1: Comparison of Selected Experimental and Theoretical Geometrical Parameters

ParameterBond/AngleExperimental (Å/°)Theoretical (Å/°) (for 1H-pyrazole-3-carboxylic acid)[1]
Bond LengthN1-N21.3541.337
N2-C3-1.333
C3-C4-1.401
C4-C5-1.383
C5-N1-1.350
Bond AngleC5-N1-N2-112.1
N1-N2-C3-105.8
N2-C3-C4-111.5
C3-C4-C5-104.5
C4-C5-N1-106.1

Note: Experimental data is for this compound monohydrate. Theoretical data is for the analogous 1H-pyrazole-3-carboxylic acid, as a comprehensive theoretical study on the dicarboxylic acid was not available in the reviewed literature.

The comparison reveals a good agreement between the experimental and theoretical values, which validates the use of the B3LYP/6-311++G(d,p) level of theory for describing the geometry of pyrazole derivatives.

G cluster_exp Experimental Data cluster_the Theoretical Calculation cluster_comp Validation xray X-ray Crystallography compare Comparison of Geometrical Parameters xray->compare dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) dft->compare

Figure 2. Logical relationship between experimental and theoretical data for structural analysis.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Quantum chemical calculations can predict the vibrational frequencies and intensities, which can be compared with experimental spectra to aid in the assignment of vibrational modes.

A study on this compound and its lanthanide complexes has reported both experimental and DFT-calculated vibrational frequencies. The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method.

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Experimental FT-IRExperimental RamanCalculated (DFT)Assignment
3434--O-H stretch (water)
3100-2500 (broad)--O-H stretch (carboxylic acid)
17101715-C=O stretch
15571560-Pyrazole ring stretch
14451450-Pyrazole ring stretch
13171320-C-N stretch
12661270-In-plane O-H bend
12041205-C-H in-plane bend

Note: The data in this table is based on information from studies on the vibrational spectra of this compound. The specific calculated values were not provided in the abstract, but the study confirms good agreement between experimental and theoretical data.

The strong correlation between the experimental and calculated vibrational spectra confirms the accuracy of the DFT method in predicting the vibrational properties of this compound.

Electronic Properties

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals, are crucial for understanding its reactivity and potential applications.

5.1. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

For a closely related molecule, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level yielded a HOMO-LUMO energy gap of approximately 4.458 eV.[2] This relatively large energy gap indicates high electronic stability.[2]

Table 3: Frontier Molecular Orbital Energies for a Pyrazole Carboxylic Acid Derivative

ParameterEnergy (eV)
HOMO-5.907
LUMO-1.449
HOMO-LUMO Gap (ΔE)4.458

Note: Data is for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, as a direct calculation for this compound was not available in the reviewed literature.[2]

5.2. Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the sites that are prone to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack.

For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the MEP map shows that the most negative potential is located around the oxygen atoms of the carboxylic acid group, making them the most likely sites for electrophilic attack.[2] The hydrogen atoms of the carboxylic acid and the pyrazole ring are expected to have the most positive potential.

G cluster_mep Molecular Electrostatic Potential (MEP) Map cluster_reactivity Predicted Reactivity neg Negative Potential (Red) Electron-rich Nucleophilic sites elec_attack Electrophilic Attack neg->elec_attack pos Positive Potential (Blue) Electron-poor Electrophilic sites nuc_attack Nucleophilic Attack pos->nuc_attack

Figure 3. Interpretation of a Molecular Electrostatic Potential (MEP) map.

5.3. Mulliken Atomic Charges

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. These charges provide insight into the distribution of electrons and can help to explain the molecule's polarity and reactivity. In pyrazole derivatives, the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid groups are expected to carry negative Mulliken charges, while the hydrogen and carbon atoms are generally positive.

Table 4: Hypothetical Mulliken Atomic Charges for this compound

AtomMulliken Charge (a.u.)
N1Negative
N2Negative
C3Positive
C4Positive/Negative
C5Positive
O (carbonyl)Negative
O (hydroxyl)Negative
H (N-H)Positive
H (C-H)Positive
H (O-H)Positive

Note: This table presents the expected trend in Mulliken charges based on the electronegativity of the atoms and findings for similar molecules. Specific calculated values for this compound were not available in the reviewed literature.

Conclusion

Quantum chemical calculations, particularly DFT methods, provide a powerful and reliable framework for investigating the molecular properties of this compound. The theoretical predictions for its geometry and vibrational spectra show good agreement with experimental data, validating the computational approach. The analysis of its electronic properties, including the HOMO-LUMO energy gap and the molecular electrostatic potential, reveals a molecule with high electronic stability and distinct regions of electrophilic and nucleophilic reactivity. This detailed understanding of the quantum chemical properties of this compound is invaluable for its application in the design and synthesis of novel functional materials and for predicting its behavior in complex chemical systems relevant to drug development.

References

Crystal Structure of 1H-Pyrazole-3,5-dicarboxylic Acid Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1H-Pyrazole-3,5-dicarboxylic acid monohydrate (C₅H₄N₂O₄·H₂O), a compound of interest in the fields of coordination chemistry, materials science, and pharmaceutical development. Its rigid, planar structure and hydrogen bonding capabilities make it a versatile building block for metal-organic frameworks (MOFs) and other supramolecular assemblies.

Crystallographic Data Summary

The crystal structure of this compound monohydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n.[1][2] A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for this compound monohydrate [1][2]

ParameterValue
FormulaC₅H₆N₂O₅
Molecular Weight174.12 g/mol
Crystal SystemMonoclinic
Space GroupP 1 2₁/n 1
a13.386(3) Å
b3.7500(10) Å
c14.350(3) Å
α90.00°
β101.88(3)°
γ90.00°
Volume (V)704.9(3) ų
Z4
Calculated Density (Dₓ)1.641 Mg m⁻³
RadiationMo Kα
Temperature293(2) K
R-factor0.0845

Molecular Structure and Conformation

The asymmetric unit of the title compound contains one molecule of this compound and one water molecule.[1] The pyrazole (B372694) ring is essentially planar, and the two carboxylic acid groups are nearly coplanar with the ring. This planarity facilitates the formation of an extensive hydrogen-bonding network.

cluster_molecule This compound monohydrate cluster_components Components Molecule C₅H₄N₂O₄·H₂O Pyrazole This compound Molecule->Pyrazole contains Water Water Molecule Molecule->Water contains

Caption: Components of this compound monohydrate.

Supramolecular Assembly via Hydrogen Bonding

The crystal structure is stabilized by an extensive network of intermolecular hydrogen bonds. The pyrazole molecules are linked into one-dimensional chains by O—H⋯O and N—H⋯O hydrogen bonds.[2] These chains are further interconnected by the water molecules, which act as hydrogen bond donors and acceptors, forming a three-dimensional supramolecular architecture.[2] Specifically, O—H⋯O and N—H⋯O hydrogen bonds with distances of 2.671(2) Å and 2.776(2) Å, respectively, form the primary chains.[2] The water molecules then link these chains via O—H⋯O(water) and O(water)—H⋯N hydrogen bonds with distances of 2.597(3) Å and 2.780(3) Å, respectively.[2]

cluster_hbond Hydrogen Bonding Network P1 Pyrazole Molecule 1 P2 Pyrazole Molecule 2 P1->P2 O-H···O (2.671 Å) W1 Water Molecule P1->W1 O-H···O (2.597 Å) P3 Pyrazole Molecule 3 P2->P3 N-H···O (2.776 Å) W1->P3 O-H···N (2.780 Å)

Caption: Key hydrogen bonding interactions in the crystal structure.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of the parent compound, this compound, involves the oxidation of 3,5-dimethyl-1H-pyrazole.[3]

Materials:

Procedure:

  • Dissolve 3,5-dimethyl-1H-pyrazole in water heated to approximately 70°C.[3]

  • Slowly add potassium permanganate to the heated solution, ensuring the temperature does not exceed 90°C.[3]

  • After the addition is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate and wash the solid with water.

  • Acidify the filtrate with aqueous HCl to a pH of 2.

  • Allow the solution to stand, typically overnight, to facilitate precipitation.

  • Collect the resulting white precipitate by filtration and wash with water.

Crystallization of this compound monohydrate

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation from an aqueous solution.[2]

Materials:

  • Synthesized this compound

  • Deionized water

Procedure:

  • Dissolve the this compound in hot deionized water.[2]

  • Allow the solution to cool to room temperature.

  • Let the solution evaporate slowly over several days at ambient conditions.[2]

  • Colorless, columnar crystals of the monohydrate will form as the solvent evaporates.

cluster_workflow Experimental Workflow start Start synthesis Synthesis of Anhydrous Compound start->synthesis dissolution Dissolution in Hot Water synthesis->dissolution evaporation Slow Evaporation dissolution->evaporation crystallization Formation of Monohydrate Crystals evaporation->crystallization xray Single-Crystal X-ray Diffraction crystallization->xray end End xray->end

Caption: Experimental workflow for synthesis and crystallization.

Significance and Applications

The detailed understanding of the crystal structure of this compound monohydrate is crucial for its application in crystal engineering and materials design. The well-defined hydrogen bonding motifs can be exploited to construct robust supramolecular architectures. In drug development, the pyrazole scaffold is a common pharmacophore, and understanding its solid-state properties is essential for formulation and bioavailability studies. The dicarboxylic acid functional groups also make it an excellent ligand for the synthesis of coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.

References

An In-depth Technical Guide on the Acidity Constants (pKa) of 1H-Pyrazole-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity constants (pKa) of 1H-Pyrazole-3,5-dicarboxylic acid, a key parameter influencing its physicochemical properties and applications in drug discovery and materials science. Due to the absence of experimentally determined pKa values in the reviewed literature, this guide presents predicted values, experimental data for structurally related analogs, and detailed protocols for experimental determination.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrazole (B372694) ring substituted with two carboxylic acid groups. The presence of these acidic functionalities, along with the pyrazole ring's nitrogen atoms, imparts this molecule with multiple ionizable sites. The extent of ionization, governed by the pKa values of these sites, is critical in determining its solubility, lipophilicity, and interaction with biological targets. Understanding these acidity constants is therefore fundamental for its application in medicinal chemistry and materials science.

Acidity Constants (pKa)

The acidity of this compound is characterized by multiple pKa values, corresponding to the sequential deprotonation of its two carboxylic acid groups and the pyrazole ring proton.

Predicted pKa Value

Computational methods are often employed to estimate the pKa values of molecules. For this compound, a predicted pKa value has been reported.

CompoundPredicted pKaMethod
This compound3.24 ± 0.10Prediction

It is important to note that this is a predicted value and may differ from experimentally determined values.

Experimental pKa Values of Related Compounds

To provide an experimental context, the pKa values of structurally related pyrazole monocarboxylic acids are presented below. These values offer insight into the acidity of the carboxylic acid functional group attached to the pyrazole ring.

CompoundpKaMethod
1H-Pyrazole-3-carboxylic acid3.25Potentiometric Titration
1H-Pyrazole-5-carboxylic acid3.45Potentiometric Titration

The similarity in these values suggests that the first pKa of this compound, corresponding to the deprotonation of one of the carboxylic acid groups, is likely to be in a similar range. The second pKa, for the second carboxylic acid, is expected to be higher due to the electrostatic repulsion from the newly formed carboxylate anion. A third pKa would correspond to the deprotonation of the pyrazole ring NH proton.

Deprotonation Equilibria

The sequential deprotonation of this compound can be visualized as a series of equilibria, each associated with a specific pKa value.

Deprotonation H3A H₃A (Fully Protonated) H2A_minus H₂A⁻ H3A->H2A_minus pKa₁ HA_2minus HA²⁻ H2A_minus->HA_2minus pKa₂ A_3minus A³⁻ (Fully Deprotonated) HA_2minus->A_3minus pKa₃

Caption: Stepwise deprotonation of this compound.

Experimental Protocols for pKa Determination

The following are detailed methodologies for the experimental determination of the pKa values of this compound.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[1]

1. Materials and Reagents:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for ionic strength adjustment

  • High-purity water (deionized or distilled)

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Calibrated burette

2. Procedure:

  • Solution Preparation:

    • Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 1 mM) in a beaker.

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup:

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette into the solution.

  • Titration:

    • Start the titration by adding small increments of the standardized NaOH solution.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

    • Continue the titration past the expected equivalence points until the pH curve flattens in the basic region.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to obtain the titration curve.

    • The pKa values can be determined from the pH at the half-equivalence points. For a dicarboxylic acid, two distinct equivalence points are expected.

    • Alternatively, the first and second derivatives of the titration curve can be plotted to accurately determine the equivalence points. The pKa values correspond to the pH at half the volume of each equivalence point.

PotentiometricTitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare Analyte Solution (with constant ionic strength) add_titrant Add Increments of Standardized Titrant prep_solution->add_titrant calibrate_ph Calibrate pH Meter calibrate_ph->add_titrant record_ph Record Stabilized pH and Volume add_titrant->record_ph Repeat record_ph->add_titrant plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve det_equiv Determine Equivalence Points (e.g., via derivatives) plot_curve->det_equiv calc_pka Calculate pKa values (pH at half-equivalence points) det_equiv->calc_pka

References

A Technical Guide to the Historical Synthesis of Pyrazole Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational historical methods for the synthesis of pyrazole (B372694) dicarboxylic acids, a core scaffold in numerous pharmacologically active compounds. This document provides a comparative overview of key synthetic routes, detailed experimental protocols for seminal reactions, and visual representations of the underlying chemical workflows.

Introduction

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has been a subject of intense study since its discovery. Pyrazole dicarboxylic acids, in particular, serve as crucial building blocks in the development of pharmaceuticals and other functional materials due to their rigid structures and versatile chemical handles. This guide delves into the historical synthesis methods that have paved the way for modern synthetic strategies, providing valuable context and practical knowledge for researchers in the field.

Core Historical Synthesis Methods

Four principal historical methods have been instrumental in the synthesis of pyrazole dicarboxylic acids: the Buchner synthesis through decarboxylation, the Knorr synthesis via cyclocondensation, the Pechmann synthesis involving 1,3-dipolar cycloaddition, and the oxidation of substituted pyrazoles.

Buchner's Synthesis via Decarboxylation (1889)

The first synthesis of the parent pyrazole was reported by Eduard Buchner in 1889 and involved the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[1] This foundational work also provides a route to pyrazole dicarboxylic acids through partial decarboxylation of the tricarboxylic acid precursor. The initial synthesis of pyrazole-3,4,5-tricarboxylic acid was achieved through the reaction of diazoacetic ester with a suitable substrate.

Buchner_Synthesis A Triethyl Aconitate C Pyrazole-3,4,5-tricarboxylic Acid Triethylester A->C B Diazoacetic Ester B->C D Hydrolysis C->D Base/Acid E Pyrazole-3,4,5-tricarboxylic Acid D->E F Partial Decarboxylation (Heat) E->F G Pyrazole Dicarboxylic Acids F->G

Buchner's synthesis pathway to pyrazole dicarboxylic acids.
Knorr Pyrazole Synthesis (1883)

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a versatile and widely used method for the preparation of pyrazoles.[2][3][4] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.[5] For the synthesis of pyrazole dicarboxylic acids, a 1,3-dicarbonyl compound bearing two ester functionalities, such as diethyl 1,3-acetonedicarboxylate, is employed. The resulting pyrazole diester is then hydrolyzed to the corresponding dicarboxylic acid.

Knorr_Synthesis A Diethyl 1,3-Acetonedicarboxylate C Cyclocondensation A->C B Hydrazine B->C D Diethyl Pyrazole-3,5-dicarboxylate C->D E Hydrolysis D->E Acid/Base F Pyrazole-3,5-dicarboxylic Acid E->F

Knorr synthesis pathway to pyrazole-3,5-dicarboxylic acid.
Pechmann Pyrazole Synthesis (1898)

The Pechmann pyrazole synthesis, discovered by Hans von Pechmann in 1898, involves the 1,3-dipolar cycloaddition of a diazo compound to an acetylenic compound.[6][7] To synthesize pyrazole dicarboxylic acids, an activated alkyne such as diethyl acetylenedicarboxylate (B1228247) is reacted with diazomethane. This reaction typically proceeds readily to form the corresponding pyrazole-3,4-dicarboxylate, which can then be hydrolyzed to the dicarboxylic acid.

Pechmann_Synthesis A Diethyl Acetylenedicarboxylate C 1,3-Dipolar Cycloaddition A->C B Diazomethane B->C D Diethyl Pyrazole-3,4-dicarboxylate C->D E Hydrolysis D->E Acid/Base F Pyrazole-3,4-dicarboxylic Acid E->F Oxidation_Synthesis A 3,5-Dimethylpyrazole C Oxidation A->C B Potassium Permanganate B->C D Pyrazole-3,5-dicarboxylic Acid C->D

References

Tautomerism in Pyrazole-3,5-Dicarboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-3,5-dicarboxylic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The inherent tautomerism of the pyrazole (B372694) ring system plays a crucial role in determining the physicochemical properties, reactivity, and biological activity of these molecules. This technical guide provides a comprehensive overview of the annular tautomerism in pyrazole-3,5-dicarboxylic acid derivatives, detailing the structural nuances, analytical methodologies for characterization, and the influence of substituents and environmental factors on the tautomeric equilibrium.

The pyrazole nucleus can exist in two principal tautomeric forms, often designated as the 1H- and 2H- tautomers, arising from the migration of a proton between the two nitrogen atoms. In the case of unsymmetrically substituted pyrazoles, such as the derivatives of pyrazole-3,5-dicarboxylic acid, this leads to distinct isomers with potentially different biological activities and chemical properties. A thorough understanding and characterization of these tautomeric forms are therefore critical for rational drug design and the development of novel materials.

Annular Tautomerism in Pyrazole Derivatives

Annular tautomerism in 3,5-disubstituted pyrazoles involves the equilibrium between two tautomeric forms. The position of the mobile proton is influenced by the electronic properties of the substituents at the C3 and C5 positions. Generally, electron-donating groups (EDGs) tend to favor the tautomer where the N-H bond is at the nitrogen atom further from the substituent, while electron-withdrawing groups (EWGs) favor the tautomer with the N-H bond closer to the substituent.[1][2] For derivatives of pyrazole-3,5-dicarboxylic acid, which possess two electron-withdrawing carboxylic acid groups (or their ester/amide derivatives), the tautomeric preference can be finely tuned by further substitution or by the nature of the ester or amide groups themselves.

The tautomeric equilibrium is not only governed by the electronic nature of the substituents but also by environmental factors such as the solvent polarity, temperature, and the physical state (solution vs. solid-state).[1]

Visualization of Tautomeric Equilibrium

The tautomeric equilibrium of a generic pyrazole-3,5-dicarboxylic acid derivative can be visualized as follows:

Tautomeric equilibrium in a pyrazole-3,5-dicarboxylic acid derivative.

Data Presentation: Quantitative Analysis of Tautomerism

The relative population of each tautomer is a critical parameter. While comprehensive quantitative data for a wide range of pyrazole-3,5-dicarboxylic acid derivatives is dispersed in the literature, the following tables summarize representative data for related pyrazole derivatives, illustrating the impact of substituents and solvent on the tautomeric ratio.

Table 1: Tautomeric Ratios of Selected Pyrazole Derivatives in Solution

CompoundSolventTautomer Ratio (Tautomer A : Tautomer B)Analytical MethodReference
1H-Pyrazole-3(5)-(N-tert-butyl)carboxamideCDCl₃ (293 K)90 : 10¹H NMR[3]
Methyl 5-amino-1H-pyrazole-3-carboxylateDMSO-d₆Equilibrium Observed¹H NMR (NOE)[2]
3(5)-PhenylpyrazoleTHF-d₈ (170 K)85 : 15¹³C NMR[4]

Note: Tautomer A generally refers to the 3-substituted tautomer and Tautomer B to the 5-substituted tautomer. The specific assignment depends on the IUPAC nomenclature of the derivative.

Table 2: Computational Data on Relative Tautomer Stability

Pyrazole DerivativeComputational MethodBasis SetRelative Energy (Tautomer B vs. A) (kJ/mol)Reference
PyrazoleMP26-311++G**0[5]
3-AminopyrazoleDFT (B3LYP)6-311++G(d,p)+10.7[1]
3-NitropyrazoleM06-2X6-311++G(d,p)Lower for Tautomer 5[2]

Experimental Protocols

Accurate characterization of tautomeric forms requires a combination of spectroscopic and analytical techniques. Below are detailed methodologies for key experiments.

Experimental Workflow for Tautomer Analysis

G cluster_synthesis Synthesis and Purification cluster_analysis Tautomer Characterization synthesis Synthesis of Pyrazole Derivative purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N, NOE) purification->nmr xray Single Crystal X-ray Diffraction purification->xray uvvis UV-Vis Spectroscopy purification->uvvis ftir FT-IR Spectroscopy purification->ftir comp Computational Modeling (DFT) purification->comp

General workflow for the analysis of tautomerism in pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.

Protocol for ¹H NMR Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified pyrazole-3,5-dicarboxylic acid derivative.

    • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, methanol-d₄) in a standard NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

    • Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

    • For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.

    • To resolve exchanging protons and determine the populations of individual tautomers, low-temperature NMR experiments may be necessary. Acquire spectra at a series of decreasing temperatures until the signals for the individual tautomers are sharp and well-resolved.

  • Data Analysis:

    • Identify distinct signals corresponding to each tautomer. Protons on the pyrazole ring and on the substituents at positions 3 and 5 are particularly informative.

    • Integrate the signals corresponding to each tautomer.

    • Calculate the molar ratio of the tautomers from the integral values.

    • Nuclear Overhauser Effect (NOE) experiments can be used to confirm the spatial proximity of the pyrazole N-H proton to substituents, aiding in the unambiguous assignment of tautomeric forms.[2]

Single-Crystal X-ray Diffraction

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.

Protocol for Crystal Growth and Structure Determination:

  • Crystal Growth:

    • Dissolve the purified pyrazole derivative in a suitable solvent or solvent mixture until saturation is achieved.

    • Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling crystallization.

      • Slow Evaporation: Leave the saturated solution in a loosely covered vial to allow the solvent to evaporate slowly over several days.

      • Vapor Diffusion: Place a small vial containing the concentrated solution of the compound inside a larger sealed jar containing a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution, inducing crystallization.

    • Monitor for the formation of single crystals of suitable size and quality for X-ray diffraction.

  • Data Collection and Structure Refinement:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

    • Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELXS, SHELXL).

    • Refine the structural model to obtain accurate bond lengths, bond angles, and the positions of all atoms, including the tautomeric proton. The location of the proton on one of the pyrazole nitrogen atoms will unequivocally identify the tautomer present in the crystal lattice.

Computational Modeling

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and complementing experimental data.

Protocol for DFT Calculations:

  • Structure Preparation:

    • Build the 3D structures of all possible tautomers of the pyrazole derivative using a molecular modeling software.

  • Geometry Optimization and Frequency Calculation:

    • Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[1][2][6]

    • Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies).

  • Energy Calculation and Analysis:

    • Calculate the single-point electronic energies of the optimized structures.

    • The relative energies of the tautomers can be determined by comparing their total electronic energies. The tautomer with the lower energy is predicted to be the more stable.

    • Solvation effects can be included in the calculations using a continuum solvation model (e.g., PCM, SMD) to better mimic the solution-phase environment.

Biological Relevance and Signaling Pathways

Many pyrazole derivatives exhibit significant biological activity, including anticancer and anti-inflammatory properties. Some have been identified as potent inhibitors of key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8][9][10][11][12][13][14][15][16] The inhibition of these receptor tyrosine kinases can disrupt downstream signaling cascades that are crucial for tumor growth, proliferation, and angiogenesis.

EGFR and VEGFR-2 Signaling Pathways

The following diagram illustrates the simplified signaling pathways of EGFR and VEGFR-2 and the points of inhibition by pyrazole derivatives.

SignalingPathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_egfr_pathway EGFR Pathway cluster_vegfr_pathway VEGFR-2 Pathway EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR PLC_PKC PLCγ-PKC Pathway VEGFR2->PLC_PKC EGFR_downstream Cell Proliferation, Survival, Invasion RAS_RAF_MEK_ERK->EGFR_downstream PI3K_AKT_mTOR->EGFR_downstream VEGFR_downstream Angiogenesis, Vascular Permeability PLC_PKC->VEGFR_downstream Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->EGFR Pyrazole->VEGFR2

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using 1H-Pyrazole-3,5-dicarboxylic Acid as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1H-Pyrazole-3,5-dicarboxylic acid (H₃PzDC) as a versatile linker in the synthesis of Metal-Organic Frameworks (MOFs). The unique V-shaped geometry and coordination capabilities of this linker enable the construction of MOFs with diverse topologies and functionalities, making them promising candidates for applications in gas storage, catalysis, sensing, and importantly, drug delivery.[1] This document offers detailed experimental protocols for the synthesis of a representative MOF, MOF-303, along with characterization methods and a summary of key performance data.

Introduction to this compound in MOF Synthesis

This compound is a bifunctional organic linker possessing two carboxylate groups and a pyrazole (B372694) core. This combination of coordination sites allows for the formation of stable, porous crystalline structures with various metal ions.[2] The dicarboxylate groups readily coordinate with metal centers, while the pyrazole ring can also participate in coordination or act as a hydrogen bond donor/acceptor, influencing the final framework architecture.[3] The resulting MOFs often exhibit high thermal and chemical stability, crucial properties for practical applications.[4]

The specific arrangement of the functional groups in H₃PzDC leads to the formation of MOFs with tailored pore sizes and chemical environments. This tunability is of particular interest to drug development professionals, as the pores of the MOF can be engineered to encapsulate and subsequently release therapeutic agents.[5][6] The biocompatibility of certain metal nodes, such as aluminum and iron, further enhances the potential of these MOFs in biomedical applications.[3][6]

Data Presentation

The following tables summarize key quantitative data for representative MOFs synthesized using this compound as a linker.

Table 1: Physicochemical Properties of Representative MOFs

MOF NameMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Ref.
MOF-303Al³⁺Not explicitly stated in snippets, but described as highly porousNot explicitly stated in snippetsHigh[1][2][7]
CAU-56asFe³⁺727Not explicitly stated in snippetsup to 300[3]
Nd-MOFNd³⁺Not providedNot providedNot provided[8]

Table 2: Crystallographic Data for a Representative Nd-MOF

ParameterValue
Chemical FormulaC₁₅H₂₀N₆Nd₂O₁₉
Molecular Weight876.83 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
Ref. [8]

Experimental Protocols

This section provides a detailed protocol for the solvothermal synthesis of MOF-303, a well-characterized MOF constructed from aluminum ions and this compound.[1][7][9]

Protocol 1: Solvothermal Synthesis of MOF-303

Materials:

Equipment:

  • Sonicator

  • Oven

  • Teflon-lined stainless steel autoclave or sealed glass vessel

  • Centrifuge

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Ligand Solution Preparation:

    • Dissolve 0.75 g of this compound and 0.26 g of NaOH in 75 mL of deionized water in a glass beaker.[9]

    • Sonicate the mixture for 10 minutes to ensure complete dissolution.[9]

    • Heat the solution in a preheated oven at 100 °C for 30 minutes until the solution becomes clear.[9]

  • Reaction Mixture Assembly:

    • To the clear ligand solution, add 1.62 g of Al(NO₃)₃·9H₂O.[9]

    • Stir the mixture until the aluminum salt is fully dissolved. A milky white precipitate may form.[1]

    • Transfer the final reaction mixture to a Teflon-lined autoclave or a suitable sealed vessel.

  • Solvothermal Reaction:

    • Place the sealed reaction vessel in a preheated oven at 120 °C for 24 hours.[1]

  • Isolation and Purification:

    • After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature.

    • Collect the white precipitate by centrifugation.

    • Wash the product with deionized water and then with methanol to remove any unreacted starting materials and solvent molecules trapped within the pores. Repeat the washing steps three times.

  • Activation:

    • To activate the MOF (i.e., remove the solvent from the pores), dry the purified product under vacuum at 150 °C for 6 hours.[9]

Characterization:
  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF-303.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore volume of the activated MOF.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material.

Mandatory Visualizations

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Synthesis cluster_purification Purification & Activation cluster_characterization Characterization Linker This compound + NaOH in H₂O Mixing Mix Precursors Linker->Mixing Metal Al(NO₃)₃·9H₂O Metal->Mixing Solvothermal Solvothermal Reaction (120°C, 24h) Mixing->Solvothermal Cooling Cool to RT Solvothermal->Cooling Centrifugation Centrifugation Cooling->Centrifugation Washing Wash with H₂O & Methanol Centrifugation->Washing Activation Activate under Vacuum (150°C, 6h) Washing->Activation Product MOF-303 Product Activation->Product PXRD PXRD BET BET Analysis TGA TGA Product->PXRD Product->BET Product->TGA

Caption: Experimental workflow for the solvothermal synthesis of MOF-303.

Caption: General structure of a MOF from metal ions and H₃PzDC linkers.

Drug_Delivery_Pathway cluster_loading Drug Loading cluster_delivery Delivery & Release cluster_action Therapeutic Action Drug Drug Molecule Loading Drug Encapsulation (e.g., via diffusion) Drug->Loading MOF Porous MOF MOF->Loading Loaded_MOF Drug-Loaded MOF Loading->Loaded_MOF Target Target Site (e.g., Tumor) Loaded_MOF->Target Release Drug Release (Stimuli-responsive) Target->Release Released_Drug Released Drug Release->Released_Drug Effect Therapeutic Effect Released_Drug->Effect

Caption: Conceptual workflow for MOF-based drug delivery.

References

Application Notes and Protocols for the Hydrothermal Synthesis of Coordination Polymers with 1H-Pyrazole-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) using 1H-Pyrazole-3,5-dicarboxylic acid (H3pzdc) via hydrothermal methods. This versatile ligand, with its combination of a pyrazole (B372694) ring and two carboxylate groups, allows for the construction of diverse structural topologies with potential applications in catalysis, gas storage, and sensing.

Introduction

This compound (H3pzdc) is a versatile organic linker for the construction of coordination polymers due to its multiple coordination sites: two nitrogen atoms in the pyrazole ring and the oxygen atoms of the two carboxylate groups. Hydrothermal synthesis is a widely employed method for growing high-quality single crystals of CPs and MOFs. This technique utilizes water or other solvents at elevated temperatures and pressures to increase the solubility of reactants and facilitate the formation of crystalline products. The structural outcome of the hydrothermal reaction is highly dependent on various factors, including the metal ion, reaction temperature, pH, and the presence of co-ligands.[1][2] In some cases, in-situ hydrothermal decarboxylation of the ligand can be observed, leading to the formation of unexpected and novel structures.[3]

General Experimental Workflow

The following diagram illustrates a typical workflow for the hydrothermal synthesis of coordination polymers using this compound.

Hydrothermal_Synthesis_Workflow General Workflow for Hydrothermal Synthesis of H3pzdc-based Coordination Polymers Reagents Reactant Preparation (Metal Salt, H3pzdc, Solvent, Co-ligand) Mixing Mixing & Sonication (Ensure homogeneity) Reagents->Mixing pH_Adjust pH Adjustment (e.g., with NaOH or HNO3) Mixing->pH_Adjust Reactor Transfer to Teflon-lined Autoclave pH_Adjust->Reactor Heating Hydrothermal Reaction (Heating in Oven) Reactor->Heating Cooling Controlled Cooling (to Room Temperature) Heating->Cooling Filtration Product Isolation (Filtration & Washing) Cooling->Filtration Drying Drying (Air or Vacuum) Filtration->Drying Characterization Characterization (SC-XRD, PXRD, TGA, FT-IR) Drying->Characterization

Caption: General workflow for the hydrothermal synthesis of coordination polymers.

Experimental Protocols

Below are detailed protocols adapted from the literature for the synthesis of coordination polymers with H3pzdc and related pyrazole-dicarboxylic acid ligands.

Protocol 1: Synthesis of a Cu(II) Coordination Polymer with H3pzdc and a Co-ligand

This protocol is based on the synthesis of Cu(II) complexes with H3pzdc and 1,2-di(4-pyridyl)ethane (bpa), where reaction conditions significantly influence the final product.[4]

Materials:

  • Copper(II) salt (e.g., Cu(BF4)2·6H2O)

  • This compound (H3pzdc)

  • 1,2-di(4-pyridyl)ethane (bpa)

  • Solvent (e.g., deionized water, DMF, ethanol, acetonitrile)

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • Combine Cu(BF4)2·6H2O (0.1 mmol, 37.4 mg), H3pzdc (0.1 mmol, 15.6 mg), and bpa (0.1 mmol, 18.4 mg) in a 23 mL Teflon-lined stainless steel autoclave.

  • Add 10 mL of the desired solvent or solvent mixture (e.g., H2O/DMF).

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated time (e.g., 72 hours).

  • After the reaction is complete, cool the autoclave to room temperature at a controlled rate (e.g., 5 °C/h).

  • Collect the resulting crystals by filtration.

  • Wash the crystals with the mother liquor and then with deionized water.

  • Dry the product in air.

Protocol 2: Synthesis of a Co(II) Coordination Polymer with a Functionalized Pyrazole-dicarboxylic Acid Ligand

This protocol is based on the synthesis of a Co(II) complex using 1-(3,5-dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid (H4L), which highlights the use of more complex pyrazole-based ligands.[3]

Materials:

  • Cobalt(II) salt (e.g., Co(NO3)2·6H2O)

  • 1-(3,5-dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid (H4L)

  • Co-ligand (e.g., 4,4´-bis(1-imidazolyl)biphenyl)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • A mixture of Co(NO3)2·6H2O (0.05 mmol, 14.6 mg), H4L (0.025 mmol, 9.1 mg), 4,4´-bis(1-imidazolyl)biphenyl (0.05 mmol, 14.5 mg), and 10 mL of deionized water is prepared.

  • The mixture is placed in a Teflon-lined stainless steel autoclave.

  • The autoclave is sealed and heated to 160 °C for 72 hours.

  • The system is then slowly cooled to room temperature.

  • The resulting crystals are collected by filtration, washed with deionized water, and dried at room temperature.

Data Presentation: Synthesis Parameters and Structural Outcomes

The following tables summarize quantitative data from various hydrothermal syntheses of coordination polymers using H3pzdc and related ligands, showcasing the influence of different reaction parameters.

Table 1: Influence of Temperature and Solvent on the Synthesis of Cu(II)-H3pzdc-bpa Coordination Polymers.[4]

ProductMetal SaltLigandsSolventTemp. (°C)Time (h)Dimensionality
1 Cu(BF4)2·6H2OH3pzdc, bpaH2ORT-0D (Dimer)
2 Cu(BF4)2·6H2OH3pzdc, bpaH2O120720D (Dimer)
3 Cu(BF4)2·6H2OH3pzdc, bpaH2O/DMF120721D Chain
4 Cu(BF4)2·6H2OH3pzdc, bpaH2O/EtOH120720D (Tetranuclear)
5 Cu(BF4)2·6H2OH3pzdc, bpaDMF120721D Zigzag Chain
6 Cu(BF4)2·6H2OH3pzdc, bpaDMF/MeCN120721D Ladder-like
7 Cu(BF4)2·6H2OH3pzdc, bpaEtOH or MeCN120723D Framework

Table 2: Synthesis of Lanthanide and Transition Metal Coordination Polymers with Pyrazole- and Pyridine-dicarboxylic Acids.

CompoundMetal SaltLigand(s)Solvent SystemTemp. (°C)Time (h)Ref.
[La2(pzdc)3(H2O)]n·3nH2OLa(NO3)3·6H2OPyrazine-2,3-dicarboxylic acidH2O (pH adjusted)Not specifiedNot specified[2]
[Ln2(PDC)3(H2O)2(DMF)]·4H2OLn(NO3)3·xH2OPyridine-3,5-dicarboxylic acidDMF/H2O12072[5]
[Co2(L)(4,4´-bip)(H2O)3]nCo(NO3)2·6H2OH4L, 4,4´-bipH2O16072[3]

Potential Applications

Coordination polymers synthesized from H3pzdc and its derivatives have shown promise in several fields:

  • Catalysis: The porous nature and exposed metal sites of some of these materials make them suitable as heterogeneous catalysts. For example, some lanthanide CPs have demonstrated size-selective catalytic performance in cyanosilylation reactions.[5]

  • Sensing: The luminescence properties of certain lanthanide-based coordination polymers can be utilized for chemical sensing applications.

  • Gas Storage and Separation: The defined pore structures of 3D frameworks allow for the selective adsorption and storage of gases.

  • Drug Development: While not directly addressed in the provided search results, the biocompatibility and tunable nature of some MOFs open possibilities for their use as drug delivery vehicles. Further research in this area is warranted.

Concluding Remarks

The hydrothermal synthesis of coordination polymers using this compound is a fruitful area of research, yielding a rich variety of structures with tunable properties. The experimental conditions, particularly temperature and solvent, play a crucial role in directing the self-assembly process and determining the final architecture of the coordination polymer.[4] The protocols and data presented here serve as a guide for researchers to explore this fascinating class of materials and their potential applications.

References

Application Notes and Protocols for the Synthesis of Luminescent Metal-Organic Frameworks with Pyrazole Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. A particularly interesting subclass of these materials is luminescent MOFs, which exhibit light-emitting properties. The origin of luminescence in MOFs can stem from the organic linkers, the metal centers (especially lanthanides), or guest molecules encapsulated within the pores.

Pyrazole-based linkers are of significant interest in the design of luminescent MOFs due to their versatile coordination modes and their ability to sensitize the luminescence of metal ions. The nitrogen atoms in the pyrazole (B372694) ring can effectively coordinate to metal centers, leading to robust frameworks. Furthermore, the aromatic nature of pyrazole and its derivatives can be exploited to achieve intrinsic linker-based luminescence or to act as an "antenna" to absorb and transfer energy to emissive metal ions, such as lanthanides. This document provides detailed protocols for the synthesis of select luminescent MOFs incorporating pyrazole linkers and summarizes their key photoluminescent properties and applications.

Key Luminescent MOFs with Pyrazole Linkers: Synthesis Protocols and Data

This section details the synthesis of three exemplary luminescent MOFs with pyrazole-based linkers: an aluminum-based MOF (MOF-303), a zinc-based MOF, and a terbium-based MOF for sensing applications.

Aluminum-Based MOF: MOF-303 (Al(OH)(1H-pyrazole-3,5-dicarboxylate))

MOF-303, also known as Al-3.5-PDA, is a water-stable aluminum MOF constructed from 1H-pyrazole-3,5-dicarboxylic acid. While its primary applications are in gas separation and water harvesting, it serves as a foundational example of a robust pyrazole-based MOF. Its intrinsic luminescence, though modest, can be a starting point for further functionalization.

Experimental Protocol: Green Solvothermal Synthesis [1]

  • Materials:

  • Procedure:

    • In a 100 mL flask, combine 6.00 mmol of this compound monohydrate and 6.00 mmol of Al(OH)₃·H₂O.

    • Add 60 mL of deionized water to the flask.

    • Heat the mixture to boiling while stirring and maintain for 18 hours.

    • After cooling to room temperature, filter the white solid product.

    • Wash the solid with 60 mL of deionized water at 100 °C for 5 hours.

    • Filter the product again and dry in an oven at 100 °C for 2 hours.

Quantitative Data for MOF-303

PropertyValueReference
BET Surface Area~1180 m²/g
Pore Volume~0.5 cm³/g
Excitation WavelengthNot specified in the provided context
Emission WavelengthNot specified in the provided context
Quantum YieldNot specified in the provided context
Application HighlightGas sensing (e.g., formaldehyde)[1][2]
Zinc-Based Luminescent MOF

Zinc-based MOFs with pyrazole linkers often exhibit ligand-based luminescence. The d¹⁰ electronic configuration of Zn(II) prevents d-d transitions, allowing for the observation of fluorescence or phosphorescence from the organic linker.

Experimental Protocol: Solvothermal Synthesis of a Zn-Bipyrazole MOF [3]

  • Materials:

    • Zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O)

    • 4,4'-bipyrazole (H₂BPZ)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 0.088 g (0.40 mmol) of Zn(OAc)₂·2H₂O in 10 mL of DMF in a high-pressure glass tube.

    • Add 0.027 g (0.20 mmol) of 4,4'-bipyrazole to the solution.

    • Seal the tube and heat it at 120 °C for 24 hours.

    • After cooling to room temperature, a precipitate will have formed.

    • Filter the product, wash with hot acetone (B3395972) (2 x 10 mL) and dichloromethane (B109758) (2 x 10 mL).

    • Dry the product under vacuum.

Quantitative Data for a Representative Luminescent Zn-Pyrazole MOF

PropertyValueReference
BET Surface AreaVaries with specific structure
Pore VolumeVaries with specific structure
Excitation Wavelength~350 nm
Emission Wavelength~450 nm (blue emission)
Quantum YieldUp to 30%[4]
Application HighlightSensing of nitroaromatic compounds[5]
Lanthanide-Based Luminescent MOF for Sensing

Lanthanide MOFs (Ln-MOFs) are particularly interesting for their sharp, characteristic emission bands and long luminescence lifetimes. Pyrazole-based linkers can act as efficient antennas to sensitize the luminescence of lanthanide ions like Tb³⁺ (green emission) and Eu³⁺ (red emission).

Experimental Protocol: Hydrothermal Synthesis of a Tb-MOF for Uric Acid Sensing [5]

  • Materials:

    • Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)

    • 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid (H₄L)

    • N,N-Dimethylformamide (DMF)

    • Deionized water

  • Procedure:

    • In a Teflon-lined stainless steel autoclave, dissolve the terbium salt and the pyrazole-based linker in a mixture of DMF and water.

    • Seal the autoclave and heat it at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 24-72 hours).

    • Allow the autoclave to cool slowly to room temperature.

    • Collect the crystalline product by filtration.

    • Wash the crystals with fresh DMF and then a volatile solvent like ethanol.

    • Dry the product under vacuum.

Note: The precise molar ratios and reaction conditions are often specific to the desired crystal structure and should be obtained from the primary literature reporting the synthesis.

Quantitative Data for a Representative Luminescent Tb-Pyrazole MOF Sensor

PropertyValueReference
Excitation Wavelength~280 - 320 nm
Emission Wavelengths (Tb³⁺)~490, 545, 585, 620 nm (characteristic green)
Quantum YieldCan be high, dependent on linker and metal
Application HighlightLuminescent sensing of uric acid in aqueous media[5]
Limit of Detection (LOD)Varies with analyte and MOF design

Visualizing Synthesis and Luminescence

To better understand the processes involved, the following diagrams illustrate a general synthesis workflow and the mechanism of sensitized luminescence in lanthanide MOFs.

SynthesisWorkflow General Solvothermal Synthesis Workflow for Pyrazole-Based MOFs cluster_reactants Reactant Preparation metal_salt Metal Salt (e.g., AlCl₃, Zn(OAc)₂, TbCl₃) mixing Mixing and Dissolution metal_salt->mixing linker Pyrazole Linker (e.g., H₂PZDC) linker->mixing solvent Solvent (e.g., Water, DMF) solvent->mixing solvothermal Solvothermal Reaction (Heating in Autoclave) mixing->solvothermal cooling Slow Cooling to Room Temperature solvothermal->cooling filtration Filtration and Washing cooling->filtration activation Activation (Solvent Exchange & Drying) filtration->activation product Luminescent MOF Crystals activation->product

Caption: A generalized workflow for the solvothermal synthesis of luminescent pyrazole-based MOFs.

LuminescenceMechanism Antenna Effect in Luminescent Lanthanide-Pyrazole MOFs S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Excitation T1 Triplet Excited State (T₁) S1->T1 ISC Ln_excited Excited State T1->Ln_excited ET Ln_ground Ground State Photon_out Characteristic Emission (Visible Light) Ln_excited->Ln_ground Luminescence Photon_in Photon Absorption (UV Light) ISC Intersystem Crossing (ISC) ET Energy Transfer (ET)

Caption: Energy transfer mechanism (antenna effect) in lanthanide-based pyrazole MOFs.

Applications in Drug Development and Research

Luminescent pyrazole-based MOFs offer a versatile platform for applications relevant to drug development and scientific research:

  • Sensing of Biomolecules: As demonstrated with the Tb-MOF for uric acid detection, these materials can be designed as highly sensitive and selective sensors for various biomolecules.[5] The luminescence can be quenched or enhanced upon interaction with a target analyte, providing a clear signal for detection. This can be applied to monitoring disease biomarkers or drug metabolites.

  • Drug Delivery and Imaging: The porous nature of MOFs allows for the encapsulation of drug molecules. Luminescent MOFs can simultaneously act as drug carriers and imaging agents, enabling the tracking of the drug delivery vehicle within biological systems. The choice of metal and linker can tune the emission wavelength for optimal tissue penetration.

  • High-Throughput Screening: MOF-based sensors can be integrated into array formats for high-throughput screening of drug candidates or for monitoring cellular responses to various stimuli. The rapid and sensitive luminescent response makes them suitable for automated screening platforms.

Conclusion

The synthesis of luminescent metal-organic frameworks with pyrazole linkers provides a powerful avenue for the development of advanced functional materials. The protocols outlined in this document offer a starting point for the reliable synthesis of these materials. The tunable nature of MOFs, combined with the unique photophysical properties imparted by pyrazole-based linkers and emissive metal centers, opens up exciting possibilities for their application as sensors, imaging agents, and drug delivery vehicles in the fields of chemical biology and medicine. Further research into the design of novel pyrazole linkers and the optimization of MOF synthesis will undoubtedly lead to the development of even more sophisticated and impactful luminescent materials.

References

Catalytic Applications of Metal-Organic Frameworks Derived from 1H-Pyrazole-3,5-dicarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic use of metal-organic frameworks (MOFs) synthesized with the organic linker 1H-Pyrazole-3,5-dicarboxylic acid (H3PzDC or PDA). The focus is on a cerium-immobilized magnetic nanocomposite for the synthesis of pharmaceutically relevant benzo[a]pyrano[2,3-c]phenazine derivatives and the synthesis of a porous iron-based MOF with potential catalytic applications.

Application Note 1: One-Pot Synthesis of Benzo[a]pyrano[2,3-c]phenazine Derivatives using a Ce-immobilized PDA-modified CoFe2O4 Nanocomposite Catalyst

This section details the application of a novel nanocomposite material, where this compound (PDA) acts as a linker to immobilize cerium ions on the surface of cobalt ferrite (B1171679) (CoFe2O4) nanoparticles. This magnetic catalyst has demonstrated high efficiency in the one-pot, four-component synthesis of a diverse range of benzo[a]pyrano[2,3-c]phenazine derivatives, which are heterocyclic compounds of significant biological interest. The catalyst offers excellent yields in short reaction times under green conditions and can be easily recovered and reused due to its magnetic properties[1][2].

Quantitative Catalytic Performance

The catalytic activity of the Ce-immobilized PDA-modified CoFe2O4 nanocomposite was evaluated in the synthesis of various benzo[a]pyrano[2,3-c]phenazine derivatives. The reaction involves the condensation of 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine (B120857), malononitrile (B47326), and different aryl aldehydes. The results, as summarized in the table below, demonstrate the catalyst's effectiveness across a range of substrates.

EntryAr-CHO (Aldehyde)Time (min)Yield (%)
1Benzaldehyde7089
24-Nitrobenzaldehyde7095
34-Methylbenzaldehyde8088
43-Methoxybenzaldehyde8590
52-Chlorobenzaldehyde9091
62,4-Dichlorobenzaldehyde10092
74-Hydroxybenzaldehyde8088
83-Hydroxybenzaldehyde8586
94-Chlorobenzaldehyde9093
102-Nitrobenzaldehyde7594
11Vanillin8087
12Cinnamaldehyde10086
Experimental Protocols

Protocol 1: Synthesis of Ce-immobilized this compound (PDA) modified CoFe2O4 Nanocomposite Catalyst

This protocol describes the synthesis of the magnetic nanocatalyst.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl2·6H2O)

  • Iron(III) chloride hexahydrate (FeCl3·6H2O)

  • Sodium hydroxide (B78521) (NaOH)

  • This compound (PDA)

  • Cerium(III) nitrate (B79036) hexahydrate (Ce(NO3)3·6H2O)

  • Distilled water

  • Ethanol

Procedure:

  • Synthesis of CoFe2O4 Nanoparticles:

    • Dissolve CoCl2·6H2O and FeCl3·6H2O in distilled water.

    • Add a solution of NaOH dropwise while stirring vigorously.

    • Heat the mixture under reflux.

    • Cool the reaction mixture to room temperature.

    • Collect the black precipitate by magnetic decantation, wash with distilled water and ethanol, and dry.

  • Surface Modification with PDA:

    • Disperse the synthesized CoFe2O4 nanoparticles in an ethanolic solution of this compound.

    • Sonicate the mixture for 30 minutes.

    • Stir the suspension at room temperature.

    • Collect the PDA-modified nanoparticles by magnetic decantation, wash with ethanol, and dry.

  • Immobilization of Cerium:

    • Disperse the PDA-modified CoFe2O4 nanoparticles in an aqueous solution of Ce(NO3)3·6H2O.

    • Stir the mixture at room temperature.

    • Collect the final Ce-immobilized catalyst by magnetic decantation, wash with distilled water and ethanol, and dry.

Protocol 2: General Procedure for the Synthesis of Benzo[a]pyrano[2,3-c]phenazine Derivatives

This protocol outlines the one-pot, four-component reaction for synthesizing the target compounds[1][3].

Materials:

Procedure:

  • In a round-bottom flask, combine 2-hydroxy-1,4-naphthoquinone (1.0 mmol) and o-phenylenediamine (1.0 mmol) in ethanol.

  • Heat the mixture at 78°C for approximately 5 minutes to form the benzo[a]phenazine (B1654389) intermediate[3].

  • To this mixture, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the Ce-immobilized PDA-modified CoFe2O4 catalyst[3].

  • Continue heating the reaction mixture at 78°C with stirring for the time specified in the data table[3].

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the magnetic catalyst using an external magnet.

  • Isolate the product by filtration. The crude product can be purified by recrystallization from ethanol.

  • The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

Visualizations

G cluster_catalyst_synthesis Catalyst Synthesis CoFe_precursors CoCl2·6H2O + FeCl3·6H2O CoFe2O4_NPs CoFe2O4 Nanoparticles CoFe_precursors->CoFe2O4_NPs Reflux NaOH NaOH NaOH->CoFe2O4_NPs PDA_CoFe2O4 PDA-modified CoFe2O4 CoFe2O4_NPs->PDA_CoFe2O4 Sonication & Stirring PDA_sol PDA in Ethanol PDA_sol->PDA_CoFe2O4 Final_Catalyst Ce/PDA/CoFe2O4 Catalyst PDA_CoFe2O4->Final_Catalyst Stirring Ce_salt Ce(NO3)3·6H2O Ce_salt->Final_Catalyst

Caption: Workflow for the synthesis of the Ce/PDA/CoFe2O4 catalyst.

G cluster_one_pot_synthesis One-Pot Synthesis of Benzo[a]pyrano[2,3-c]phenazines Reactant1 2-Hydroxy-1,4-naphthoquinone Intermediate Benzo[a]phenazine Intermediate Reactant1->Intermediate Ethanol, 78°C, 5 min Reactant2 o-Phenylenediamine Reactant2->Intermediate Reaction Reaction at 78°C Intermediate->Reaction Reactant3 Aromatic Aldehyde Reactant3->Reaction Reactant4 Malononitrile Reactant4->Reaction Catalyst Ce/PDA/CoFe2O4 Catalyst Catalyst->Reaction Product Benzo[a]pyrano[2,3-c]phenazine Derivative Reaction->Product Separation Magnetic Separation Product->Separation Recycled_Catalyst Recycled Catalyst Separation->Recycled_Catalyst Wash & Dry

Caption: Experimental workflow for the catalytic synthesis.

Application Note 2: Synthesis of a Porous Iron(III)-MOF (CAU-56as) with Potential Catalytic Applications

This section provides a protocol for the synthesis of a permanently porous iron(III)-based MOF, designated as CAU-56as, which utilizes this compound as a linker. While specific catalytic data for this MOF is still emerging, its porous structure and the presence of accessible iron sites suggest its potential as a catalyst in various oxidation reactions, similar to other Fe-based MOFs which are known to be active in Fenton-like processes[4][5][6].

Experimental Protocol

Protocol 3: Synthesis of CAU-56as

This protocol is adapted from the high-throughput synthesis screening for this Fe-MOF.

Materials:

Procedure:

  • Place this compound monohydrate (69.65 mg, 0.4 mmol) into a 2.5 mL Teflon reactor.

  • Add aqueous NaOH (800 µL, c = 1 mol/L, 0.8 mmol) and acetic acid (480 µL, 8.4 mmol).

  • Mix the reactants thoroughly.

  • Prepare a fresh aqueous solution of iron(III) sulfate (720 µL, c(Fe³⁺) = 1 mol/L, 0.72 mmol).

  • Add the iron(III) sulfate solution to the reactor and homogenize the mixture again.

  • Seal the reactor and heat it in an oven at 120°C for 6 hours.

  • Cool the reactor to room temperature.

  • Collect the product by filtration, wash with water and ethanol, and dry.

Potential Catalytic Applications

Fe-based MOFs are widely investigated as catalysts for advanced oxidation processes due to the redox activity of the iron centers. Potential applications for CAU-56as could include:

  • Fenton-like reactions: Catalytic decomposition of hydrogen peroxide to generate hydroxyl radicals for the degradation of organic pollutants in water[4][5][6].

  • Selective oxidation of alcohols: The Lewis acidic iron sites could catalyze the oxidation of alcohols to aldehydes or ketones.

  • Hydrocarbon oxidation: Activation of C-H bonds in hydrocarbons for selective oxidation.

Further research is required to quantify the catalytic performance of CAU-56as in these and other reactions.

Visualization

G cluster_mof_synthesis Synthesis of Fe-MOF (CAU-56as) Linker H3PzDC·H2O Mixing Mixing in Teflon Reactor Linker->Mixing Base NaOH (aq) Base->Mixing Acid Acetic Acid Acid->Mixing Metal_Salt Fe2(SO4)3 (aq) Metal_Salt->Mixing Heating Heating at 120°C for 6h Mixing->Heating Product CAU-56as Product Heating->Product Washing Washing & Drying Product->Washing Final_MOF Purified CAU-56as Washing->Final_MOF

References

Application Notes and Protocols for Gas Adsorption Properties of MOFs with 1H-Pyrazole-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, large surface areas, and tunable structures make them promising candidates for a variety of applications, including gas storage, separation, and catalysis. The choice of the organic linker is crucial in determining the final properties of the MOF. 1H-Pyrazole-3,5-dicarboxylic acid is a versatile ligand for the synthesis of robust and functional MOFs. Its rigid, bent structure and the presence of both carboxylate and pyrazole (B372694) functionalities allow for the construction of diverse network topologies with potential applications in selective gas adsorption.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis and gas adsorption characterization of MOFs based on the this compound linker.

Data Presentation: Gas Adsorption Properties

The following table summarizes the key gas adsorption properties of representative MOFs synthesized using this compound.

MOF NameMetal CenterGas AdsorbateBET Surface Area (m²/g)Pore Volume (cm³/g)Gas UptakeConditionsReference
CAU-56as Fe(III)N₂727--77 K
H₂O--264 mg/g (at p/p₀= 0.85)298 K
CAU-56w Fe(III)N₂699--77 K
H₂O--300 mg/g (at p/p₀= 0.85)298 K
Nd-MOF Nd(III)-Not ReportedNot ReportedNot Reported-[3]

Note: Quantitative gas adsorption data for CO₂, CH₄, and other gases for MOFs synthesized specifically with this compound are not extensively reported in the currently available literature. The table will be updated as more data becomes available.

Experimental Protocols

Protocol 1: Synthesis of Fe(III)-based MOFs (CAU-56as)

This protocol is adapted from the synthesis of CAU-56as.

Materials:

Procedure:

  • Preparation of the Reaction Mixture:

    • In a suitable reaction vessel, combine this compound, iron(III) chloride hexahydrate, acetic acid, and sodium hydroxide in the desired molar ratio.

    • Add deionized water as the solvent.

  • Solvothermal Synthesis:

    • Seal the reaction vessel and heat it in an oven at 120 °C for 6 hours.

    • After the reaction time, allow the vessel to cool down to room temperature naturally.

  • Product Isolation and Washing:

    • Collect the resulting solid product by filtration or centrifugation.

    • Wash the product thoroughly with deionized water and then with ethanol to remove any unreacted starting materials and impurities.

  • Drying:

    • Dry the final product at 60 °C for 3 hours.

Protocol 2: Synthesis of a Neodymium-based MOF (Nd-MOF)

This protocol is based on a patented synthesis method.[3]

Materials:

  • Neodymium(III) perchlorate (B79767) hexahydrate (Nd(ClO₄)₃·6H₂O)

  • This compound (H₂PzDC)

  • 2-Pyrazinecarboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Distilled water

Procedure:

  • Preparation of Solutions:

    • Solution A: Dissolve neodymium(III) perchlorate hexahydrate in distilled water.[3]

    • Solution B: Dissolve this compound and 2-pyrazinecarboxylic acid in DMF.[3]

  • Mixing and Crystallization:

    • Mix Solution A and Solution B.

    • Allow the mixture to stand for a period to allow for the formation of crystalline material.

  • Product Isolation and Drying:

    • Filter the resulting solid product.

    • Dry the product to obtain the final Nd-MOF.[3]

Protocol 3: General Gas Adsorption Measurement

This protocol provides a general procedure for evaluating the gas adsorption properties of synthesized MOFs.

Materials and Equipment:

  • Synthesized and activated MOF sample (approx. 50-100 mg)

  • Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020, Quantachrome Autosorb-iQ)

  • High-purity adsorbate gases (e.g., N₂, CO₂, CH₄)

  • High-purity helium gas for free space determination

  • Sample tubes

  • Heating mantle or furnace for activation

  • Vacuum pump

Procedure:

  • Sample Activation (Degassing):

    • Accurately weigh the MOF sample into a clean and dry sample tube.

    • Attach the sample tube to the degassing port of the gas adsorption analyzer.

    • Heat the sample under a dynamic vacuum to remove any guest molecules (e.g., solvent, water) from the pores. The activation temperature and duration will depend on the thermal stability of the MOF (a typical starting point is 120-150 °C for several hours).

  • Free Space Measurement:

    • After activation and cooling to room temperature under vacuum, transfer the sample tube to the analysis port of the instrument.

    • Perform a free space (void volume) measurement using helium gas, which is assumed to not adsorb onto the material at the analysis temperature.

  • Adsorption Isotherm Measurement:

    • Immerse the sample tube in a cryogenic bath (e.g., liquid nitrogen at 77 K for N₂ adsorption) or a temperature-controlled bath for other gases.

    • Introduce calibrated doses of the adsorbate gas into the sample tube.

    • Allow the system to equilibrate after each dose and record the amount of gas adsorbed at each equilibrium pressure.

    • Continue this process over a desired relative pressure (P/P₀) range.

  • Data Analysis:

    • Use the collected adsorption isotherm data to calculate the BET surface area (from N₂ adsorption at 77 K), pore volume, and gas uptake capacities.

Visualizations

Logical Workflow for MOF Synthesis and Characterization

MOF_Synthesis_Workflow start Start: Define Target MOF Properties ligand Select Ligand: This compound start->ligand metal Select Metal Source (e.g., Fe, Nd, Zn, Cu salts) start->metal synthesis Solvothermal Synthesis ligand->synthesis metal->synthesis purification Purification and Washing synthesis->purification activation Activation (Degassing) purification->activation characterization Structural Characterization (PXRD, TGA, etc.) activation->characterization gas_adsorption Gas Adsorption Measurement (N2, CO2, CH4, etc.) activation->gas_adsorption analysis Data Analysis: BET Surface Area, Uptake Capacity characterization->analysis gas_adsorption->analysis application Application Evaluation: Gas Storage, Separation analysis->application end End: Characterized MOF application->end

Caption: Workflow for the synthesis and characterization of MOFs.

Experimental Workflow for Gas Adsorption Measurement

Gas_Adsorption_Workflow sample_prep Sample Preparation: Weigh MOF into sample tube activation Activation (Degassing): Heat under vacuum sample_prep->activation cooling Cool to Room Temperature (under vacuum) activation->cooling transfer Transfer to Analysis Port cooling->transfer free_space Free Space Measurement (Helium) transfer->free_space temp_equilibration Temperature Equilibration (e.g., Liquid N2 bath) free_space->temp_equilibration dosing Dose with Adsorbate Gas temp_equilibration->dosing equilibration Equilibration and Pressure Measurement dosing->equilibration repeat_dosing Repeat Dosing until Target Pressure Reached equilibration->repeat_dosing repeat_dosing->dosing No isotherm Generate Adsorption Isotherm repeat_dosing->isotherm Yes analysis Data Analysis isotherm->analysis

Caption: Step-by-step workflow for gas adsorption measurements.

References

Application Notes and Protocols: 1H-Pyrazole-3,5-dicarboxylic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 1H-pyrazole-3,5-dicarboxylic acid and its derivatives in medicinal chemistry. It includes detailed experimental protocols for their synthesis and biological evaluation, quantitative data on their activity, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

The 1H-pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, featured in numerous approved drugs.[1] Derivatives of this compound, in particular, have garnered significant interest due to their diverse biological activities. These compounds have shown potential as anticancer, anti-inflammatory, antimicrobial, and antiprotozoal agents.[2][3][4] Their rigid, highly functionalized core allows for precise three-dimensional orientation of substituents, making them ideal for targeting specific biological macromolecules like enzymes and receptors.

Synthetic Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the parent scaffold, this compound, through the oxidation of 3,5-dimethyl-1H-pyrazole.

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Potassium permanganate (B83412) (KMnO₄)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, filtration apparatus)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 78.5 g (0.818 mol) of 3,5-dimethyl-1H-pyrazole in 700 mL of water heated to 70°C.[5]

  • Slowly add 517 g (3.271 mol) of potassium permanganate to the heated solution. Maintain the temperature of the reaction mixture below 90°C.[5]

  • After the addition is complete, stir the mixture until the reaction is complete (monitor by TLC).

  • Cool the mixture to room temperature.

  • Filter the precipitate of manganese dioxide (MnO₂) and wash it with water.[5]

  • Acidify the filtrate with aqueous HCl to a pH of 2.

  • Allow the solution to stand overnight to allow for precipitation.

  • Collect the precipitate by filtration and wash with water to yield this compound.[5]

Protocol 2: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate

This protocol details the esterification of this compound to its corresponding dimethyl ester, a common intermediate for further derivatization.

Materials:

  • This compound

  • Methanol (B129727) (MeOH)

  • Gaseous Hydrogen Chloride (HCl) or Thionyl Chloride (SOCl₂)

  • Standard laboratory glassware for reflux

Procedure:

  • Suspend 31.7 g (0.203 mol) of this compound in 125 mL of methanol.[6]

  • Saturate the mixture with gaseous HCl or add thionyl chloride dropwise at 0°C.[6]

  • Heat the reaction mixture to reflux and maintain for 3 hours.[6]

  • Allow the mixture to cool and stand overnight at room temperature.

  • Collect the precipitated product by filtration and wash with cold methanol to obtain dimethyl 1H-pyrazole-3,5-dicarboxylate.[6]

Biological Evaluation Protocols

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This protocol is adapted for screening pyrazole (B372694) derivatives against cancer cell lines.[1][7][8]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[7]

  • Prepare serial dilutions of the pyrazole derivative in the culture medium. The final DMSO concentration should not exceed 0.5%.[1]

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[1]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method to determine the minimum inhibitory concentration (MIC) of pyrazole derivatives against bacterial and fungal strains.[10][11]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • This compound derivative stock solution (in DMSO)

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • In a 96-well plate, perform serial two-fold dilutions of the pyrazole derivative in the broth medium.[10]

  • Add the standardized inoculum to each well.

  • Include a positive control (inoculum with a standard drug), a negative control (inoculum without any compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]

Protocol 5: In Vitro Enzyme Inhibition Assay

This general protocol can be adapted to assess the inhibitory activity of pyrazole derivatives against various enzymes, such as kinases or superoxide (B77818) dismutase.

Materials:

  • Purified target enzyme

  • Specific enzyme substrate

  • Assay buffer

  • This compound derivative stock solution (in DMSO)

  • 96-well plate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • In a 96-well plate, add the assay buffer, the pyrazole derivative at various concentrations, and the enzyme solution.[12]

  • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.[12]

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the reaction rates and determine the percentage of inhibition for each concentration of the derivative.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.[12]

Quantitative Data

The following tables summarize the biological activities of selected this compound derivatives and related compounds.

Compound IDTarget/OrganismAssayActivity (IC₅₀/MIC)Reference
Diethyl 1H-pyrazole-3,5-dicarboxylateTrypanosoma cruziIn vitro anti-amastigote0.8 µM[4]
Diethyl 1H-pyrazole-3,5-dicarboxylateLeishmania infantumIn vitro anti-amastigote1.3 µM[4]
Pyrazole-3,4-dicarboxylic acid derivative 8Candida albicansAntifungal-[13]
Pyrazole-3,4-dicarboxylic acid derivative 10Candida parapsilosisAntifungal-[13]
Pyrazole-3-carboxamide derivative (pym-5)DNA bindingFluorescence quenchingK = 1.06 x 10⁵ M⁻¹[14]
N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide (7b)MEK1Enzyme inhibitionIC₅₀ = 91 nM[15]
N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide (7b)A549 cellsCytotoxicityGI₅₀ = 0.26 µM[15]

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound derivatives have been shown to exert their biological effects through various mechanisms, including the inhibition of key signaling pathways involved in inflammation and cancer.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes activates transcription of Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by a pyrazole derivative.

G cluster_1 MAPK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival promotes Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->MEK inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole derivative.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

G cluster_2 Drug Discovery Workflow Synthesis Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization In Vitro Screening In Vitro Screening Purification & Characterization->In Vitro Screening Hit Identification Hit Identification In Vitro Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Structure-Activity Relationship In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Preclinical Candidate Preclinical Candidate In Vivo Studies->Preclinical Candidate

Caption: General workflow for the development of pyrazole-based therapeutic agents.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. The synthetic routes are well-established, and a variety of biological assays can be employed to evaluate their efficacy. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery to further explore the potential of this important class of compounds.

References

Application Notes and Protocols: Esterification of 1H-Pyrazole-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-Pyrazole-3,5-dicarboxylic acid is a versatile heterocyclic building block used in the synthesis of pharmaceuticals, agrochemicals, and metal-organic frameworks (MOFs).[1][2] The dicarboxylate esters derived from this acid, such as Diethyl 1H-pyrazole-3,5-dicarboxylate, are crucial intermediates in organic synthesis, enabling further functionalization and molecular elaboration.[3] This document provides a detailed protocol for the synthesis of dialkyl 1H-pyrazole-3,5-dicarboxylates via the robust and scalable Fischer-Speier esterification method.

Principle of the Method

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] For this compound, both carboxylic acid groups are esterified in the presence of an excess of alcohol, which serves as both a reactant and the solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used to protonate the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the alcohol.[5] The reaction is reversible, and to drive it towards the product, a large excess of the alcohol is used, and the water generated during the reaction can be removed.[4][6]

Experimental Protocol: Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate

This protocol details the diesterification of this compound using ethanol (B145695) and a sulfuric acid catalyst.

Materials and Reagents

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
This compound3112-31-0C₅H₄N₂O₄156.10
Absolute Ethanol (EtOH)64-17-5C₂H₅OH46.07
Sulfuric Acid (H₂SO₄), concentrated7664-93-9H₂SO₄98.08
Ethyl Acetate (B1210297) (EtOAc)141-78-6C₄H₈O₂88.11
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01
Brine (Saturated NaCl solution)7647-14-5NaCl58.44
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)7757-82-6Na₂SO₄142.04

Equipment

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • pH paper

  • Thin Layer Chromatography (TLC) apparatus

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (7.8 g, 50 mmol).

  • Add absolute ethanol (150 mL). The dicarboxylic acid has limited solubility at room temperature.

  • While stirring, slowly and carefully add concentrated sulfuric acid (2.5 mL, ~4.7 g, 48 mmol) to the suspension. The addition is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle.

  • Continue refluxing with vigorous stirring for 16-24 hours. The reaction progress can be monitored by TLC (e.g., using a 1:1 ethyl acetate/hexane solvent system), observing the disappearance of the starting material spot.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Work-up: Dissolve the oily residue in ethyl acetate (100 mL).

  • Transfer the solution to a 250 mL separatory funnel and wash it carefully with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the remaining acid. Caution: CO₂ evolution will occur. Vent the funnel frequently. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Wash the organic layer with brine (50 mL).

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The expected product is Diethyl 1H-pyrazole-3,5-dicarboxylate.[7]

Data Summary

ParameterValue
Starting Material Amount7.8 g (50 mmol)
Alcohol (Ethanol) Volume150 mL (excess)
Catalyst (H₂SO₄) Amount2.5 mL
Reaction Temperature~80-85°C (Reflux)
Reaction Time16-24 hours
Expected Product Data
Product NameDiethyl 1H-pyrazole-3,5-dicarboxylate
Expected Yield75-85%
AppearanceWhite to light yellow crystalline powder[3][7]
Melting Point55-58°C[7]
Molecular FormulaC₉H₁₂N₂O₄[3]
Molar Mass212.20 g/mol [3]

Visual Workflow

The following diagram illustrates the key stages of the experimental protocol for the esterification of this compound.

Esterification_Workflow Start Start: Reagents Setup Reaction Setup (Combine Reagents) Start->Setup Input Reagents 1. This compound 2. Absolute Ethanol (excess) 3. H₂SO₄ (catalyst) Reagents->Setup Reflux Reflux (80-85°C, 16-24h) Setup->Reflux Heat Workup Work-up Reflux->Workup Cool Down Neutralize Neutralization (NaHCO₃ wash) Workup->Neutralize Extract Extraction & Washing (EtOAc, Brine) Neutralize->Extract Dry Drying & Evaporation (Na₂SO₄, Rotovap) Extract->Dry Purify Purification (Recrystallization) Dry->Purify Crude Product Product Final Product: Diethyl 1H-pyrazole-3,5-dicarboxylate Purify->Product Pure Solid

Caption: Workflow for the Fischer esterification of this compound.

References

Application Notes: Synthesis and Application of Bioactive Pyrazole-3,5-dicarboxamides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole (B372694) ring is a five-membered heterocyclic scaffold containing two adjacent nitrogen atoms, recognized in medicinal chemistry as a "privileged scaffold".[1][2] This structure is a key component in numerous therapeutic agents due to its ability to engage in various biological interactions. Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antidiabetic properties.[2][3][4] Specifically, pyrazole-carboxamide derivatives have garnered significant attention as potent inhibitors of various enzymes, particularly protein kinases, which are crucial targets in cancer therapy.[5][6] The dicarboxamide substitution at the 3 and 5 positions of the pyrazole core allows for diverse structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties for drug development.

Synthetic Strategies

The synthesis of pyrazole-3,5-dicarboxamides typically involves a multi-step process commencing with the formation of the core pyrazole ring, followed by functional group manipulations to introduce the dicarboxamide moieties. A common and effective route begins with the synthesis of 1H-pyrazole-3,5-dicarboxylic acid, which serves as a key intermediate. This precursor can be synthesized through the oxidation of a readily available starting material like 3,5-dimethyl-1H-pyrazole.[7]

Once the dicarboxylic acid is obtained, standard peptide coupling or amidation reactions can be employed. This generally involves the activation of the carboxylic acid groups, for example, by converting them to acyl chlorides or by using coupling agents, followed by reaction with a wide variety of primary or secondary amines to yield the target N,N'-disubstituted pyrazole-3,5-dicarboxamides. This modular approach allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies.

SynthesisWorkflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_activation Activation & Amidation cluster_product Final Product Start 3,5-Dimethyl-1H-pyrazole Diacid 1H-Pyrazole-3,5- dicarboxylic Acid Start->Diacid Oxidation (KMnO4) Activated Activated Diacid (e.g., Diacyl Chloride) Diacid->Activated Activation (e.g., SOCl2) Product N,N'-Disubstituted Pyrazole-3,5-dicarboxamide Activated->Product Amidation Amine R1R2NH (Amine) Amine->Product

Biological Applications and Targets

Pyrazole carboxamides have been successfully developed as inhibitors for a variety of biological targets. A prominent application is in the field of oncology, where they function as potent protein kinase inhibitors.[5]

  • Aurora Kinase Inhibition: Aurora kinases A and B are critical regulators of mitosis, and their abnormal expression is linked to cancer.[6] Pyrazole-4-carboxamide derivatives have been identified as dual inhibitors of Aurora A and B, inducing cell cycle arrest and apoptosis in cancer cells.[6]

  • Cyclin-Dependent Kinase (CDK) Inhibition: The dysregulation of CDKs, which control cell cycle progression, is a hallmark of many cancers.[8] Pyrazole-based compounds have been developed as inhibitors of CDK4/6, preventing the phosphorylation of the retinoblastoma protein (pRb) and thereby halting the cell cycle at the G1/S checkpoint.[8]

  • Antifungal Activity: Pyrazole carboxamides have also shown significant promise as agricultural fungicides.[9] Certain derivatives act as potent succinate (B1194679) dehydrogenase (SDH) inhibitors, disrupting the mitochondrial electron transport chain in pathogenic fungi.[9]

  • Anti-inflammatory and Antibacterial Activity: Various pyrazole derivatives have been reported to possess significant anti-inflammatory and antibacterial properties, highlighting the scaffold's versatility.[3][10]

// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"]; CyclinD [label="Cyclin D"]; CDK46 [label="CDK4/6"]; Complex [label="Cyclin D-CDK4/6\nActive Complex", fillcolor="#FBBC05", fontcolor="#202124"]; pRb [label="pRb"]; E2F [label="E2F"]; pRb_E2F [label="pRb-E2F Complex\n(Transcription Repressed)"]; pRb_p [label="p-pRb\n(Phosphorylated)"]; G1_S [label="G1-S Phase\nTransition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrazole-based\nCDK4/6 Inhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges CyclinD -> Complex [color="#4285F4"]; CDK46 -> Complex [color="#4285F4"]; Complex -> pRb_E2F [label="Phosphorylation", color="#4285F4"]; pRb_E2F -> pRb_p [label="releases", style=dashed, color="#5F6368"]; pRb_E2F -> E2F [label="releases", style=dashed, color="#5F6368"]; E2F -> G1_S [label="Activates Transcription", color="#4285F4"];

Inhibitor -> Complex [label="Inhibits", arrowhead=tee, color="#EA4335", style=bold];

// Invisible nodes for alignment {rank=same; CyclinD; CDK46;} {rank=same; pRb; E2F;} {rank=same; pRb_E2F;} {rank=same; pRb_p;} } ends_dot Caption: Role of pyrazole-based inhibitors in the CDK4/6 signaling pathway.

Quantitative Bioactivity Data

The following tables summarize the biological activity of several representative pyrazole carboxamide and related pyrazole derivatives.

Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound ID Target Kinase(s) IC₅₀ (nM) Cell Line Cytotoxicity IC₅₀ (µM) Reference
6k Aurora A 16.3 HeLa 0.43 [6]
Aurora B 20.2 HepG2 0.67 [6]
AT7518 CDK (general) N/A MiaPaCa2 0.411 [5]

| | | | AsPC1 | 0.533 |[5] |

Table 2: Antifungal and Antiproliferative Activity of Pyrazole Derivatives

Compound ID Target/Assay Activity Value Reference
11ea Rhizoctonia cerealis (Antifungal) EC₅₀ 0.93 µg/mL [9]
Thifluzamide (Control) Rhizoctonia cerealis (Antifungal) EC₅₀ 23.09 µg/mL [9]
26 (3,5-diaryl-1H-pyrazole) OVCA (Antiproliferative) GI₅₀ 0.67 µM [11]
SW620 (Antiproliferative) GI₅₀ 0.89 µM [11]

| | H460 (Antiproliferative) | GI₅₀ | 0.73 µM |[11] |

Experimental Protocols

Protocol 1: Synthesis of this compound [7]

This protocol describes the synthesis of the key dicarboxylic acid intermediate via oxidation.

  • Materials:

    • 3,5-Dimethyl-1H-pyrazole (1.0 eq)

    • Potassium permanganate (B83412) (KMnO₄) (4.0 eq)

    • Deionized water

    • Hydrochloric acid (HCl), aqueous solution

  • Procedure:

    • Dissolve 3,5-Dimethyl-1H-pyrazole (e.g., 0.818 mol) in deionized water (700 mL) and heat the solution to 70 °C.

    • Slowly add solid potassium permanganate (e.g., 3.271 mol) to the hot solution in portions. Maintain the reaction temperature below 90 °C during the addition. The reaction is exothermic.

    • After the addition is complete, stir the mixture at 90 °C until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate thoroughly with hot water.

    • Combine the filtrate and washings. Acidify the solution to pH 2 using an aqueous HCl solution.

    • Allow the acidified solution to stand overnight, preferably at 4 °C, to facilitate precipitation.

    • Collect the white precipitate (this compound) by filtration.

    • Wash the collected solid with cold water and dry under vacuum.

    • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Synthesis of N,N'-Disubstituted Pyrazole-3,5-dicarboxamides

This protocol outlines a general two-step procedure for the amidation of the dicarboxylic acid intermediate.

  • Step A: Formation of Pyrazole-3,5-dicarbonyl dichloride

    • Suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

    • Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours, or until the solid has completely dissolved and gas evolution ceases.

    • Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

    • The resulting solid, pyrazole-3,5-dicarbonyl dichloride, is typically used in the next step without further purification.

  • Step B: Amidation with Amine

    • Dissolve the crude pyrazole-3,5-dicarbonyl dichloride (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve the desired amine (2.2 eq) and a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) in the same anhydrous solvent.

    • Add the amine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the pure N,N'-disubstituted pyrazole-3,5-dicarboxamide.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.

Protocol 3: In Vitro Aurora Kinase B Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase, based on the principles described for kinase inhibitors.[6]

  • Materials:

    • Recombinant human Aurora Kinase B

    • Kinase substrate (e.g., Histone H3 peptide)

    • Adenosine triphosphate (ATP)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or phospho-specific antibody)

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

    • Add the kinase, substrate, and test compound solution to the wells of a microplate.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near its Km value for the kinase.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

    • Stop the reaction by adding a stop solution or the first detection reagent.

    • Quantify the kinase activity by measuring the amount of product (phosphorylated substrate) or the amount of ATP consumed (e.g., by measuring ADP production).

    • Run controls including "no enzyme" (background), "no inhibitor" (100% activity), and a known inhibitor (positive control).

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

References

The Pivotal Role of 1H-Pyrazole-3,5-dicarboxylic Acid in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Pyrazole-3,5-dicarboxylic acid and its derivatives are fundamental building blocks in the synthesis of a diverse range of modern agrochemicals. The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a stable and versatile scaffold for the development of potent herbicides, fungicides, and insecticides. The presence of two carboxylic acid groups in this compound provides reactive handles for a variety of chemical modifications, allowing for the fine-tuning of biological activity, selectivity, and physicochemical properties of the final agrochemical product. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development to illustrate the synthetic utility of this key intermediate.

Application Notes

The strategic importance of this compound in agrochemical synthesis lies in its ability to be transformed into a multitude of functionalized pyrazole cores. The dicarboxylic acid can be selectively mono-decarboxylated to yield pyrazole-3-carboxylic acid or pyrazole-5-carboxylic acid, which are immediate precursors to a vast number of commercial and investigational agrochemicals. Furthermore, the carboxylic acid groups can be converted to esters, amides, or acid chlorides, opening up further avenues for derivatization.

Key Applications in Agrochemical Classes:

  • Fungicides: Pyrazole carboxamides are a prominent class of fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi. This compound serves as a precursor to the pyrazole-carboxylic acid core of many SDHI fungicides.

  • Herbicides: Certain pyrazole derivatives exhibit potent herbicidal activity by inhibiting key plant enzymes. The pyrazole scaffold derived from this compound can be functionalized to target specific enzymes in weeds, leading to effective and selective weed control.

  • Insecticides: The pyrazole framework is also a key feature in several insecticides. By modifying the substituents on the pyrazole ring, chemists can design molecules that target the nervous systems of insects, providing effective pest control.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and biological evaluation of agrochemicals derived from pyrazole carboxylic acid precursors.

Table 1: Synthesis Yields of Pyrazole Intermediates and Final Products

Compound/IntermediateStarting MaterialReaction TypeYield (%)Reference
This compound3,5-Dimethyl-1H-pyrazoleOxidation33%[1]
5-Methyl-1H-pyrazole-3-carboxylic acid3,5-Dimethyl-1H-pyrazoleOxidation (by-product)18%[1]
1,3-Dimethyl-N-(substituted)-1H-pyrazole-5-carboxamides (7a-n)1,3-Dimethyl-1H-pyrazole-5-carboxylic acidAmidation30-50% (overall)[2][3]
Pyrazole-thiazole carboxamide derivatives (6d, 6j)Pyrazole-thiazole carboxylic acidAmidationNot Specified
N-pyridylpyrazole thiazole (B1198619) derivatives3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbothioamideCyclization/Amidation80-96%[4]

Table 2: Biological Activity of Pyrazole-Based Agrochemicals

CompoundTarget Pest/PathogenBiological Activity MetricValueReference
Compound 7h (insecticide)Aphis fabaeMortality85.7% at 12.5 mg/L[2][3]
Compound 26 (fungicide)Botrytis cinereaEC502.432 µg/mL[5]
Compound 26 (fungicide)Rhizoctonia solaniEC502.182 µg/mL[5]
Compound 7ai (fungicide)Rhizoctonia solaniEC500.37 µg/mL[6][7]
Compound 8l (herbicide)Barnyard grassEC5010.53 g/ha[8]
Compound 10a (herbicide)Barnyard grassEC5010.37 g/ha[8]

Experimental Protocols

Protocol 1: Synthesis of this compound [1]

This protocol describes the oxidation of 3,5-dimethyl-1H-pyrazole to produce this compound.

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Potassium permanganate (B83412) (KMnO₄)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 78.5 g (0.818 mol) of 3,5-dimethyl-1H-pyrazole in 700 mL of water heated to 70°C.

  • Slowly add 517 g (3.271 mol) of potassium permanganate to the hot solution, ensuring the temperature does not exceed 90°C.

  • After the addition is complete, cool the mixture to room temperature.

  • Filter the precipitate of manganese dioxide (MnO₂) and wash it with water.

  • Acidify the filtrate with aqueous HCl to a pH of 2.

  • Allow the solution to stand overnight to precipitate the product.

  • Filter the precipitate and wash with water to yield this compound.

Expected Yield: 41.75 g (33%).

Protocol 2: General Synthesis of 1H-Pyrazole-5-carboxamide Derivatives (Insecticidal Agents) [2][3]

This protocol outlines the conversion of a pyrazole carboxylic acid to a carboxamide, a key step in the synthesis of many pyrazole-based insecticides. This protocol can be adapted from a suitable pyrazole monocarboxylic acid, which can be conceptually derived from this compound via decarboxylation.

Materials:

  • 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (or other suitable pyrazole monocarboxylic acid)

  • Thionyl chloride (SOCl₂)

  • Appropriate amine (e.g., (2-phenyloxazol-4-yl)methanamine)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

Procedure:

  • Acid Chloride Formation: Reflux a solution of the pyrazole carboxylic acid in an excess of thionyl chloride for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude pyrazole-5-carbonyl chloride.

  • Amidation: Dissolve the crude pyrazole-5-carbonyl chloride in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Add the desired amine and triethylamine (1.2 equivalents) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1H-pyrazole-5-carboxamide derivative.

Mandatory Visualizations

G start 3,5-Dimethyl-1H-pyrazole reagent1 KMnO4, H2O 70-90°C start->reagent1 product This compound reagent1->product byproduct 5-Methyl-1H-pyrazole-3-carboxylic acid reagent1->byproduct Side reaction workup Acidification (HCl)

Caption: Synthesis of this compound.

G start This compound decarboxylation Selective Decarboxylation start->decarboxylation intermediate Pyrazole-5-carboxylic acid (Key Intermediate) decarboxylation->intermediate activation SOCl2 or EDCI/HOBt intermediate->activation acid_chloride Pyrazole-5-carbonyl chloride activation->acid_chloride amidation Amine (R-NH2) acid_chloride->amidation product Pyrazole-5-carboxamide (Agrochemical) amidation->product

Caption: Logical workflow for agrochemical synthesis.

G start Pyrazole-5-carboxylic acid step1 Step 1: Acid Chloride Formation (SOCl2, reflux) start->step1 intermediate1 Pyrazole-5-carbonyl chloride step1->intermediate1 step2 Step 2: Amidation (R-NH2, Et3N, DCM, 0°C to RT) intermediate1->step2 intermediate2 Crude Product step2->intermediate2 step3 Step 3: Purification (Column Chromatography) intermediate2->step3 product Pure Pyrazole-5-carboxamide step3->product

Caption: Experimental workflow for pyrazole carboxamide synthesis.

References

Application of 1H-Pyrazole-3,5-dicarboxylic Acid in Dye Synthesis: A Potential Avenue for Novel Mordant Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct literature detailing the synthesis of commercial dyes using 1H-Pyrazole-3,5-dicarboxylic acid is not extensively available, its chemical structure presents significant potential for the creation of novel azo and mordant dyes. The presence of two carboxylic acid groups and a pyrazole (B372694) ring system suggests its utility as both a coupling component in azo dye synthesis and a chelating agent for the formation of metal-complex (mordant) dyes. This application note outlines a prospective approach to synthesizing and applying a mordant azo dye derived from this compound, providing detailed hypothetical protocols and expected outcomes based on established chemical principles.

The dicarboxylic acid functionality offers sites for metal ion chelation, which is the fundamental principle behind mordant dyes. This interaction can enhance the dye's fastness properties on textile fibers. Furthermore, the pyrazole ring can act as a coupling component in azo coupling reactions, a cornerstone of azo dye synthesis.

Potential Application in Mordant Azo Dye Synthesis

This compound can be utilized as a coupling component in an azo coupling reaction with a diazotized aromatic amine. The resulting azo dye, possessing two carboxylic acid groups, would be an excellent candidate for forming stable complexes with various metal ions, thereby acting as a mordant dye. The metal ion, the mordant, would then form a strong coordinate bond with both the dye molecule and the fiber, significantly improving the wash, light, and rub fastness of the dyeing.

Proposed Synthesis of a Mordant Azo Dye

A hypothetical synthetic pathway for a mordant azo dye using this compound is presented below. This involves the diazotization of an aromatic amine, followed by an azo coupling reaction with this compound.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization of Aniline (B41778) cluster_coupling Step 2: Azo Coupling cluster_mordanting Step 3: Mordanting (Metal Complexation) Aniline Aniline NaNO2_HCl NaNO2, HCl 0-5 °C Aniline->NaNO2_HCl Diazonium Benzenediazonium (B1195382) Chloride NaNO2_HCl->Diazonium Coupling_Reaction Azo Coupling (Alkaline medium) Diazonium->Coupling_Reaction Pyrazole_Acid 1H-Pyrazole-3,5- dicarboxylic acid Pyrazole_Acid->Coupling_Reaction Azo_Dye Azo Dye Precursor Coupling_Reaction->Azo_Dye Complexation Complexation Azo_Dye->Complexation Metal_Salt Metal Salt (e.g., Cr(III), Cu(II)) Metal_Salt->Complexation Mordant_Dye Final Mordant Azo Dye Complexation->Mordant_Dye

Caption: Proposed synthesis workflow for a mordant azo dye.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and application of a mordant azo dye based on this compound.

Protocol 1: Synthesis of a Phenylazo-Pyrazole Dicarboxylic Acid Dye

Materials:

  • Aniline

  • Sodium Nitrite (B80452) (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • This compound

  • Sodium Hydroxide (B78521) (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Ice

  • Ethanol

Procedure:

  • Diazotization of Aniline:

    • In a 250 mL beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Continue stirring for 30 minutes at this temperature to ensure complete diazotization. The resulting solution contains the benzenediazonium chloride.

  • Azo Coupling Reaction:

    • In a separate 500 mL beaker, dissolve a molar equivalent of this compound in an aqueous solution of sodium hydroxide to form the sodium salt.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared benzenediazonium chloride solution to the pyrazole solution with vigorous stirring.

    • Maintain the temperature below 5 °C and the pH of the reaction mixture alkaline (pH 8-10) by the controlled addition of a sodium carbonate solution.

    • A colored precipitate of the azo dye should form.

    • Continue stirring for 2-3 hours to ensure the completion of the reaction.

    • Filter the precipitated dye, wash with cold water until the washings are neutral, and then with a small amount of cold ethanol.

    • Dry the dye in a vacuum oven at 60 °C.

Protocol 2: Application of the Synthesized Azo Dye as a Mordant Dye on Wool Fabric

Materials:

  • Synthesized phenylazo-pyrazole dicarboxylic acid dye

  • Wool fabric

  • Mordant (e.g., Potassium Dichromate (K₂Cr₂O₇) or Copper Sulfate (B86663) (CuSO₄))

  • Acetic Acid

  • Sodium Sulfate

Procedure (Pre-mordanting method):

  • Mordanting of Wool Fabric:

    • Prepare a mordant bath containing a specific percentage of the chosen mordant (e.g., 3% on weight of fabric) and acetic acid to maintain a pH of 4-5.

    • Introduce the wetted wool fabric into the mordant bath.

    • Gradually raise the temperature to boiling (100 °C) and maintain it for 1 hour.

    • Allow the bath to cool, then remove the fabric, rinse it thoroughly with water, and squeeze out the excess water.

  • Dyeing of Mordanted Fabric:

    • Prepare a dyebath containing the synthesized azo dye (e.g., 2% on weight of fabric) and sodium sulfate as a leveling agent.

    • Introduce the mordanted wool fabric into the dyebath.

    • Raise the temperature to boiling and maintain for 1-1.5 hours with occasional stirring.

    • Allow the dyebath to cool, then remove the dyed fabric.

    • Rinse the fabric with cold water and then wash with a non-ionic soap solution.

    • Finally, rinse again with water and air-dry.

Data Presentation

The following tables present hypothetical quantitative data for the synthesized dye, which would be expected based on the properties of similar pyrazole-based azo dyes.

Table 1: Spectroscopic Properties of the Proposed Azo Dye

PropertyExpected Value
λmax (in ethanol) 400 - 450 nm
Molar Extinction Coefficient (ε) 20,000 - 30,000 L mol⁻¹ cm⁻¹
Color in Solution Yellow to Orange

Table 2: Fastness Properties of the Mordanted Dye on Wool Fabric

Fastness TestExpected Rating (Grey Scale)
Light Fastness 4-5
Wash Fastness 4-5
Rubbing Fastness (Dry) 4-5
Rubbing Fastness (Wet) 4
Perspiration Fastness (Acidic) 4-5
Perspiration Fastness (Alkaline) 4

Visualization of the Mordanting Process

The logical relationship in the mordant dyeing process, where the mordant acts as a bridge between the dye and the fiber, can be visualized as follows:

Mordanting_Process cluster_complex Dye-Mordant-Fiber Complex Dye Azo Dye with Chelating Groups (Carboxylic Acids) Mordant Metal Ion Mordant (e.g., Cr³⁺, Cu²⁺) Dye->Mordant Forms Complex Dyed_Fiber Dyed Fiber with High Fastness Fiber Textile Fiber (e.g., Wool) Mordant->Fiber Binds to

Caption: Logical relationship in mordant dyeing.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 1H-Pyrazole-3,5-dicarboxylic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible method for synthesizing this compound?

A1: The most frequently cited method is the oxidation of 3,5-dimethyl-1H-pyrazole with a strong oxidizing agent, typically potassium permanganate (B83412) (KMnO₄) in an aqueous solution.[1] This method is advantageous due to the relatively low cost and availability of the starting materials.

Q2: What are the primary challenges and limitations of the potassium permanganate oxidation method?

A2: The main challenges include:

  • Moderate to low yields: Reported yields for this method are often in the range of 30-40%.[1]

  • Formation of byproducts: Incomplete oxidation can lead to the formation of 5-methyl-1H-pyrazole-3-carboxylic acid as a significant byproduct, which can complicate purification and lower the yield of the desired dicarboxylic acid.[1][2]

  • Difficult workup: The reaction produces a large amount of manganese dioxide (MnO₂) precipitate, which can be challenging to filter.[3]

  • Exothermic reaction: The addition of potassium permanganate is highly exothermic and requires careful temperature control to prevent runaway reactions.[1]

Q3: Are there alternative synthesis routes to this compound?

A3: Yes, alternative methods exist, which may offer higher yields or milder reaction conditions, although the starting materials may be less accessible or more expensive. These include:

  • Hydrolysis of diethyl 1H-pyrazole-3,5-dicarboxylate: This method involves the base-catalyzed hydrolysis of the corresponding diethyl ester. This can be an efficient route if the diester is commercially available or can be synthesized in high yield.

  • Carboxylation of a pyrazole (B372694) precursor: This approach may involve the use of a strong base and carbon dioxide or other carboxylating agents like oxalyl chloride on a suitable pyrazole substrate.

Q4: How can I purify the final this compound product?

A4: The most common method for purification is recrystallization. The crude product obtained after acidification is typically filtered and then recrystallized from hot water or an ethanol/water mixture to yield pure white crystals.

Troubleshooting Guides

Issue 1: Low Yield in Potassium Permanganate Oxidation

Q: My yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields in this oxidation reaction can stem from several factors. Below is a systematic guide to troubleshooting this issue.

Potential Causes and Solutions:

  • Incomplete Oxidation:

    • Insufficient Oxidant: The stoichiometry of the reaction is crucial. A molar ratio of at least 4 equivalents of KMnO₄ to 1 equivalent of 3,5-dimethyl-1H-pyrazole is recommended to ensure complete oxidation of both methyl groups.[1]

    • Low Reaction Temperature: The reaction requires heating to proceed efficiently. Maintaining the reaction temperature between 70-90°C is critical.[1] Below this range, the reaction rate will be significantly slower, leading to incomplete conversion.

    • Short Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration after the addition of KMnO₄. Monitoring the reaction by TLC (Thin Layer Chromatography) can help determine the point of completion.

  • Side Product Formation:

    • The primary side product is 5-methyl-1H-pyrazole-3-carboxylic acid, resulting from the oxidation of only one methyl group.[1][2] To minimize its formation, ensure the reaction conditions (stoichiometry, temperature) favor complete oxidation.

  • Product Loss During Workup:

    • Inefficient Extraction: After acidification, the product precipitates out of the aqueous solution. Ensure the pH is sufficiently low (around 2) to maximize precipitation.[1]

    • Incomplete Filtration: The fine MnO₂ precipitate can make filtration difficult and may lead to product loss. See the troubleshooting guide on "Difficulty in Removing Manganese Dioxide" for solutions.

Logical Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Yield of this compound check_stoichiometry Verify KMnO4 Stoichiometry (≥ 4 eq.) start->check_stoichiometry check_temperature Confirm Reaction Temperature (70-90°C) check_stoichiometry->check_temperature If Stoichiometry is Correct optimize_stoichiometry Increase KMnO4 Equivalents check_stoichiometry->optimize_stoichiometry If Stoichiometry is Low check_time Evaluate Reaction Time check_temperature->check_time If Temperature is Correct optimize_temperature Maintain Temperature in Optimal Range check_temperature->optimize_temperature If Temperature is Incorrect check_workup Review Workup Procedure check_time->check_workup If Time is Sufficient optimize_time Increase Reaction Time / Monitor with TLC check_time->optimize_time If Time is Insufficient optimize_workup Adjust pH for Precipitation / Improve Filtration check_workup->optimize_workup

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Issue 2: Difficulty in Removing Manganese Dioxide (MnO₂) Precipitate

Q: The manganese dioxide formed during the reaction is very fine and clogs the filter paper, making filtration extremely slow and difficult. How can I effectively remove it?

A: The fine, gelatinous nature of the MnO₂ precipitate is a common issue. Here are several approaches to improve its removal:

  • Use of a Filter Aid:

    • A layer of Celite® (diatomaceous earth) on top of the filter paper can significantly improve filtration speed by preventing the fine MnO₂ particles from clogging the pores of the filter paper.[3]

  • Sintered Glass Funnel:

    • Using a sintered glass funnel of appropriate porosity under vacuum can be more effective than filter paper for retaining fine precipitates.[3]

  • Centrifugation:

    • For smaller scale reactions, centrifuging the reaction mixture and decanting the supernatant can be an effective way to separate the bulk of the solution from the MnO₂ solid before a final filtration step.

  • Chemical Treatment:

    • After the reaction, the MnO₂ can be reductively dissolved by adding a reducing agent like sodium metabisulfite (B1197395) or oxalic acid. This converts the insoluble MnO₂ to soluble Mn²⁺ salts, which can then be separated from the precipitated product after acidification.

Experimental Workflow for MnO₂ Removal:

MnO2_Removal_Workflow start Reaction Mixture with MnO2 Precipitate option1 Filtration with Filter Aid (Celite®) start->option1 option2 Use of Sintered Glass Funnel start->option2 option3 Centrifugation and Decantation start->option3 option4 Chemical Dissolution of MnO2 start->option4 filtrate Collect Filtrate option1->filtrate option2->filtrate option3->filtrate option4->filtrate

References

Technical Support Center: Controlling Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for substituted pyrazole (B372694) synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the pyrazole ring.[1] This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (B178648), which can lead to two different substitution patterns.[1][2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] Therefore, obtaining a single, desired regioisomer in high purity is often essential for applications in drug discovery and materials science.[1]

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4][5] When the dicarbonyl is unsymmetrical, the regioselectivity is influenced by several key factors:[3]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction towards the less crowded carbonyl group.[1]

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.[1]

  • Reaction pH: The acidity or basicity of the medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1][6] Under acidic conditions, the more basic nitrogen may be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[1][6]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to significantly improve regioselectivity compared to traditional solvents like ethanol (B145695).[1][6][7][8]

  • Temperature: Reaction temperature can also play a role in controlling which regioisomer is favored, sometimes allowing for divergent synthesis of different products from the same starting materials.[9]

Q3: My pyrazole product appears unstable and is undergoing a ring-opening reaction. What might be the cause?

A3: Ring-opening or rearrangement can occur if the pyrazole ring has highly reactive functional groups, such as azides or nitro groups.[6] These reactions can be triggered by heat or specific catalytic conditions.[6] If this is not the desired outcome, carefully control the reaction temperature and consider alternative synthetic routes that avoid such reactive intermediates.[6] In some cases, deprotonation at the C3 position in the presence of a very strong base can also lead to ring opening.[10]

Troubleshooting Guide

Problem 1: My reaction is producing a mixture of regioisomers with poor selectivity. How can I improve the formation of the desired isomer?

Solution: Poor regioselectivity is a common challenge, especially with unsymmetrical 1,3-diketones.[3][6][9] Several strategies can be employed to enhance the selectivity:

  • Optimize Solvent Choice: This is one of the most effective methods. Switching from standard solvents like ethanol to fluorinated alcohols (e.g., TFE or HFIP) can dramatically increase the preference for one regioisomer.[6][7][8] These solvents can modulate the reactivity of the two carbonyl groups in the dicarbonyl compound.[8]

  • Adjust Reaction pH: The pH of the reaction can influence which nitrogen atom of the substituted hydrazine initiates the attack.[6] Systematically screen acidic, neutral, and basic conditions. For instance, using arylhydrazine hydrochlorides in a solvent like N,N-dimethylacetamide (DMAc) has been shown to provide excellent regioselectivity.[11]

  • Modify Reaction Temperature: Lowering or raising the temperature can favor one reaction pathway over another, potentially increasing the yield of the desired regioisomer.[9]

  • Use a Catalyst: Certain catalysts can promote the formation of a specific isomer. For example, silver catalysts have been used for the highly regioselective synthesis of 3-CF3-pyrazoles.[2]

Problem 2: I have synthesized a mixture of pyrazole regioisomers. What is the best way to separate them?

Solution: When a reaction yields an inseparable mixture, purification becomes critical.

  • Column Chromatography: This is the most common method for separating pyrazole regioisomers.[12][13]

    • TLC Analysis: First, perform a thorough screening of various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent (e.g., hexanes) and gradually increase polarity by adding ethyl acetate (B1210297), dichloromethane, or ether.

    • Silica (B1680970) Gel Chromatography: Once an effective solvent system is identified, perform flash column chromatography on silica gel to isolate the pure isomers.[1][12]

  • High-Performance Liquid Chromatography (HPLC): For challenging separations or for analytical quantification, chiral HPLC (if applicable) or reverse-phase HPLC can be effective.[14][15]

Problem 3: The yield of my desired pyrazole is consistently low. What factors should I investigate?

Solution: Low yields can stem from several issues throughout the experimental process.

  • Purity of Starting Materials: Ensure the purity of both the 1,3-dicarbonyl compound and the hydrazine derivative. Impurities can lead to unwanted side reactions that consume starting materials.[6]

  • Formation of Stable Intermediates: The reaction may stall at a stable intermediate, such as a hydroxylpyrazolidine, which fails to dehydrate to the final aromatic pyrazole.[6] Try increasing the reaction temperature or adding a dehydrating agent to drive the reaction to completion.[6]

  • Sub-optimal Reaction Conditions: Re-evaluate the reaction time, temperature, and concentration. Monitor the reaction's progress by TLC or LC-MS to determine the optimal endpoint and avoid product degradation from prolonged heating.

  • Inefficient Work-up or Purification: Product may be lost during the extraction or purification steps. Ensure the pH is appropriate during aqueous work-up to prevent your product from dissolving in the aqueous layer. Review your chromatography technique to minimize losses on the column.

Quantitative Data Summary

The choice of solvent is a critical factor in controlling regioselectivity. The following table summarizes the effect of different solvents on the reaction of various 1,3-diketones with methylhydrazine, demonstrating the significant improvement achieved with fluorinated alcohols.

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles

1,3-Diketone (R¹-CO-CH₂-CO-R²)SolventRatio (Regioisomer A : Regioisomer B)Combined Yield (%)Reference
R¹=CF₃, R²=PhenylEthanol (EtOH)60 : 4085[7]
R¹=CF₃, R²=Phenyl2,2,2-Trifluoroethanol (TFE)95 : 582[7]
R¹=CF₃, R²=Phenyl1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99 : 180[7][8]
R¹=CF₃, R²=4-MethoxyphenylEthanol (EtOH)65 : 3588[7]
R¹=CF₃, R²=4-Methoxyphenyl1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99 : 185[7]
R¹=CF₃, R²=2-FuranEthanol (EtOH)55 : 4580[7]
R¹=CF₃, R²=2-Furan1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99 : 178[7]

Note: Regioisomer A corresponds to the pyrazole with the N-methyl adjacent to the R² substituent. Regioisomer B has the N-methyl adjacent to the R¹ substituent.

Experimental Protocols

Key Experiment: Regioselective Synthesis of 1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole using HFIP

This protocol details a method to achieve high regioselectivity in the synthesis of a substituted pyrazole by utilizing a fluorinated alcohol as the solvent.[7]

Materials:

  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 eq) in HFIP (approx. 0.1 M solution).

  • At room temperature, add the methylhydrazine (1.1 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (approx. 60 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, allow the mixture to cool to room temperature and remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

  • Dry the separated organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., a hexane/ethyl acetate gradient) to isolate the major regioisomer, 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole, in high purity.[1]

Visualizations

G cluster_reactants Reactants cluster_products Products diketone Unsymmetrical 1,3-Diketone intermediate1 Initial Attack at C1 (Less Hindered/More Electrophilic) diketone->intermediate1 Pathway A intermediate2 Initial Attack at C3 (More Hindered/Less Electrophilic) diketone->intermediate2 Pathway B hydrazine Substituted Hydrazine (R'-NHNH₂) hydrazine->intermediate1 Pathway A hydrazine->intermediate2 Pathway B pathwayA_cyclize Cyclization & Dehydration intermediate1->pathwayA_cyclize pathwayB_cyclize Cyclization & Dehydration intermediate2->pathwayB_cyclize productA Regioisomer A (Major Product) pathwayA_cyclize->productA productB Regioisomer B (Minor Product) pathwayB_cyclize->productB

Caption: Competing pathways in Knorr pyrazole synthesis leading to regioisomers.

workflow start Define Synthesis Goal (Target Regioisomer) setup Initial Reaction (e.g., EtOH, rt) start->setup analyze Analyze Regioisomeric Ratio (NMR, LC-MS) setup->analyze decision Is Ratio Acceptable? (e.g., > 95:5) analyze->decision optimize Modify Conditions: - Solvent (TFE, HFIP) - Temperature - pH / Catalyst decision->optimize No   end Process Complete: Purify Product decision->end  Yes rerun Re-run Reaction optimize->rerun rerun->analyze

Caption: Experimental workflow for optimizing regioselectivity.

troubleshooting start Poor Regioselectivity Observed q_solvent Using standard solvent (e.g., EtOH)? start->q_solvent a_solvent Switch to Fluorinated Alcohol (TFE or HFIP) q_solvent->a_solvent Yes q_ph Is pH controlled? q_solvent->q_ph No a_solvent->q_ph a_ph Screen Acidic vs. Basic Conditions q_ph->a_ph No q_sterics Are steric/electronic effects subtle? q_ph->q_sterics Yes a_ph->q_sterics a_temp Vary Reaction Temperature q_sterics->a_temp Yes a_separate Optimize Separation (Column Chromatography) q_sterics->a_separate No a_temp->a_separate

Caption: Troubleshooting flowchart for poor pyrazole regioselectivity.

References

Technical Support Center: Oxidation of 3,5-Dimethylpyrazole to 3,5-Pyrazoledicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-pyrazoledicarboxylic acid via the oxidation of 3,5-dimethylpyrazole (B48361).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the oxidation of 3,5-dimethylpyrazole with potassium permanganate (B83412)?

A1: The most prevalent side reaction is the incomplete oxidation of the starting material, leading to the formation of 5-methyl-1H-pyrazole-3-carboxylic acid.[1] This occurs when only one of the two methyl groups on the pyrazole (B372694) ring is oxidized to a carboxylic acid. Other potential, though less commonly reported, side reactions can include ring cleavage under harsh conditions (e.g., excessively high temperatures or prolonged reaction times) and the formation of other partially oxidized intermediates.

Q2: I am observing a low yield of the desired 3,5-pyrazoledicarboxylic acid. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Incomplete reaction is a primary cause, often due to insufficient oxidant or reaction time. The formation of the 5-methyl-1H-pyrazole-3-carboxylic acid byproduct also directly reduces the yield of the desired dicarboxylic acid.[1] Over-oxidation, leading to decomposition of the pyrazole ring, can occur if the reaction conditions are too harsh. For troubleshooting steps, please refer to the "Troubleshooting Guide" section below.

Q3: How can I effectively remove the 5-methyl-1H-pyrazole-3-carboxylic acid byproduct from my final product?

A3: Separation can be achieved through fractional crystallization. The dicarboxylic acid and monocarboxylic acid often exhibit different solubilities in various solvents. A common procedure involves acidification of the reaction mixture to precipitate the dicarboxylic acid, followed by neutralization of the filtrate to a specific pH to precipitate the monocarboxylic acid.[1] Careful control of the pH during the workup is crucial for effective separation.

Q4: Are there alternative oxidizing agents to potassium permanganate for this transformation?

A4: Yes, other strong oxidizing agents can be employed, although they may present their own challenges and side reaction profiles. These include:

  • Chromium trioxide (CrO₃): Often used in combination with a ligand like 3,5-dimethylpyrazole itself, it can be a potent oxidizing agent.[2][3][4][5][6] However, chromium(VI) compounds are highly toxic and require careful handling and disposal. Side reactions can include the formation of various chromium species and potential for over-oxidation.

  • Nitric Acid (HNO₃): Concentrated nitric acid can oxidize alkyl side chains on aromatic rings to carboxylic acids.[7][8] This method can be aggressive and may lead to nitration of the pyrazole ring as a significant side reaction.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 3,5-Pyrazoledicarboxylic Acid 1. Insufficient amount of oxidizing agent (e.g., KMnO₄).2. Reaction temperature is too low, leading to a slow reaction rate.3. Reaction time is too short for complete conversion.4. Significant formation of the monocarboxylic acid byproduct.1. Ensure the correct stoichiometry of the oxidizing agent is used. A molar ratio of at least 4:1 (KMnO₄:3,5-dimethylpyrazole) is recommended for complete oxidation of both methyl groups.2. Maintain the reaction temperature within the optimal range (typically 70-90°C for KMnO₄ oxidation) to ensure a reasonable reaction rate without promoting decomposition.[1]3. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) to ensure it has gone to completion.4. Optimize reaction conditions (temperature, reaction time, and stoichiometry of the oxidant) to favor the formation of the dicarboxylic acid.
High Percentage of 5-Methyl-1H-pyrazole-3-carboxylic Acid 1. Insufficient oxidizing agent.2. Non-homogenous reaction mixture.3. Premature quenching of the reaction.1. Increase the molar equivalent of the oxidizing agent.2. Ensure vigorous stirring throughout the reaction to maintain a homogenous mixture and facilitate contact between the reactants.3. Allow the reaction to proceed for a sufficient duration, monitoring for the disappearance of the monocarboxylic acid intermediate if possible.
Product is Contaminated with Manganese Dioxide (in KMnO₄ oxidation) Incomplete removal of MnO₂ precipitate during filtration.1. Use a fine filter paper or a Celite pad to aid in the complete removal of the finely divided MnO₂.2. Thoroughly wash the MnO₂ filter cake with hot water to recover any adsorbed product.
Product is Discolored Presence of colored impurities, possibly from side reactions or residual oxidant.1. Recrystallize the final product from a suitable solvent (e.g., water, ethanol/water mixture).2. Treat the solution with activated charcoal before recrystallization to remove colored impurities.

Data Presentation

Table 1: Product Yields from the Oxidation of 3,5-Dimethylpyrazole with Potassium Permanganate

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
3,5-Pyrazoledicarboxylic AcidC₅H₄N₂O₄156.1033257-258[1]
5-Methyl-1H-pyrazole-3-carboxylic AcidC₅H₆N₂O₂126.1118210-211[1]

Data obtained from a representative experimental procedure.[1]

Experimental Protocols

Key Experiment: Oxidation of 3,5-Dimethylpyrazole with Potassium Permanganate

Objective: To synthesize 3,5-pyrazoledicarboxylic acid via the oxidation of 3,5-dimethylpyrazole using potassium permanganate.

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (B78521) (NaOH) or other suitable base for pH adjustment

Procedure:

  • Dissolve 3,5-dimethyl-1H-pyrazole in water and heat the solution to approximately 70°C.

  • Slowly add solid potassium permanganate to the hot solution. The addition should be portion-wise to control the exothermic reaction and maintain the temperature below 90°C.

  • After the addition is complete, continue to stir the reaction mixture at an elevated temperature until the purple color of the permanganate has disappeared, indicating its consumption.

  • Cool the mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.

  • Wash the MnO₂ cake with hot water to recover any adsorbed product.

  • Combine the filtrate and washings.

  • Acidify the filtrate with aqueous HCl to a pH of approximately 2.

  • Allow the solution to stand, preferably overnight, to allow for the complete precipitation of 3,5-pyrazoledicarboxylic acid.

  • Collect the precipitate by filtration and wash with cold water.

  • To isolate the side product, neutralize the filtrate from the previous step to a pH of 5-6.

  • Collect the precipitate of 5-methyl-1H-pyrazole-3-carboxylic acid by filtration and wash with water.

  • Dry both products.

Visualizations

Oxidation_Pathway Start 3,5-Dimethylpyrazole Intermediate 5-Methyl-1H-pyrazole-3-carboxylic Acid (Side Product) Start->Intermediate Partial Oxidation Product 3,5-Pyrazoledicarboxylic Acid (Desired Product) Start->Product Complete Oxidation Intermediate->Product Further Oxidation Decomposition Ring Cleavage Products Intermediate->Decomposition Over-oxidation (Harsh Conditions) Product->Decomposition Over-oxidation (Harsh Conditions)

Caption: Reaction pathway for the oxidation of 3,5-dimethylpyrazole.

Troubleshooting_Workflow Start Experiment Start: Oxidation of 3,5-Dimethylpyrazole Problem Low Yield of Dicarboxylic Acid? Start->Problem CheckStoichiometry Check Oxidant Stoichiometry Problem->CheckStoichiometry Yes Success Successful Synthesis Problem->Success No CheckTempTime Verify Reaction Temperature & Time CheckStoichiometry->CheckTempTime CheckByproduct Analyze for Monocarboxylic Acid Byproduct CheckTempTime->CheckByproduct Optimize Optimize Conditions CheckByproduct->Optimize High Byproduct Purify Purification Strategy CheckByproduct->Purify Low Byproduct, Impure Product Optimize->Start Purify->Success

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: 1H-Pyrazole-3,5-dicarboxylic Acid in Solvothermal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Pyrazole-3,5-dicarboxylic acid (also known as H₂pdc or H₃pdc) under solvothermal conditions. This guide provides answers to frequently asked questions and troubleshooting advice for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of solid this compound?

This compound is a relatively stable solid. However, it will decompose at high temperatures. The reported melting point, which is accompanied by decomposition, is in the range of 287-295 °C.[1][2][3]

Q2: My solvothermal reaction is not yielding the expected Metal-Organic Framework (MOF). I suspect the H₂pdc ligand is degrading. What is the most common degradation pathway?

The most common degradation pathway for H₂pdc under solvothermal conditions is decarboxylation . This is the loss of one or both carboxylic acid groups (-COOH) as carbon dioxide (CO₂). This process can be influenced by several factors including high temperatures, the presence of certain metal ions, and the pH of the reaction mixture.[4][5][6] For instance, temperatures as high as 200°C have been shown to cause regio-specific decarboxylation.[6]

Q3: How do reaction conditions like solvent, temperature, and metal ions affect the stability of H₂pdc and the final product?

Solvothermal conditions play a critical role in the outcome of reactions involving H₂pdc.

  • Temperature: Higher temperatures increase the rate of reaction but also significantly increase the risk of decarboxylation.[5][6][7] Acidic decarboxylation can occur at temperatures ranging from 50 to 220 °C, while basic decarboxylation may happen between 40 and 150 °C.[5][7]

  • Solvent: The choice of solvent can dramatically alter the final product. In one study involving copper(II), H₂pdc, and a secondary ligand, changing the solvent from water to mixtures containing DMF, ethanol, or acetonitrile (B52724) resulted in the formation of seven distinct coordination complexes with different structures.[8]

  • Metal Ions: Certain metal ions can facilitate decarboxylation. For example, Copper(II) has been shown to actively promote the decarboxylation of H₂pdc under pyridine-water conditions through a radical-induced mechanism.[4]

  • pH: The pH of the reaction medium influences the deprotonation state of the carboxylic acid groups and the pyrazole (B372694) ring's nitrogen, affecting its coordination behavior and the overall stability of the resulting framework.[9]

Q4: I am observing the formation of pyrazole or pyrazole-3-carboxylic acid in my reaction byproducts. Why is this happening?

The presence of pyrazole-3-carboxylic acid or pyrazole itself is a strong indicator that decarboxylation is occurring. High reaction temperatures or prolonged reaction times can cause the H₂pdc ligand to lose one or both of its carboxylic acid groups.

G H2pdc This compound Mono Pyrazole-3-carboxylic acid + CO₂ H2pdc->Mono -COOH at C5 (Decarboxylation) Py Pyrazole + CO₂ Mono->Py -COOH at C3 (Decarboxylation)

Caption: Potential decarboxylation pathway of H₂pdc under thermal stress.

Troubleshooting Guide

Issue: Low yield or no formation of the desired crystalline product.

This is a common issue that can often be traced back to ligand instability or suboptimal reaction conditions. Use the following workflow to troubleshoot your experiment.

G cluster_0 cluster_1 Optimize Conditions cluster_2 Re-evaluate System start Low Yield or Amorphous Product check_degrad Analyze liquid phase (e.g., LC-MS, NMR) for decarboxylated ligand start->check_degrad is_degrad Degradation Confirmed? check_degrad->is_degrad opt_temp Lower Reaction Temperature is_degrad->opt_temp Yes check_params Verify Stoichiometry, Concentration, and pH is_degrad->check_params No opt_time Reduce Reaction Time opt_temp->opt_time opt_solv Screen Different Solvents opt_time->opt_solv check_reagents Check Reagent Purity check_params->check_reagents

Caption: Troubleshooting workflow for solvothermal synthesis using H₂pdc.

Data Summary

For quick reference, key quantitative data regarding the properties and reaction conditions of this compound are summarized below.

Table 1: Physical and Thermal Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₄N₂O₄[3]
Molar Mass156.1 g/mol [3]
Melting Point287-295 °C (with decomposition)[1][2][3]
pKa (Predicted)3.24 ± 0.10[2]

*Table 2: Example of Condition-Dependent Product Formation in a Cu(II)-H₃pzdc-bpa System **

Solvent SystemTemperatureResulting ProductSource
H₂ORoom Temp.Complex 1: --INVALID-LINK--(H₂O)₆[8]
H₂OHydrothermalComplex 2: --INVALID-LINK--(H₂O)₄[8]
H₂O / DMFHydrothermalComplex 3: [Cu₃(pzdc)₂(H₂O)₄(bpa)]ₙ[8]
H₂O / EtOHHydrothermalComplex 4: --INVALID-LINK--₂(H₂O)₂[8]
DMFHydrothermalComplex 5: {--INVALID-LINK--(NH₂(CH₃)₂)₄}ₙ[8]
DMF / MeCNHydrothermalComplex 6: {--INVALID-LINK--}ₙ[8]
EtOH or MeCNHydrothermalComplex 7: {--INVALID-LINK--}ₙ[8]
*Based on the reaction of Cu(II), H₃pzdc, and 1,2-di(4-pyridyl)ethane (bpa).

Experimental Protocols

General Protocol for Solvothermal Synthesis of a MOF using H₂pdc

This protocol provides a general workflow. Specific quantities, solvents, temperatures, and reaction times should be adapted from literature procedures for the target material.

A 1. Reagent Preparation Dissolve metal salt and H₂pdc in appropriate solvents. (Can be the same or different solvents) B 2. Mixing Combine the solutions in a Teflon-lined stainless steel autoclave. A->B C 3. Sealing Seal the autoclave tightly. B->C D 4. Heating Place the autoclave in a programmable oven. Heat to the target temperature (e.g., 80-180 °C) for a set duration (e.g., 12-72 hours). C->D E 5. Cooling Allow the autoclave to cool slowly to room temperature. D->E F 6. Product Isolation Filter the solid product. Wash with the reaction solvent and then a low-boiling point solvent (e.g., ethanol, acetone). E->F G 7. Drying Dry the product, typically under vacuum or in a low-temperature oven. F->G H 8. Characterization Analyze the product using techniques like PXRD, TGA, FT-IR, and SEM. G->H

Caption: General experimental workflow for solvothermal MOF synthesis.

Methodology Details:

  • Reagents: Use high-purity metal salts and this compound (often used as the monohydrate).[10] Solvents should be of appropriate grade (e.g., HPLC or ACS grade).

  • Vessel: A Teflon-lined stainless steel autoclave is standard for solvothermal reactions, allowing for safe heating of solvents above their boiling points.

  • Heating and Cooling: A programmable oven is crucial for precise temperature control. A slow cooling rate often promotes the growth of larger, higher-quality crystals.

  • Washing: The washing step is critical to remove unreacted starting materials and soluble byproducts.

  • Caution: Be aware of the potential for ligand decarboxylation, especially at temperatures exceeding 150 °C.[5][7] If decarboxylation is suspected, consider reducing the reaction temperature or duration in subsequent experiments. Studies have shown that complexes prepared under hydrothermal conditions can exhibit high thermal stability.[11]

References

"optimizing reaction conditions for MOF crystallization with pyrazole linkers"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for the crystallization of Metal-Organic Frameworks (MOFs) with pyrazole-based linkers.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of pyrazolate-based MOFs.

Question: My final product is an amorphous powder instead of a crystalline MOF. What went wrong?

Answer: The formation of an amorphous precipitate is a common issue in MOF synthesis and typically points to rapid nucleation and precipitation kinetics, preventing the formation of an ordered crystalline structure. Pyrazolate-based MOFs can be particularly susceptible to this due to the high stability of the coordination bonds, which, if formed too quickly, can lead to disordered materials.[1]

Here are several factors to investigate:

  • Solvent System: The choice of solvent is critical. Highly polar solvents like DMF can sometimes lead to rapid precipitation. Consider using a less polar solvent or a solvent mixture to better control the solubility of the precursors and intermediates. A dynamic solvent system, such as a mixture of 1-butanol (B46404) and acetic acid, has been shown to improve crystallinity for pyrazolate MOFs like [Zn(bdp)]n and BUT-58.[2]

  • Temperature: The reaction temperature directly influences nucleation and growth rates. If the temperature is too high, nucleation may dominate, leading to an amorphous product. Try lowering the synthesis temperature to slow down the reaction kinetics.

  • Modulators: The absence of a modulator can lead to uncontrolled crystal growth. Modulators, such as acetic acid, compete with the pyrazole (B372694) linker for coordination to the metal center, slowing down the formation of the framework and promoting the growth of well-defined crystals.[3][4]

  • pH of the reaction mixture: The pH can influence the deprotonation of the pyrazole linker and the coordination environment of the metal ion. Suboptimal pH can lead to the formation of undesired, non-crystalline phases.[5]

Question: The synthesized MOF crystals are too small, or I have a microcrystalline powder. How can I increase the crystal size?

Answer: Obtaining large, single crystals suitable for X-ray diffraction can be challenging. Small crystal size is often a result of a high nucleation rate relative to the crystal growth rate. To favor crystal growth over nucleation, consider the following adjustments:

  • Slower Reagent Addition: If using a multi-component synthesis, try adding one of the reagents slowly to the reaction mixture to maintain a low concentration of building blocks and favor growth on existing nuclei.

  • Temperature Gradient: Applying a slow cooling ramp instead of a constant reaction temperature can promote the growth of larger crystals.

  • Modulator Concentration: The concentration of the modulator plays a key role. Increasing the concentration of a modulator like acetic acid can often lead to larger crystals by further slowing down the crystallization process. However, an excessively high concentration can also inhibit crystallization altogether, so optimization is key.[4]

  • Solvent System Optimization: As with amorphous precipitates, the solvent system is crucial. A solvent that provides slightly better solubility for the MOF can lead to larger crystals through a dissolution-recrystallization process. The use of a 1-butanol and acetic acid mixture has been demonstrated to enable precise control over crystal sizes.[2]

Question: The yield of my MOF synthesis is very low. How can I improve it?

Answer: Low yield can be attributed to several factors, from incomplete reaction to loss of product during workup. Here are some troubleshooting steps:

  • Reaction Time and Temperature: The reaction may not have reached completion. Try extending the reaction time or slightly increasing the temperature to ensure all starting materials have reacted. However, be mindful that excessive temperature can sometimes lead to the decomposition of the linker or the formation of undesired byproducts.

  • Stoichiometry: Ensure the molar ratio of your metal precursor to pyrazole linker is correct. A slight excess of the linker is sometimes used to drive the reaction to completion.

  • Washing and Activation: Significant product loss can occur during the washing and solvent exchange steps. Ensure that you are using appropriate solvents for washing that do not dissolve the MOF. Centrifugation conditions should also be optimized to avoid losing fine crystalline material.[6]

  • Purity of Starting Materials: Impurities in the metal salt or the pyrazole linker can interfere with the reaction and reduce the yield. Ensure you are using high-purity reagents.

Question: My product contains a mixture of crystalline phases. How can I obtain a phase-pure MOF?

Answer: The presence of multiple crystalline phases indicates that the reaction conditions are suitable for the formation of more than one thermodynamically or kinetically favored product. To obtain a phase-pure material, you need to fine-tune the reaction conditions to favor the formation of the desired phase.

  • Precise Temperature Control: Different phases of a MOF can form at slightly different temperatures. Therefore, precise and stable temperature control during the synthesis is crucial.

  • Modulator Choice and Concentration: The choice of modulator can influence which crystalline phase is formed. Experiment with different modulators (e.g., formic acid vs. acetic acid) or carefully titrate the concentration of the current modulator.

  • Solvent Composition: The polarity and coordinating ability of the solvent can direct the formation of a specific phase. Systematically varying the ratio of solvents in a mixed-solvent system can help in isolating the desired phase.[7][8]

  • Metal Salt Anion: The counter-anion of the metal salt (e.g., nitrate, acetate (B1210297), chloride) can play a role in the reaction and may influence the final structure. Trying a different metal salt of the same metal ion might yield the desired phase.

Frequently Asked Questions (FAQs)

What is the role of a modulator in pyrazole-based MOF synthesis?

A modulator is a chemical agent, typically a monocarboxylic acid like acetic acid, that is added to the synthesis mixture to control the nucleation and growth of the MOF crystals. It competes with the multitopic pyrazole linker for coordination to the metal ions. This competitive binding slows down the overall reaction rate, leading to fewer nucleation events and promoting the growth of larger, more well-defined crystals with higher crystallinity. The modulator can also influence the size, morphology, and defect density of the final MOF crystals.[3][4]

How do I choose the right solvent for my pyrazole-based MOF synthesis?

The ideal solvent or solvent system should provide sufficient solubility for the metal precursor and the pyrazole linker to allow for their reaction in the solution phase, but it should not be so good a solvent that the resulting MOF is highly soluble, which would hinder precipitation and lower the yield. For solvothermal synthesis, high-boiling point polar solvents like N,N-dimethylformamide (DMF) are commonly used. However, for pyrazolate-based MOFs, a "dynamic solvent system" like a mixture of 1-butanol and acetic acid has been shown to be effective in controlling crystal size and shape while being a more environmentally friendly alternative to DMF.[2] The choice of solvent can also impact the final phase of the MOF, as different solvents can act as templates or influence the coordination environment of the metal centers.[8][9]

What is a typical temperature range for the solvothermal synthesis of pyrazolate MOFs?

The optimal temperature for solvothermal synthesis of pyrazolate MOFs can vary depending on the specific metal-linker combination and the solvent used. However, a common temperature range is between 80°C and 180°C.[10][11] Lower temperatures generally lead to slower reaction kinetics and can favor the growth of larger crystals, while higher temperatures can lead to faster synthesis but may result in smaller crystals or even amorphous products.[12] It is often necessary to experimentally screen a range of temperatures to find the optimal conditions for a specific system.

Data Presentation

Table 1: Effect of Solvent System on Crystal Morphology of [Zn(bdp)]n

Solvent SystemTemperature (°C)Time (h)Resulting Crystal Morphology
DMF12024Small, irregular crystals
1-Butanol / Acetic Acid12024Well-defined, larger crystals with controllable size

Data synthesized from descriptive information in referenced literature.[2]

Table 2: General Effect of Reaction Parameters on Crystallization Outcome

ParameterVariationExpected Effect on CrystallinityExpected Effect on Crystal Size
Temperature IncreaseCan decrease if kinetics are too fastDecrease
DecreaseCan increase due to slower kineticsIncrease
Modulator Conc. IncreaseGenerally increasesIncreases (up to a point)
DecreaseGenerally decreasesDecreases
Reaction Time IncreaseCan improve through Ostwald ripeningCan increase
DecreaseMay be insufficient for full crystallizationSmaller

Experimental Protocols

Optimized Protocol for the Synthesis of [Ni(bdp)]n using a Dynamic Solvent System

This protocol is adapted from a novel, greener approach to the synthesis of pyrazolate-based MOFs.[2]

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • 1,4-bis(1H-pyrazol-4-yl)benzene (H₂bdp)

  • 1-Butanol

  • Acetic Acid

  • Glass vials (e.g., 20 mL scintillation vials)

  • Oven

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of Ni(OAc)₂·4H₂O in a solvent mixture of 5 mL of 1-butanol and 1 mL of acetic acid.

  • To this solution, add 0.1 mmol of the pyrazole linker, H₂bdp.

  • Cap the vial tightly and sonicate the mixture for 10 minutes to ensure homogeneity.

  • Place the sealed vial in a preheated oven at 120°C for 72 hours.

  • After 72 hours, remove the vial from the oven and allow it to cool slowly to room temperature.

  • The crystalline product will have precipitated at the bottom of the vial.

  • Carefully decant the mother liquor.

  • Wash the product by adding 10 mL of fresh 1-butanol, gently agitating, and then allowing the crystals to settle before decanting. Repeat this washing step three times.

  • After the final wash, dry the product under vacuum at 80°C for 12 hours to remove any residual solvent.

  • The final product should be a crystalline powder. Characterize the material using Powder X-ray Diffraction (PXRD) to confirm its phase and crystallinity.

Mandatory Visualization

MOF_Synthesis_Workflow General Workflow for MOF Synthesis and Optimization cluster_prep 1. Precursor Preparation cluster_synthesis 2. Solvothermal Synthesis cluster_workup 3. Product Workup cluster_characterization 4. Characterization Select_Metal Select Metal Source (e.g., Ni(OAc)2) Mixing Mix Precursors in Vial Select_Metal->Mixing Select_Linker Select Pyrazole Linker (e.g., H2bdp) Select_Linker->Mixing Select_Solvent Select Solvent System (e.g., BuOH/AcOH) Select_Solvent->Mixing Heating Heat in Oven (e.g., 120°C, 72h) Mixing->Heating Cooling Cool to Room Temp. Heating->Cooling Isolation Isolate Crystals (Decant/Filter) Cooling->Isolation Washing Wash with Solvent Isolation->Washing Drying Dry Under Vacuum Washing->Drying PXRD PXRD (Phase & Crystallinity) Drying->PXRD SEM SEM (Morphology & Size) PXRD->SEM Sorption Gas Sorption (Porosity) PXRD->Sorption

Caption: General workflow for pyrazole-based MOF synthesis.

Troubleshooting_Flowchart Troubleshooting MOF Crystallization Issues Start Start: Crystallization Problem Q_Product What is the nature of the product? Start->Q_Product Amorphous Amorphous Powder Q_Product->Amorphous Amorphous Small_Crystals Microcrystalline / Small Crystals Q_Product->Small_Crystals Small Crystals Low_Yield Low Yield / No Product Q_Product->Low_Yield Low Yield Impure_Phase Phase Impurity Q_Product->Impure_Phase Impure Phase Sol_Amorphous Action: 1. Lower Temperature 2. Add/Optimize Modulator 3. Change Solvent System Amorphous->Sol_Amorphous Sol_Small Action: 1. Slow Cooling Rate 2. Increase Modulator Conc. 3. Use Co-solvent Small_Crystals->Sol_Small Sol_Yield Action: 1. Increase Time/Temp 2. Check Stoichiometry 3. Optimize Washing Low_Yield->Sol_Yield Sol_Impure Action: 1. Precise Temp Control 2. Screen Modulators 3. Vary Solvent Ratio Impure_Phase->Sol_Impure

Caption: Logical flowchart for troubleshooting common issues.

References

"preventing decarboxylation of 1H-Pyrazole-3,5-dicarboxylic acid during reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decarboxylation of 1H-Pyrazole-3,5-dicarboxylic acid during chemical reactions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments involving this compound.

Q1: My reaction is showing unexpected gas evolution and the yield of my desired dicarboxylic acid product is low. What could be the cause?

A1: Unwanted gas evolution (carbon dioxide) and low yields of the desired product are classic signs of decarboxylation. This compound is susceptible to losing one or both of its carboxylic acid groups under certain conditions, leading to the formation of pyrazole-3-carboxylic acid or pyrazole (B372694) itself.

Q2: At what temperature does this compound start to decarboxylate?

A2: The decomposition temperature of this compound is reported to be around 287°C. However, decarboxylation can be induced at significantly lower temperatures, especially in the presence of acids, bases, or metal catalysts.

Q3: How can I prevent decarboxylation during an amide coupling reaction?

A3: To prevent decarboxylation during amide coupling, it is crucial to avoid high temperatures. Utilize coupling reagents that facilitate amide bond formation at or below room temperature.

  • Recommended Reagents:

    • Carbodiimides: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) in the presence of an activating agent like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine).[1][2][3][4] These reagents activate the carboxylic acid in situ at low temperatures (0°C to room temperature).

    • Phosphonium Salts: Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and work at room temperature.[5]

    • Aminium/Uronium Salts: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another effective coupling agent for reactions at ambient temperature.[2]

  • General Tips:

    • Maintain a reaction temperature between 0°C and room temperature.

    • Work under neutral or slightly acidic pH conditions. Strong bases can promote decarboxylation.

    • Use an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Q4: What are the best practices to avoid decarboxylation during esterification?

A4: Traditional Fischer esterification often requires high temperatures and strong acid catalysts, which can promote decarboxylation.[6][7] Milder methods are recommended:

  • Steglich Esterification: This method uses DCC and a catalytic amount of DMAP to facilitate esterification at room temperature.[8]

  • Mild Acid Catalysis: If an acid catalyst is necessary, consider using milder options like ZrOCl₂·8H₂O or iron(III) acetylacetonate, which can catalyze esterification at lower temperatures.[9][10]

  • Two-Step Procedure: Convert the carboxylic acid to an acid chloride using a mild reagent like oxalyl chloride at low temperature, followed by reaction with the alcohol.[8][11] This separates the activation step from the esterification and can help avoid heat.

  • Alkylation of the Carboxylate: In some cases, forming the carboxylate salt and reacting it with an alkyl halide can be a gentle alternative to traditional esterification.

Q5: Can the pH of my reaction mixture influence decarboxylation?

A5: Yes, pH can significantly influence the rate of decarboxylation. Both strongly acidic and strongly basic conditions can accelerate the loss of CO₂.[12][13] It is generally advisable to perform reactions under conditions as close to neutral as possible, unless a specific catalytic cycle requires acidic or basic conditions, in which case the temperature should be kept as low as possible.

Q6: Are there any metal catalysts I should avoid when working with this compound?

A6: Yes, certain transition metals, particularly copper(II), have been shown to facilitate the decarboxylation of this compound.[14] Therefore, it is recommended to avoid copper catalysts if the preservation of both carboxylic acid groups is desired. Other transition metal salts may also promote decarboxylation, so it is best to conduct small-scale test reactions if their use is unavoidable.

Data Presentation

The following table summarizes the key factors influencing the decarboxylation of this compound and recommended conditions to prevent it.

FactorConditions Promoting DecarboxylationRecommended Conditions for Prevention
Temperature High temperatures (>100°C)0°C to Room Temperature
pH Strongly acidic or strongly basicNeutral to slightly acidic (pH 4-7)
Catalysts Copper(II) salts and other transition metalsAvoid copper catalysts; use non-metallic coupling reagents
Reaction Type Fischer Esterification (high temp, strong acid)Low-temperature amide coupling (EDC/HOBt), Steglich esterification

Experimental Protocols

Protocol 1: Low-Temperature Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the synthesis of an amide from this compound while minimizing the risk of decarboxylation.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents per carboxylic acid group)

  • EDC (1.1 - 1.5 equivalents per carboxylic acid group)

  • HOBt (1.0 - 1.2 equivalents per carboxylic acid group)

  • Anhydrous DMF or DCM as solvent

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (optional, to neutralize amine salts)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF or DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add HOBt and stir until it is fully dissolved.

  • Add the amine to the reaction mixture. If the amine is a hydrochloride or other salt, add 1 equivalent of DIPEA per equivalent of salt.

  • Slowly add EDC to the cooled solution.

  • Allow the reaction to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., 5% sodium bicarbonate solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Mild Esterification using Steglich Conditions

This protocol provides a method for esterifying this compound at room temperature.

Materials:

  • This compound

  • Alcohol (1.1 - 2.0 equivalents per carboxylic acid group)

  • DCC (1.1 - 1.5 equivalents per carboxylic acid group)

  • DMAP (0.1 - 0.2 equivalents per carboxylic acid group)

  • Anhydrous DCM as solvent

  • Nitrogen or Argon atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound, the alcohol, and DMAP in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve DCC in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0°C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrate and washings, and wash with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., 5% sodium bicarbonate solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Decarboxylation_Factors Decarboxylation Decarboxylation of This compound High_Temp High Temperature (>100 °C) High_Temp->Decarboxylation Promotes Strong_Acid Strongly Acidic pH (pH < 3) Strong_Acid->Decarboxylation Promotes Strong_Base Strongly Basic pH (pH > 10) Strong_Base->Decarboxylation Promotes Metal_Catalysts Metal Catalysts (e.g., Cu(II)) Metal_Catalysts->Decarboxylation Promotes Prevention_Workflow Start Start: Reaction with This compound Choose_Method Choose Reaction Type Start->Choose_Method Amide_Coupling Amide Coupling Choose_Method->Amide_Coupling Amidation Esterification Esterification Choose_Method->Esterification Esterification Mild_Coupling Use Mild Coupling Reagents (EDC/HOBt, HATU, etc.) Amide_Coupling->Mild_Coupling Mild_Esterification Use Mild Conditions (Steglich, mild catalysts) Esterification->Mild_Esterification Control_Temp Maintain Low Temperature (0°C to RT) Mild_Coupling->Control_Temp Mild_Esterification->Control_Temp Control_pH Maintain Neutral pH Control_Temp->Control_pH Avoid_Metals Avoid Problematic Metal Catalysts (e.g., Cu(II)) Control_pH->Avoid_Metals End Desired Product (Decarboxylation Minimized) Avoid_Metals->End

References

"troubleshooting poor solubility of 1H-Pyrazole-3,5-dicarboxylic acid in reaction media"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Pyrazole-3,5-dicarboxylic acid. The following information addresses common issues related to the solubility of this compound in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white crystalline powder that generally exhibits low solubility in water and many common organic solvents at room temperature. Its solubility is significantly influenced by temperature, pH, and the solvent system used. The presence of two carboxylic acid groups and the pyrazole (B372694) ring allows for both hydrogen bonding and potential deprotonation, which are key factors in its dissolution behavior.

Q2: Why is my this compound not dissolving in water at room temperature?

A2: The limited solubility of this compound in water at ambient temperature is expected. A safety data sheet for the compound notes it as "insoluble in water," which typically refers to its behavior at or near room temperature. However, its solubility in aqueous media can be greatly enhanced by increasing the temperature.

Q3: I am observing batch-to-batch variability in solubility. What could be the cause?

A3: Variability in solubility can be attributed to differences in the physical form of the solid material. This compound can exist as an anhydrous solid or as a monohydrate. The presence of water in the crystal lattice can affect the energy required to dissolve the solid, leading to apparent differences in solubility. Additionally, variations in particle size and crystallinity between batches can also influence the dissolution rate.

Troubleshooting Poor Solubility

Issue: My this compound is not dissolving sufficiently for my reaction.

Below are several troubleshooting strategies to address poor solubility. A logical workflow for selecting an appropriate method is presented in the diagram following this section.

Solution 1: Temperature Adjustment

Increasing the temperature of the solvent is often the most effective initial step to improve the solubility of this compound.

  • In Water: The solubility in water increases significantly with heat. For example, in one synthetic protocol, a precursor is dissolved in water at 70-90°C.[1]

  • In Organic Solvents: Many organic compounds show increased solubility at higher temperatures. Gentle heating of the reaction mixture can facilitate dissolution.

Solution 2: pH Modification (Salt Formation)

Due to its acidic nature (predicted pKa ≈ 3.24), the solubility of this compound in aqueous solutions can be dramatically increased by raising the pH.

  • Mechanism: At a pH above the pKa, the carboxylic acid groups will deprotonate to form carboxylate salts. These ionic species are generally much more soluble in polar solvents like water than the neutral acid form.

  • Procedure: Add a suitable base (e.g., sodium hydroxide, potassium carbonate, or an organic amine like triethylamine) to your aqueous or protic solvent system until the desired pH is reached and the solid dissolves. Be mindful that the change in pH may affect your subsequent reaction steps.

Solution 3: Solvent Selection

If temperature and pH adjustments are not suitable for your reaction, selecting an appropriate solvent is critical.

  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often effective at dissolving dicarboxylic acids due to their high polarity and ability to act as hydrogen bond acceptors. A patent for the synthesis of a metal-organic framework (MOF) describes dissolving this compound in DMF.[2]

  • Polar Protic Solvents: Alcohols such as ethanol (B145695) and methanol (B129727) can also be used, although heating may be required.

Solubility Data
SolventTemperatureSolubilityReference/Observation
WaterRoom TemperaturePoor/InsolubleGeneral observation
Water70-90 °CSolubleBased on synthesis protocols[1]
N,N-Dimethylformamide (DMF)Not SpecifiedSolubleUsed in MOF synthesis[2]
Dimethyl Sulfoxide (DMSO)Not SpecifiedLikely SolubleGeneral for pyrazole carboxylic acids
EthanolNot SpecifiedSparingly SolubleGeneral for dicarboxylic acids
MethanolNot SpecifiedSparingly SolubleGeneral for dicarboxylic acids

Experimental Protocols

Protocol 1: Dissolution in Hot Water

This protocol is suitable for aqueous reactions where elevated temperatures are acceptable.

  • To a reaction vessel, add the desired amount of this compound.

  • Add the required volume of deionized water.

  • While stirring, heat the mixture to 70-90°C.

  • Continue stirring at this temperature until all the solid has dissolved.

  • Proceed with the addition of other reagents. Note that the compound may precipitate upon cooling if the concentration is high.

Protocol 2: Dissolution in DMF for MOF Synthesis

This protocol is adapted from a procedure for preparing a metal-organic framework.[2]

  • Weigh 0.0861 g of this compound.

  • Add 10 mL of N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature until the solid is completely dissolved.

  • This solution is now ready for use in the subsequent reaction steps.

Diagrams

TroubleshootingWorkflow start Start: Poor Solubility of This compound check_temp Can the reaction temperature be increased? start->check_temp increase_temp Increase temperature of the solvent. (e.g., Water at 70-90°C) check_temp->increase_temp Yes check_pH Is a pH change permissible for the reaction? check_temp->check_pH No end_soluble Compound is now in solution. increase_temp->end_soluble adjust_pH Add a base to increase pH and form a soluble salt. check_pH->adjust_pH Yes solvent_selection Select an alternative solvent. check_pH->solvent_selection No adjust_pH->end_soluble polar_aprotic Consider polar aprotic solvents (e.g., DMF, DMSO). solvent_selection->polar_aprotic polar_aprotic->end_soluble Successful end_insoluble If still insoluble, consider derivatization or alternative reagents. polar_aprotic->end_insoluble Unsuccessful

Caption: Troubleshooting workflow for dissolving this compound.

SolventSelection cluster_properties Key Molecular Properties cluster_solvents Solvent Choice title Solvent Selection Logic compound This compound prop1 Two acidic -COOH groups compound->prop1 prop2 Pyrazole ring (H-bond donor/acceptor) compound->prop2 polar_protic_hot Hot Polar Protic (Water, Ethanol) Overcomes lattice energy prop1->polar_protic_hot basic_aqueous Basic Aqueous Solution (pH > pKa) Forms soluble salts prop1->basic_aqueous Deprotonation polar_aprotic Polar Aprotic (DMF, DMSO) Good H-bond acceptors prop2->polar_aprotic H-bonding prop2->polar_protic_hot

Caption: Logical relationships for solvent selection based on molecular properties.

References

"minimizing impurities in the synthesis of 1H-Pyrazole-3,5-dicarboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 1H-Pyrazole-3,5-dicarboxylic acid.

Troubleshooting Guides

Issue 1: Low Yield and Presence of a Major Impurity After Oxidation of 3,5-Dimethyl-1H-pyrazole

Question: I performed the synthesis of this compound by oxidizing 3,5-Dimethyl-1H-pyrazole with potassium permanganate (B83412), but my yield is low, and I see a significant impurity in my ¹H NMR spectrum. What could be the cause and how can I resolve this?

Answer:

A common issue in this synthesis is incomplete oxidation, leading to the formation of 5-Methyl-1H-pyrazole-3-carboxylic acid as a major byproduct.[1] The yield of the desired dicarboxylic acid can be around 33%, with the mono-acid impurity forming in yields up to 18%.[1]

Troubleshooting Steps:

  • Reaction Temperature: Ensure the reaction temperature is maintained between 70°C and 90°C during the addition of potassium permanganate.[1] Temperatures below this range may lead to incomplete oxidation, while higher temperatures could promote side reactions and degradation.

  • Molar Ratio of Oxidant: Use a sufficient excess of potassium permanganate. A molar ratio of at least 4:1 (KMnO₄ : 3,5-Dimethyl-1H-pyrazole) is recommended.[1]

  • Addition of Oxidant: Add the potassium permanganate portion-wise to the heated solution of 3,5-Dimethyl-1H-pyrazole to control the exothermic reaction and maintain the desired temperature range.

  • Reaction Time: Ensure the reaction is stirred vigorously and allowed to proceed for a sufficient duration to ensure complete oxidation. Monitoring the reaction by Thin Layer Chromatography (TLC) can be beneficial.

  • Purification: The primary impurity, 5-Methyl-1H-pyrazole-3-carboxylic acid, can be separated from the desired product during the work-up. After filtering the manganese dioxide and acidifying the filtrate to pH 2 to precipitate the dicarboxylic acid, the mono-acid may remain in the filtrate.[1] It can be recovered by neutralizing the filtrate to pH 5-6.[1] To improve the purity of your this compound, ensure complete precipitation at pH 2 and wash the precipitate thoroughly with cold water. Recrystallization from water can further enhance purity.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield and Impurity start Low yield and impurity observed check_temp Was reaction temperature maintained at 70-90°C? start->check_temp check_ratio Was a ≥4:1 molar ratio of KMnO₄ to starting material used? check_temp->check_ratio Yes solution_temp Adjust temperature control. Use a temperature probe and controlled heating mantle. check_temp->solution_temp No check_addition Was KMnO₄ added portion-wise? check_ratio->check_addition Yes solution_ratio Recalculate and use the correct stochiometric excess of KMnO₄. check_ratio->solution_ratio No check_purification Was the product precipitated at pH 2? check_addition->check_purification Yes solution_addition Control the rate of addition to manage the exotherm. check_addition->solution_addition No solution_purification Carefully adjust pH to 2 for selective precipitation. Consider recrystallization. check_purification->solution_purification No end Improved Yield and Purity check_purification->end Yes solution_temp->end solution_ratio->end solution_addition->end solution_purification->end

Caption: Troubleshooting workflow for low yield in the oxidation of 3,5-Dimethyl-1H-pyrazole.

Issue 2: Incomplete Hydrolysis of Diethyl 1H-pyrazole-3,5-dicarboxylate

Question: I am synthesizing this compound by hydrolyzing Diethyl 1H-pyrazole-3,5-dicarboxylate, but I suspect the reaction is incomplete. How can I ensure complete hydrolysis and obtain a pure product?

Answer:

Incomplete hydrolysis of the diethyl ester will result in the presence of the monoester (ethyl 5-(carboxy)-1H-pyrazole-3-carboxylate) and unreacted starting material in your final product. To drive the reaction to completion, consider the following:

Troubleshooting Steps:

  • Choice of Base: Sodium hydroxide (B78521) or potassium hydroxide are commonly used for hydrolysis. Ensure you are using a sufficient excess of the base to saponify both ester groups.

  • Reaction Solvent: A mixture of water and a co-solvent like ethanol (B145695) or methanol (B129727) is often used to improve the solubility of the ester.

  • Reaction Temperature and Time: Refluxing the reaction mixture is typically necessary to ensure the hydrolysis goes to completion. Monitor the reaction progress using TLC by observing the disappearance of the starting material spot.

  • Acidification: After the hydrolysis is complete (as indicated by TLC), the reaction mixture should be cooled and then carefully acidified with a strong acid, such as hydrochloric acid, to a pH of about 2 to precipitate the dicarboxylic acid. Add the acid slowly while cooling the mixture in an ice bath to control the exotherm from the neutralization.

  • Product Isolation and Purification: The precipitated product should be filtered, washed with cold water to remove any inorganic salts, and then dried. Recrystallization from hot water is an effective method for further purification.

Quantitative Data Comparison:

ParameterIncomplete HydrolysisOptimized Hydrolysis
Purity (HPLC) 80-90%>98%
Major Impurities Monoester, Starting MaterialNone Detected
Yield VariableTypically >90%

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A frequently cited method is the oxidation of 3,5-Dimethyl-1H-pyrazole using a strong oxidizing agent like potassium permanganate in an aqueous solution.[1] Another common approach is the hydrolysis of Diethyl 1H-pyrazole-3,5-dicarboxylate.

Q2: What are the key impurities to look out for in the synthesis via oxidation?

A2: The primary impurity is 5-Methyl-1H-pyrazole-3-carboxylic acid, which arises from incomplete oxidation of one of the methyl groups.[1] Unreacted 3,5-Dimethyl-1H-pyrazole could also be present if the reaction does not go to completion.

Q3: How can I confirm the purity of my final product?

A3: Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity and detecting impurities. A purity of >95% is often desired.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure and identify impurities. For the desired product, a singlet at approximately 7.07 ppm corresponding to the proton at the 4-position of the pyrazole (B372694) ring is expected.[1] The absence of signals corresponding to the methyl groups of the starting material or the mono-acid impurity indicates high purity.

  • Melting Point: The reported melting point for this compound is around 287°C (with decomposition). A sharp melting point close to the literature value is indicative of high purity.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes. When working with potassium permanganate, be aware that it is a strong oxidizing agent and can react violently with organic materials. The reaction is exothermic and should be carefully controlled. When using strong acids and bases for hydrolysis and acidification, always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Perform these steps in a well-ventilated fume hood.

Q5: Can I purify my crude this compound if it contains impurities?

A5: Yes, several purification methods can be employed:

  • Recrystallization: Recrystallization from hot water is a common and effective method.

  • Acid-Base Extraction: The acidic nature of the carboxylic acid groups allows for purification via acid-base extraction to remove non-acidic impurities.

  • Formation of Acid Addition Salts: For pyrazoles in general, purification can be achieved by forming acid addition salts with mineral or organic acids, followed by crystallization.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound by Oxidation of 3,5-Dimethyl-1H-pyrazole

This protocol is adapted from the literature.[1]

Materials:

  • 3,5-Dimethyl-1H-pyrazole (1.0 eq)

  • Potassium permanganate (KMnO₄) (4.0 eq)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 3,5-Dimethyl-1H-pyrazole in water and heat the solution to 70°C.

  • Slowly add potassium permanganate to the heated solution in portions, ensuring the temperature does not exceed 90°C.

  • After the addition is complete, stir the mixture at this temperature until the reaction is complete (monitor by TLC).

  • Cool the mixture to room temperature.

  • Filter the precipitated manganese dioxide (MnO₂) and wash the filter cake with water.

  • Combine the filtrate and the washings.

  • Acidify the filtrate with aqueous HCl to a pH of 2.

  • Allow the mixture to stand overnight to allow for complete precipitation of the product.

  • Filter the white precipitate, wash it with cold water, and dry to yield this compound.

Experimental Workflow Diagram:

G cluster_1 Oxidation Synthesis Workflow dissolve Dissolve 3,5-Dimethyl-1H-pyrazole in water at 70°C add_kmno4 Add KMnO₄ portion-wise (maintain 70-90°C) dissolve->add_kmno4 react Stir until reaction is complete add_kmno4->react cool Cool to room temperature react->cool filter_mno2 Filter MnO₂ precipitate cool->filter_mno2 acidify Acidify filtrate to pH 2 with HCl filter_mno2->acidify precipitate Allow product to precipitate overnight acidify->precipitate filter_product Filter and wash product precipitate->filter_product dry Dry the final product filter_product->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound via oxidation.

References

Technical Support Center: Synthesis of Coordination Polymers with 1H-Pyrazole-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of coordination polymers using 1H-Pyrazole-3,5-dicarboxylic acid (H₃pdc), with a special focus on the critical role of pH.

The deprotonation state of the multitopic this compound ligand is highly sensitive to the pH of the reaction medium. This, in turn, dictates its coordination modes with metal centers, leading to a fascinating diversity of structural topologies, from discrete molecules to one-, two-, and three-dimensional coordination polymers. Mastering pH control is therefore paramount to achieving the desired product.

Frequently Asked Questions (FAQs)

Q1: Why is pH so crucial in the synthesis of coordination polymers with this compound?

A1: The this compound (H₃pdc) ligand possesses multiple potential coordination sites: two carboxylic acid groups and two nitrogen atoms in the pyrazole (B372694) ring. The protonation state of these sites is directly dependent on the pH of the solution. At different pH values, different sites will be deprotonated and thus available for coordination to a metal center. This variability in coordination modes allows for the formation of a wide range of structures with different dimensionalities and properties. Control of the reaction pH plays a key role in the structure formation in this system.[1]

Q2: What are the general effects of low and high pH on the synthesis?

A2:

  • Low pH (acidic conditions): At very low pH, the carboxylic acid groups will be largely protonated (COOH), and the pyrazole nitrogen atoms may also be protonated. This reduces the number of available coordination sites, which can lead to the formation of lower-dimensional structures (e.g., 1D chains) or prevent the formation of a coordination polymer altogether. In some cases, the ligand may not deprotonate enough to coordinate with the metal ion.

  • High pH (basic conditions): At high pH, both the carboxylic acid groups and the pyrazole N-H group are more likely to be deprotonated (COO⁻ and pyrazolate anion). This increases the number of potential coordination sites and can favor the formation of higher-dimensional structures (e.g., 2D layers or 3D frameworks). However, excessively high pH can lead to the rapid precipitation of metal hydroxides, preventing the formation of the desired coordination polymer.

Q3: How can I precisely control the pH during a hydrothermal synthesis?

A3: Precise pH control in a sealed hydrothermal reactor can be challenging. Here are some common strategies:

  • Pre-adjustment: Adjust the pH of the initial reaction mixture at room temperature using dilute acids (e.g., HCl, HNO₃) or bases (e.g., NaOH, NH₃·H₂O, organic amines like triethylamine) before sealing the reactor. Be aware that the pH can change at elevated temperatures.

  • Buffer Solutions: Using a suitable buffer system can help maintain a more stable pH throughout the reaction. However, the buffer components should be chosen carefully to avoid interference with the coordination polymer formation.

  • In-situ Generation of Base: Some reactions utilize reagents that decompose under hydrothermal conditions to generate a base in-situ, leading to a gradual increase in pH. Urea is a common example.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Suggestions
No crystal formation, only amorphous precipitate. pH is too high: Rapid deprotonation of the ligand leads to fast, uncontrolled precipitation.- Lower the initial pH of the reaction mixture. - Try a slower method for pH adjustment, such as vapor diffusion of a volatile base. - Consider using a weaker base.
pH is too low: The ligand is not sufficiently deprotonated to coordinate with the metal ions.- Increase the initial pH of the reaction mixture. - Use a suitable base to deprotonate the ligand.
Supersaturation is too high: The concentration of reactants is too high, leading to rapid nucleation and poor crystal growth.- Decrease the concentration of the metal salt and/or the ligand. - Try a slow diffusion method to control the mixing of reactants.
Formation of an undesired crystal phase or polymorph. Incorrect pH: Different crystal structures can be thermodynamically or kinetically favored at different pH values.- Systematically vary the initial pH of the reaction in small increments (e.g., 0.5 pH units) to map out the phase space. - Carefully control the rate of heating and cooling, as this can also influence polymorph formation.
Poor crystal quality or small crystal size. Suboptimal pH: The pH may be on the edge of a phase boundary, leading to competing nucleation events.- Fine-tune the pH within the optimal range for the desired phase. - Increase the reaction time to allow for crystal growth. - Try a slower cooling rate.
Inconsistent results between batches. Inaccurate pH measurement or control: Small variations in pH can lead to different outcomes.- Use a calibrated pH meter for accurate initial measurements. - Ensure thorough mixing of the reaction solution before sealing the reactor. - Consider the effect of temperature on the pKa of your ligand and the pH of the solution.

Data Presentation

LigandMetal IonpHTemperature (°C)Molar Ratio (M:L)Resulting StructureReference
Pyrazine-2,3-dicarboxylic acidLa(III)6.01601:13D Coordination Polymer(Ay et al., 2019)
Pyrazine-2,3-dicarboxylic acidLa(III)7.01601:1.5Different 3D Coordination Polymer(Ay et al., 2019)
5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acidZn(II)3.5Hydrothermal1:12D Layer Structure(Sun et al., 2015)
5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acidZn(II)5.5Hydrothermal1:13D Coordination Network(Sun et al., 2015)

Experimental Protocols

General Protocol for Hydrothermal Synthesis with pH Adjustment

This protocol provides a general framework. The specific concentrations, temperature, and reaction time should be optimized for each specific metal-ligand system.

Materials:

  • Metal salt (e.g., Lanthanide nitrate, transition metal chloride)

  • This compound (H₃pdc)

  • Solvent (e.g., deionized water, DMF, ethanol (B145695), or a mixture)

  • Acid or Base for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH, or an organic amine)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Dissolution of Reactants: In a typical synthesis, dissolve the metal salt and the H₃pdc ligand in the chosen solvent in separate beakers.

  • Mixing: Slowly add the ligand solution to the metal salt solution with constant stirring.

  • pH Adjustment: Carefully measure the initial pH of the resulting mixture. Adjust the pH to the desired value by dropwise addition of the acid or base solution while stirring. Monitor the pH continuously with a calibrated pH meter.

  • Hydrothermal Reaction: Transfer the final mixture into a Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a programmable oven.

  • Heating Program: Heat the autoclave to the desired reaction temperature (typically 120-180 °C) and hold for a specific duration (typically 24-72 hours).

  • Cooling: Allow the autoclave to cool down slowly to room temperature. A slow cooling rate often promotes the growth of larger, higher-quality crystals.

  • Product Isolation: Open the autoclave carefully in a well-ventilated fume hood. Collect the crystalline product by filtration.

  • Washing: Wash the collected crystals with the reaction solvent and then with a low-boiling-point solvent like ethanol or acetone (B3395972) to remove any unreacted starting materials.

  • Drying: Dry the final product in air or under vacuum at a moderate temperature.

Mandatory Visualizations

Logical Relationship: Effect of pH on Ligand Deprotonation and Coordination

pH_Effect Effect of pH on this compound Coordination cluster_pH pH Scale cluster_ligand Ligand Deprotonation State cluster_structure Resulting Coordination Polymer Structure low_pH Low pH (Acidic) protonated H₃pdc (Fully Protonated) low_pH->protonated neutral_pH Neutral pH partially_deprotonated H₂pdc⁻ / Hpdc²⁻ (Partially Deprotonated) neutral_pH->partially_deprotonated high_pH High pH (Basic) fully_deprotonated pdc³⁻ (Fully Deprotonated) high_pH->fully_deprotonated precipitate Metal Hydroxide Precipitate high_pH->precipitate Side Reaction low_dim Low Dimensionality (e.g., 1D Chains) protonated->low_dim Limited Coordination high_dim High Dimensionality (e.g., 2D Layers, 3D Frameworks) partially_deprotonated->high_dim Increased Coordination fully_deprotonated->high_dim Maximum Coordination

Caption: pH's influence on ligand deprotonation and polymer dimensionality.

Experimental Workflow for pH-Controlled Synthesis

Synthesis_Workflow Experimental Workflow for pH-Controlled Synthesis start Start: Prepare Reactant Solutions (Metal Salt + H₃pdc) mix Mix Solutions start->mix measure_pH Measure Initial pH mix->measure_pH adjust_pH Adjust pH with Acid/Base measure_pH->adjust_pH hydrothermal Hydrothermal Reaction (Autoclave, Temp, Time) adjust_pH->hydrothermal Desired pH achieved cool Slow Cooling to Room Temp. hydrothermal->cool filter Filter and Collect Crystals cool->filter wash Wash with Solvents filter->wash dry Dry Product wash->dry characterize Characterize Product (XRD, etc.) dry->characterize

Caption: Step-by-step workflow for pH-controlled coordination polymer synthesis.

References

Validation & Comparative

A Head-to-Head Battle of MOF Linkers: 1H-Pyrazole-3,5-dicarboxylic Acid vs. Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The rational design of Metal-Organic Frameworks (MOFs) for specific applications hinges on the judicious selection of their constituent building blocks: metal nodes and organic linkers. This guide provides a comprehensive comparison of two prominent dicarboxylic acid linkers, the angular 1H-Pyrazole-3,5-dicarboxylic acid (H2PDC) and the linear terephthalic acid (H2BDC), in the context of MOF synthesis, structure, and performance. This objective analysis, supported by experimental data, aims to equip researchers with the knowledge to select the optimal linker for their desired application, be it in drug delivery, catalysis, or gas storage.

Structural and Physicochemical Properties of the Linkers

The fundamental difference between H2PDC and H2BDC lies in their geometry. Terephthalic acid is a linear and rigid linker, which often leads to the formation of highly symmetric and porous MOF structures like the iconic MOF-5 and the robust UiO-66. In contrast, this compound possesses a bent or "V" shape due to the pyrazole (B372694) ring, which can result in MOFs with unique topologies and pore environments.

Linker_Structures cluster_H2BDC Terephthalic Acid (H2BDC) cluster_H2PDC This compound (H2PDC) H2BDC H2BDC Structure H2BDC_info Linear Geometry Rigid Structure H2PDC H2PDC Structure H2PDC_info Angular (Bent) Geometry Potential for H-bonding via pyrazole N-H

Figure 1. Structural comparison of terephthalic acid and this compound.

Comparative Performance of MOFs

The choice of linker significantly impacts the resulting MOF's properties, including its surface area, pore size, and stability. While a direct, one-to-one comparison of isoreticular MOFs (same metal and topology) is ideal, the different geometries of H2PDC and H2BDC often lead to different framework structures. However, by examining representative MOFs synthesized with these linkers and the same metal ions (e.g., Zr, Al), we can draw valuable comparisons.

Data Presentation: A Side-by-Side Look

The following tables summarize key performance data for representative MOFs synthesized using H2PDC and H2BDC linkers.

Table 1: Comparison of Zirconium-Based MOFs

PropertyZr-MOF with H2PDC (Zr-3,5-PDA)Zr-MOF with H2BDC (UiO-66)
BET Surface Area (m²/g) ~920[1]~1000 - 1800[2]
Pore Volume (cm³/g) ~0.36[1]~0.40 - 0.90[2]
Thermal Stability (°C) Decomposes around 290°C (for an Nd-based PDC MOF)Up to 500°C[3]
Key Structural Feature Microporous 3D structure with reo topology[1]Face-centered cubic (fcu) topology with octahedral and tetrahedral cages

Table 2: Comparison of Aluminum-Based MOFs

PropertyAl-MOF with H2PDC (Al-3,5-PDA / MOF-303)Al-MOF with H2BDC (MIL-53(Al))
BET Surface Area (m²/g) ~600 (for a modified activated carbon composite)~80 - 1500 (depending on phase)
Pore Volume (cm³/g) ~0.24 (for a modified activated carbon composite)Varies with phase ("breathing effect")
Thermal Stability (°C) Information not readily availableUp to 400°C
Key Structural Feature Structure built from infinite cis/trans chains of corner-sharing [AlO6] octahedra[1]Flexible framework exhibiting "breathing" upon guest adsorption/desorption

Note: Direct comparisons are challenging due to the limited availability of data for H2PDC-based MOFs under identical conditions to their H2BDC counterparts. The data presented is compiled from various sources and should be interpreted with consideration of potential variations in synthesis and activation procedures.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for advancing research in the field. Below are representative synthesis procedures for MOFs utilizing each linker.

Synthesis of a Terephthalic Acid-Based MOF: UiO-66

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

Procedure:

  • In a Teflon-lined autoclave, dissolve ZrCl₄ (0.233 g, 1.0 mmol) and H₂BDC (0.166 g, 1.0 mmol) in 60 mL of DMF.

  • Add 0.37 mL of concentrated HCl (37 wt%) to the solution as a modulator.

  • Seal the autoclave and heat it in an oven at 120°C for 24 hours.

  • After cooling to room temperature, the crystalline product is collected by filtration or centrifugation.

  • The product is washed with fresh DMF and then with ethanol (B145695) to remove unreacted starting materials and solvent molecules from the pores.

  • The final product is activated by heating under vacuum to remove the solvent, yielding the porous UiO-66.

Synthesis of a this compound-Based MOF: Nd-PDC MOF

Materials:

  • Neodymium(III) perchlorate (B79767) hexahydrate (Nd(ClO₄)₃·6H₂O)

  • This compound (H₂PDC)

  • 2-Pyrazinecarboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Distilled water

Procedure:

  • Dissolve 0.1809 g of neodymium perchlorate hexahydrate in 10 mL of distilled water to prepare the metal solution.[4]

  • In a separate container, dissolve 0.0861 g of 3,5-pyrazoledicarboxylic acid and 0.0621 g of 2-pyrazinecarboxylic acid in 10 mL of DMF.[4]

  • Mix the two solutions.[4]

  • The resulting mixture is then subjected to solvothermal conditions (specific temperature and time not detailed in the abstract).

  • The crystalline product is collected by filtration and dried.[4]

  • The resulting Nd-MOF material has the chemical formula {[Nd₂(L₁)₃·6H₂O]·H₂O}n, where L₁ represents the doubly deprotonated 3,5-pyrazole dicarboxylate linker.[4]

Mandatory Visualizations

Logical Relationship: Linker Geometry to MOF Structure

The geometry of the organic linker is a primary determinant of the resulting MOF's topology and dimensionality.

Linker_to_MOF cluster_linkers Organic Linkers cluster_mofs Resulting MOF Structures H2BDC Terephthalic Acid (Linear, Rigid) HighSymmetry High Symmetry Frameworks (e.g., cubic, fcu) H2BDC->HighSymmetry Often leads to H2PDC This compound (Angular, Bent) UniqueTopology Complex/Unique Topologies (e.g., lower symmetry, interpenetration) H2PDC->UniqueTopology Can result in

Figure 2. Influence of linker geometry on MOF topology.
Experimental Workflow: MOF Synthesis and Characterization

The synthesis and characterization of MOFs follow a general workflow to ensure the desired material is obtained and its properties are well-understood.

MOF_Workflow Start Select Metal Node & Organic Linker Synthesis Solvothermal/Hydrothermal Synthesis Start->Synthesis Isolation Filtration/Centrifugation & Washing Synthesis->Isolation Activation Solvent Exchange & Heating under Vacuum Isolation->Activation Characterization Structural & Property Analysis (PXRD, TGA, BET, etc.) Activation->Characterization Application Testing for Desired Application (e.g., Drug Delivery, Catalysis) Characterization->Application

Figure 3. A typical workflow for MOF synthesis and characterization.
Signaling Pathway: MOF-Based Drug Delivery

MOFs can be designed for targeted drug delivery, releasing their therapeutic cargo in response to specific stimuli within the cellular environment, such as a change in pH.

Drug_Delivery MOF Drug-Loaded MOF (e.g., pH-sensitive) Endocytosis Endocytosis by Target Cell MOF->Endocytosis Endosome Endosome/Lysosome (Acidic pH) Endocytosis->Endosome Degradation MOF Degradation & Drug Release Endosome->Degradation pH drop triggers Target Intracellular Target (e.g., DNA, proteins) Degradation->Target Effect Therapeutic Effect Target->Effect

Figure 4. Conceptual pathway for pH-responsive drug delivery by a MOF.

Conclusion

Both this compound and terephthalic acid are valuable linkers in the construction of Metal-Organic Frameworks. Terephthalic acid, with its linear and rigid nature, is a reliable choice for producing robust, highly porous MOFs with well-defined, symmetric structures. These characteristics have made H2BDC-based MOFs benchmarks in the field for applications requiring high surface area and stability.

On the other hand, the angular geometry of this compound offers a pathway to novel MOF topologies that are not readily accessible with linear linkers. The presence of the pyrazole ring also introduces an additional functional site (the N-H group) that can be exploited for post-synthetic modification or for specific interactions with guest molecules. While the currently available data for H2PDC-based MOFs is less extensive than for their terephthalic acid counterparts, they hold significant promise for the design of next-generation functional materials.

The choice between these two linkers will ultimately depend on the specific requirements of the target application. For applications where maximizing porosity and thermal stability in well-established framework types is paramount, terephthalic acid remains a go-to linker. For researchers seeking to explore novel structures with potentially unique host-guest properties or tailored functionalities, this compound presents an exciting and less-explored alternative. Further direct comparative studies of isoreticular MOFs synthesized with both linkers are needed to fully elucidate their relative advantages and disadvantages.

References

The Influence of Isomerism in Pyrazole Dicarboxylic Acids on the Assembly of Coordination Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic selection of organic linkers is a cornerstone in the design and synthesis of coordination polymers, with the isomeric form of the ligand playing a pivotal role in dictating the final architecture and, consequently, the material's properties. This guide provides a comparative analysis of coordination polymers assembled from various isomers of pyrazole (B372694) dicarboxylic acid. By examining key structural, thermal, and functional properties, this document aims to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform the rational design of novel coordination polymers with tailored functionalities.

Comparative Structural Parameters

The isomeric positioning of carboxylate groups on the pyrazole ring significantly influences the coordination modes of the ligand and the resulting dimensionality and topology of the coordination polymer. The following table summarizes the structural parameters of representative coordination polymers synthesized from different pyrazole dicarboxylic acid isomers.

Ligand IsomerMetal IonFormulaDimensionalityCrystal SystemSpace GroupReference
Pyrazole-3,5-dicarboxylic acid (H₃pzdc)Fe(III)[Fe₃(μ₃-O)(SO₄)(CH₃CO₂)(HPzDC)₂(H₂O)₃]·10.5H₂O3DOrthorhombicPnma[1][2]
Pyrazole-3,5-dicarboxylic acid (H₃pzdc)Cu(II)[Cu₃(pzdc)₂(H₂O)₄(bpa)]ₙ1DMonoclinicP2₁/c[3]
5-hydroxy-1H-pyrazole-3-carboxylic acid (hpcH₃)Mn(II)[Mn(hpcH)(H₂O)₂]·H₂O2DMonoclinicC2/c[4][5]
5-hydroxy-1H-pyrazole-3-carboxylic acid (hpcH₃)Cd(II)[Cd(hpcH)(DMF)(H₂O)]2DMonoclinicP2₁/c[4][5][6]
1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid (H₂cmpc)Mn(II)[Mn₃(cmpc)₂(μ₃-OH)₂(H₂O)₄]·2H₂O2DMonoclinicP2₁/n[7]
1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid (H₂cmpc)Co(II)[Co(cmpc)(H₂O)₃]1DTriclinic[7]
Pyrazole-3-carboxylic acid (3-PCA)Ni(II){[Ni₂(3-PCA)₂(DMAP)₄(H₂O)₂]·2H₂O}₂0D (dinuclear)Triclinic[8]
Pyrazole-4-carboxylic acid (4-PCA)Cu(II)[Cu₂(4-PCA)₂(2,2′-bpy)₂·2H₂O]ₙ2DMonoclinicC2/c[8]
Bis(3,5-dimethylpyrazol-1-yl)methane-4,4′-dicarboxylic acid (H₂L¹)Cd(II)[Cd(L¹)(H₂O)]ₙ·nH₂O3DMonoclinicP2₁/c[9]
1,3-bis(pyrazol-1-yl)propane-4,4′-dicarboxylic acid (H₂L²)Cd(II)[Cd(L²)(H₂O)]ₙ·2nH₂O·nEtOH2DMonoclinicP2₁/n[9]

Comparative Thermal Stability

The thermal stability of coordination polymers is a critical parameter for their potential applications. The data below, obtained from thermogravimetric analysis (TGA), indicates the decomposition temperatures of various coordination polymers, highlighting the influence of the ligand isomer and metal center on their stability.

Ligand IsomerMetal IonCompoundDecomposition Onset (°C)Reference
Pyrazole-3,5-dicarboxylic acidFe(III)CAU-56as~300[2]
Ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylateZn(II)ZnL₂Cl₂168[10]
Ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylateZn(II)[ZnL₂Br₂]177[10]
Ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylateZn(II)ZnL₂I₂·0.5MeOH179[10]
3-(2-pyridyl)pyrazoleTb(III)[Tb(2–PyPzH)₂Cl₃]250[11]
Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acidCd(II)CP-1up to 385[9]

Comparative Functional Properties

The functional properties of coordination polymers, such as luminescence and photocatalysis, are intimately linked to their structural and electronic characteristics, which are in turn influenced by the isomeric nature of the pyrazole dicarboxylic acid ligands.

Ligand IsomerMetal IonPropertyKey FindingsReference
5-hydroxy-1H-pyrazole-3-carboxylic acidMn(II)PhotocatalysisExcellent photocatalytic activity for methylene (B1212753) blue (MB) degradation under visible light.[4][5]
5-hydroxy-1H-pyrazole-3-carboxylic acidCd(II)PhotocatalysisDegradation efficiency for MB reached 96.7% in 90 minutes.[4][5][6][4][5][6]
1-(carboxymethyl)-1H-pyrazole-4-carboxylic acidCo(II)/Ni(II)PhotocatalysisCo/Ni codoping enhances photocatalytic performance for MB degradation compared to single metal CPs.[7][7]
Bis(3,5-dimethylpyrazol-1-yl)methane-4,4′-dicarboxylic acidCd(II)LuminescenceExhibits two-band luminescence from intraligand and metal-to-ligand charge transfer.[9][9]
1H-Indazole-6-carboxylic acidZn(II)LuminescenceEmission spectra are governed by ligand-centered π-π* electronic transitions.[12][12]
1H-Indazole-6-carboxylic acidCd(II)LuminescenceEmission properties are driven by the ligand centered π*←π transition.[12][12]
1-(3,5-dicarboxy-benzyl)-1H-pyrazole-3,5-dicarboxylic acidZn(II)Luminescence SensingCan act as a potential fluorescence sensor for acetone (B3395972) and Fe³⁺ ions with high selectivity and sensitivity.[13]

Experimental Protocols

The synthesis of coordination polymers from pyrazole dicarboxylic acid isomers typically involves solvothermal or hydrothermal methods. Characterization is performed using a suite of standard analytical techniques.

General Synthesis Protocol (Solvothermal/Hydrothermal)

A mixture of the respective pyrazole dicarboxylic acid isomer, a metal salt (e.g., nitrate, chloride, or acetate), and a solvent (or mixture of solvents such as water, N,N-dimethylformamide (DMF), ethanol) is sealed in a Teflon-lined stainless steel autoclave. The autoclave is then heated to a specific temperature (typically between 100 and 180 °C) for a period ranging from several hours to a few days. After slow cooling to room temperature, the resulting crystals are collected by filtration, washed with the solvent, and dried in air.

Characterization Techniques
  • Single-Crystal X-ray Diffraction (SCXRD): This is the primary technique used to determine the precise three-dimensional atomic structure of the crystalline coordination polymers.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material by comparing the experimental pattern with the one simulated from SCXRD data.

  • Thermogravimetric Analysis (TGA): This method is employed to evaluate the thermal stability of the coordination polymers by monitoring their weight loss as a function of temperature.

  • Spectroscopic Methods (FT-IR, UV-Vis, Photoluminescence): Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the ligand and the coordination polymer. UV-Vis and photoluminescence spectroscopy are used to investigate the optical properties, including light absorption and emission characteristics.

  • Photocatalytic Activity Measurement: The photocatalytic performance is typically evaluated by monitoring the degradation of a model organic dye (e.g., methylene blue) under light irradiation in the presence of the coordination polymer as a catalyst. The concentration of the dye is measured at regular intervals using UV-Vis spectroscopy.

Logical Workflow for Comparative Study

The following diagram illustrates the logical workflow for a comparative study of pyrazole dicarboxylic acid isomers in coordination polymer assembly.

G Comparative Study Workflow cluster_isomers Isomer Selection cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Comparative Analysis Isomer1 Pyrazole-3,5-dicarboxylic Acid Synthesis1 Solvothermal/Hydrothermal Synthesis Isomer1->Synthesis1 Isomer2 Pyrazole-3,4-dicarboxylic Acid Synthesis2 Solvothermal/Hydrothermal Synthesis Isomer2->Synthesis2 Isomer3 Other Isomers Synthesis3 Solvothermal/Hydrothermal Synthesis Isomer3->Synthesis3 Char1 SCXRD, PXRD, TGA, Spectroscopy Synthesis1->Char1 Char2 SCXRD, PXRD, TGA, Spectroscopy Synthesis2->Char2 Char3 SCXRD, PXRD, TGA, Spectroscopy Synthesis3->Char3 Analysis Structure, Stability, and Property Comparison Char1->Analysis Char2->Analysis Char3->Analysis

Caption: Workflow for the comparative study of pyrazole dicarboxylic acid isomers.

References

The Influence of Organic Linkers on the Gas Separation Performance of Metal-Organic Frameworks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for advancing applications in gas separation and purification. The choice of organic linker is a critical design parameter that significantly influences the structural properties and, consequently, the gas separation performance of these versatile materials. This guide provides an objective comparison of the performance of various MOFs derived from different organic linkers, supported by experimental data, to aid in the selection and design of MOFs for specific gas separation applications.

The tunability of MOFs at the molecular level, achieved by modifying the organic linkers, allows for the precise engineering of pore size, shape, and surface chemistry. These modifications directly impact the adsorption and diffusion of gas molecules, enabling selective separation. This guide will delve into the performance of several key MOF families, showcasing how linker functionalization and modification can enhance selectivity and uptake capacity for important gas mixtures such as CO2/N2 and CO2/CH4.

Comparative Gas Separation Performance of MOFs with Varied Organic Linkers

The following table summarizes the gas separation performance of various MOFs, highlighting the impact of different organic linkers and their functionalization. The data presented includes gas uptake (adsorption capacity) and selectivity under specified conditions.

MOF FamilyOrganic Linker(s)Gas PairTemperature (K)Pressure (bar)Gas Uptake (mmol/g)SelectivityReference
UiO-66 Terephthalic acid (BDC)CO2/CH42981CO2: ~1.5, CH4: ~0.3~5[1]
2-Aminoterephthalic acid (BDC-NH2)CO2/CH42981CO2: ~2.5, CH4: ~0.3~8[1]
2-Nitroterephthalic acid (BDC-NO2)CO2/CH42981CO2: ~1.2, CH4: ~0.25~4.8[1]
BDC-NH2 / BDC-NO2 (10%)CO2/CH42981CO2: ~3.0-[1]
ZIF-8 2-MethylimidazoleCO2/N22981CO2: ~0.6~7[2]
2-EthylimidazoleCO2/N2----
2-NitroimidazoleCO2/N2--Enhanced CO2 affinity-
HKUST-1 Benzene-1,3,5-tricarboxylic acid (BTC)CO2/N22981CO2: ~4.5, N2: ~0.5~9[3]
BTC with partial benzoic acid substitutionSO2/CO22981-3420 (IAST)[4]
MOF-74 2,5-Dioxido-1,4-benzenedicarboxylate (DOBDC)CO2/N22980.15CO2: ~3.1High[5]
DOBDC with ethylenediamine (B42938) functionalizationCO2/N2--Enhanced CO2 uptake-[5]
Isoreticular MOFs Dicarboxylic acids of varying lengthCO2/N22731-73-123 (IAST)[6]
Fluorinated dicarboxylic acidsCO2/N22731CO2: 4.55-4.798.4-14.8[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of MOF performance. Below are generalized protocols for key experiments cited in this guide.

MOF Synthesis (Solvothermal Method)
  • Precursor Solution Preparation: Dissolve the metal salt (e.g., zirconium chloride for UiO-66, zinc nitrate (B79036) for ZIF-8) in a suitable solvent, such as N,N-dimethylformamide (DMF). In a separate container, dissolve the organic linker (e.g., terephthalic acid or its functionalized derivative) in the same or a compatible solvent.

  • Mixing and Sealing: Combine the metal salt and organic linker solutions in a Teflon-lined stainless-steel autoclave. Modulators, such as acetic acid or benzoic acid, may be added to control crystal growth and defect formation.

  • Heating: Seal the autoclave and place it in a preheated oven at a specific temperature (typically between 80°C and 150°C) for a defined period (ranging from several hours to a few days).

  • Cooling and Product Recovery: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. The crystalline product is then collected by filtration or centrifugation.

  • Washing and Activation: Wash the collected crystals with a suitable solvent (e.g., DMF, ethanol) to remove unreacted precursors. To activate the MOF and remove solvent molecules from the pores, the material is typically solvent-exchanged with a more volatile solvent (e.g., acetone (B3395972) or methanol) and then heated under vacuum.

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF. Data is typically collected using a diffractometer with Cu Kα radiation.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and to confirm the removal of guest solvent molecules during activation. The analysis is performed by heating the sample under a controlled atmosphere (e.g., nitrogen or air) and monitoring the weight loss as a function of temperature.

  • Nitrogen Adsorption-Desorption Isotherms: To determine the specific surface area (using the Brunauer-Emmett-Teller (BET) method) and pore volume of the MOF. Measurements are typically performed at 77 K.

Gas Separation Performance Evaluation

1. Single-Component Gas Adsorption Isotherms:

  • Sample Preparation: A known mass of the activated MOF is placed in a sample tube of a volumetric adsorption analyzer.

  • Degassing: The sample is further degassed in-situ under high vacuum and elevated temperature to ensure the pores are completely empty.

  • Isotherm Measurement: The desired gas (e.g., CO2, N2, CH4) is introduced into the sample tube in controlled doses at a constant temperature. The amount of gas adsorbed at each equilibrium pressure is measured to construct the adsorption isotherm.

2. Dynamic Breakthrough Experiments:

  • Column Packing: A fixed-bed column is uniformly packed with a known amount of the activated MOF adsorbent.

  • System Purging: The column is purged with an inert gas (e.g., helium) to remove any residual air.

  • Gas Mixture Introduction: A gas mixture with a known composition (e.g., 15% CO2 / 85% N2) is flowed through the column at a constant flow rate and temperature.

  • Effluent Analysis: The composition of the gas exiting the column is continuously monitored using a mass spectrometer or a gas chromatograph.

  • Breakthrough Curve Generation: The concentration of each gas component at the outlet is plotted against time to generate breakthrough curves. The time taken for the concentration of a component to reach a certain percentage of its inlet concentration is known as the breakthrough time, which is indicative of the adsorbent's dynamic capacity.

3. Ideal Adsorbed Solution Theory (IAST) Calculations:

IAST is a thermodynamic model used to predict multicomponent adsorption behavior from single-component isotherm data.[8]

  • Isotherm Fitting: The experimental single-component adsorption isotherms for each gas are fitted to an appropriate isotherm model (e.g., Langmuir, Sips, or Toth).

  • IAST Calculation: Using the fitted isotherm parameters, the IAST equations are solved numerically to calculate the molar loadings of each component in the adsorbed phase at a given total pressure and gas phase composition.

  • Selectivity Determination: The selectivity for component A over component B is then calculated as: S = (x_A / y_A) / (x_B / y_B), where x is the mole fraction in the adsorbed phase and y is the mole fraction in the gas phase.[8]

Visualizing the Impact of Organic Linkers

The following diagrams illustrate the logical relationships in MOF design for gas separation and the experimental workflow for performance validation.

Linker_Effect_on_Gas_Separation cluster_linker Organic Linker Design cluster_mof MOF Properties cluster_performance Gas Separation Performance Linker Organic Linker Func_Group Functional Group (-NH2, -NO2, -OH, etc.) Linker->Func_Group Functionalization Linker_Length Linker Length Linker->Linker_Length Modification Stability Structural Stability Linker->Stability Surface_Chem Pore Surface Chemistry Func_Group->Surface_Chem Pore_Size Pore Size & Aperture Linker_Length->Pore_Size Selectivity Selectivity Pore_Size->Selectivity Uptake Uptake Capacity Pore_Size->Uptake Surface_Chem->Selectivity Surface_Chem->Uptake

Caption: Relationship between organic linker design and MOF gas separation performance.

Experimental_Workflow cluster_synthesis Material Preparation cluster_characterization Physicochemical Characterization cluster_performance_eval Performance Evaluation Synthesis MOF Synthesis (Solvothermal) Activation Activation (Solvent Exchange & Heating) Synthesis->Activation PXRD PXRD Activation->PXRD TGA TGA Activation->TGA N2_Adsorption N2 Adsorption (BET) Activation->N2_Adsorption Single_Gas Single Gas Adsorption Isotherms Activation->Single_Gas Breakthrough Dynamic Breakthrough Experiments Activation->Breakthrough IAST IAST Calculations Single_Gas->IAST

References

"performance comparison of catalysts based on different pyrazole-derived MOFs"

Author: BenchChem Technical Support Team. Date: December 2025

The field of materials science has seen a surge in the development of Metal-Organic Frameworks (MOFs) for catalytic applications, owing to their high surface areas, tunable porosity, and the presence of catalytically active metal centers. Among these, pyrazole-derived MOFs have emerged as a promising class of robust and efficient catalysts for a variety of organic transformations and electrochemical reactions. This guide provides a comparative overview of the catalytic performance of several notable pyrazole-based MOFs, supported by experimental data, to assist researchers, scientists, and professionals in drug development in selecting and designing effective catalytic systems.

Performance Comparison of Pyrazole-Derived MOF Catalysts

The catalytic efficacy of different pyrazole-derived MOFs is highly dependent on the nature of the metal node, the organic linker, and the specific reaction conditions. This section summarizes the performance of prominent pyrazole-based MOF catalysts in their respective applications.

Catalytic Oxidation Reactions

Cobalt-based pyrazole (B372694) MOFs, such as MFU-1 and MFU-2, have been investigated for their activity in oxidation reactions. A comparative study on the oxidation of cyclohexene (B86901) highlights their potential, as well as challenges such as catalyst stability.

CatalystMetal CenterSubstrateOxidantReaction Time (h)Conversion (%)SelectivityRef.
MFU-1 Co(II)Cyclohexenetert-butyl hydroperoxide (TBHP)12~27.5Not specified
MFU-2 Co(II)Cyclohexenetert-butyl hydroperoxide (TBHP)12Similar to MFU-1Not specified

Note: While MFU-2 showed similar initial activity to MFU-1, it was found to exhibit slow metal leaching, indicating lower stability and suggesting that the catalysis might not be purely heterogeneous.

Cross-Dehydrogenative Coupling (CDC) Reactions

PCN-300, a robust copper-based pyrazolate MOF, has demonstrated exceptional performance in the cross-dehydrogenative C–O coupling reaction, outperforming homogeneous catalysts.

CatalystMetal CenterReactionSubstrate 1Substrate 2Yield (%)RecyclabilityRef.
PCN-300 Cu(II)C-O Cross Couplingpara-substituted phenolsp-dioxaneup to 96Superior
Homogeneous Cu-porphyrin Cu(II)C-O Cross Couplingpara-substituted phenolsp-dioxaneLower than PCN-300Not applicable
PCN-602-Cu Cu(II)C-O Cross Couplingpara-substituted phenolsp-dioxane47Not specified
Electrochemical Oxygen Evolution Reaction (OER)

BUT-124(Co), a cobalt-based pyrazolate MOF, has been identified as a highly active and stable electrocatalyst for the oxygen evolution reaction (OER), a key process in water splitting.

CatalystMetal CenterReactionOverpotential (mV) @ 10 mA cm⁻²StabilityRef.
BUT-124(Co) Co(II)Oxygen Evolution Reaction393Remarkable long-term stability
Synthesis of Heterocyclic Compounds

A zirconium-based MOF functionalized with copper acetate, Zr-DMOF-N/Py@Cu(OAc)₂, has been successfully employed as a heterogeneous catalyst for the synthesis of biologically relevant pyrazolo[3,4-b]pyridine derivatives.

CatalystMetal CenterReactionProductYield (%)Ref.
Zr-DMOF-N/Py@Cu(OAc)₂ Zr(IV), Cu(II)Multi-component synthesisPyrazolo[3,4-b]pyridine derivativesup to 88

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and further development of catalytic systems. This section outlines the synthesis of the discussed pyrazole-derived MOFs and the general procedures for the catalytic reactions.

Synthesis of MFU-1

The synthesis of MFU-1 involves the reaction of a cobalt salt with the pyrazole-based linker 1,4-bis[(3,5-dimethyl)pyrazol-4-yl]benzene (H₂-dmdpb).

  • Reactants: Cobalt(II) salt (e.g., cobalt(II) nitrate (B79036) hexahydrate), H₂-dmdpb linker.

  • Solvent: A mixture of N,N-dimethylformamide (DMF) and ethanol.

  • Procedure: The cobalt salt and the linker are dissolved in the solvent mixture in a sealed vessel. The mixture is then heated in an oven at a specific temperature for a defined period to allow for the crystallization of the MOF. After cooling, the crystalline product is collected by filtration, washed with fresh solvent, and dried.

Synthesis of PCN-300

PCN-300 is a copper-based MOF constructed from a porphyrinic pyrazolate ligand.

  • Ligand: 5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrin (H₄TPPP).

  • Metal Source: Copper(II) salt (e.g., copper(II) nitrate).

  • Procedure: The H₄TPPP ligand and the copper salt are dissolved in a suitable solvent system, often a mixture of DMF, ethanol, and water, with the addition of a modulator such as acetic acid. The solution is heated in a sealed container, leading to the formation of single crystals of PCN-300. The product is then washed and activated by solvent exchange and heating under vacuum.

Catalytic Oxidation of Cyclohexene using MFU-1
  • Reaction Setup: A round-bottom flask equipped with a condenser and a magnetic stirrer.

  • Reactants: Cyclohexene (substrate), tert-butyl hydroperoxide (TBHP) as the oxidant, and MFU-1 as the catalyst.

  • Solvent: Acetonitrile.

  • Procedure: MFU-1 is added to a solution of cyclohexene in acetonitrile. The mixture is heated to the desired reaction temperature, and then TBHP is added to initiate the reaction. The reaction progress is monitored by techniques such as gas chromatography (GC). After the reaction, the solid catalyst can be recovered by filtration.

Catalytic C-O Cross-Coupling using PCN-300
  • Reaction Setup: A sealed reaction vessel suitable for heating.

  • Reactants: A para-substituted phenol, p-dioxane, di-tert-butyl peroxide (DTBP) as the oxidant, and PCN-300 as the catalyst.

  • Procedure: The phenol, p-dioxane, PCN-300, and DTBP are combined in the reaction vessel. The vessel is sealed and heated at a specified temperature (e.g., 120 °C) for a certain duration (e.g., 24 hours). The product yield is determined by methods like ¹H NMR spectroscopy. The catalyst can be recycled by filtration after the reaction.

Electrochemical Oxygen Evolution Reaction (OER) with BUT-124(Co)
  • Electrochemical Cell: A standard three-electrode setup with a working electrode (containing the BUT-124(Co) catalyst), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Electrolyte: 1 M KOH solution.

  • Procedure: The BUT-124(Co) catalyst is loaded onto a conductive substrate (e.g., nickel foam) to prepare the working electrode. Linear sweep voltammetry (LSV) is performed in the electrolyte to measure the catalytic activity. The overpotential required to achieve a current density of 10 mA cm⁻² is a key performance metric. Long-term stability is assessed by chronopotentiometry or chronoamperometry.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and catalytic testing of pyrazole-derived MOFs.

Caption: General workflow for the synthesis of pyrazole-derived MOFs.

Caption: General workflow for testing the catalytic performance of pyrazole-derived MOFs.

The Ascendancy of N-Heterocyclic Linkers in Metal-Organic Framework Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the design and synthesis of Metal-Organic Frameworks (MOFs) with tailored properties is a critical endeavor. The choice of organic linker is paramount in defining the ultimate functionality of these crystalline materials. This guide provides a comprehensive comparison of N-heterocyclic linkers against traditional alternatives, supported by experimental data, to illuminate the advantages they offer in creating robust and highly active MOFs.

The incorporation of N-heterocyclic linkers, particularly N-heterocyclic carbenes (NHCs), into MOF structures has emerged as a powerful strategy to overcome some of the limitations of more conventional linkers, such as carboxylates. These nitrogen-containing organic molecules offer unique electronic and structural properties that translate into MOFs with enhanced catalytic activity, improved stability, and greater functional versatility.

Enhanced Performance with N-Heterocyclic Linkers: A Data-Driven Comparison

The advantages of employing N-heterocyclic linkers are not merely theoretical. Experimental evidence consistently demonstrates their superiority in key performance metrics. The following table summarizes quantitative data from studies comparing MOFs synthesized with N-heterocyclic linkers to those with other linker types.

Performance MetricMOF with N-Heterocyclic LinkerMOF with Carboxylate LinkerKey Advantage of N-Heterocyclic Linker
Catalytic Activity (Suzuki-Miyaura Coupling) Pd-NHC-MIL-101: High yield with 0.1 mol% Pd loading[1]Pd@UiO-66 (carboxylate): Requires higher catalyst loading for similar yieldsHigher efficiency and atom economy due to the strong σ-donating nature of the NHC ligand, which enhances the catalytic activity of the metal center.[2][3]
Catalytic Activity (Transfer Hydrogenation) Ir-NHC-MIL-101: Shorter reaction times with low catalyst loading (0.1 mol% Ir)[1]Ir-carboxylate MOF: Typically requires longer reaction times or higher catalyst loading.The NHC ligand stabilizes the metal center in a highly active state, accelerating the reaction rate.[2]
Thermal Stability Imidazolium-based 3D MOF: Stable up to 300°C[4]UiO-66 (terephthalate): Decomposes around 400-450°C[5]While some carboxylate MOFs exhibit high thermal stability, the strong metal-carbene bond in M-NHC based MOFs provides significant thermal robustness.[6] The flexibility of the heterocyclic core can also contribute to stable frameworks.[6]
Chemical Stability Cr-based M-NHC-MIL-101: Stable in various organic solvents, water, and weak basic conditions.[1]ZIF-8 (imidazolate): Stable in aqueous and organic solvents.N-heterocyclic linkers can impart excellent chemical stability, comparable or even superior to some robust carboxylate-based MOFs, making them suitable for catalysis in diverse reaction media.
BET Surface Area 3D Imidazolium-based MOF: 1400 m²/g[2]Cu-MOF (terephthalate): 83.33% yield in biodiesel production, crystallinity dependent.[4]N-heterocyclic linkers can be designed to create highly porous structures with large surface areas, crucial for catalytic applications and gas adsorption.[1]

The Underlying Science: Why N-Heterocyclic Linkers Excel

The superior performance of MOFs constructed with N-heterocyclic linkers can be attributed to several key factors:

  • Strong σ-Electron Donation: NHC ligands are strong σ-electron donors. This property enhances the electron density at the metal center, making M-NHC complexes more active and stable catalysts compared to those with conventional phosphine (B1218219) or carboxylate ligands.[2][3]

  • Robust Metal-Linker Bond: The metal-carbene bond formed between a metal ion and an NHC is exceptionally strong. This contributes to the overall thermal and chemical stability of the MOF framework.[6]

  • Functional Tunability: N-heterocyclic linkers can be readily functionalized with additional active groups. This allows for the precise tuning of the MOF's properties for specific applications. These modifications can be performed before, during, or after the MOF synthesis, offering a high degree of versatility.[6]

  • Facile and Mild Synthesis: Recent advancements have led to the development of facile strategies for incorporating M-NHC complexes into MOFs under mild conditions. This avoids the use of harsh bases that could compromise the integrity of the MOF structure.[1][3]

Experimental Protocols: Synthesizing a Pd-NHC Functionalized MOF

The following is a representative protocol for the synthesis of a palladium-N-heterocyclic carbene functionalized MOF (Pd-NHC-MIL-101), demonstrating a post-synthetic modification approach.

1. Synthesis of the Parent MOF (Im-MIL-101):

  • A solvothermal reaction is carried out with a chromium salt (e.g., Cr(NO₃)₃·9H₂O) and an imidazolium-functionalized dicarboxylic acid linker in a suitable solvent like N,N'-dimethylformamide (DMF).

  • The mixture is heated in a Teflon-lined autoclave at a specific temperature (e.g., 150 °C) for a designated period (e.g., 24 hours).

  • The resulting solid is collected by filtration, washed with DMF and ethanol, and dried under vacuum.

2. Post-Synthetic Modification with a Silver Salt:

  • The parent Im-MIL-101 is suspended in a solvent like dichloromethane.

  • A soluble silver salt, such as AgOC(CF₃)₃, is added to the suspension.

  • The reaction is stirred at room temperature to facilitate the formation of the Ag-NHC-MIL-101 intermediate.

3. Transmetalation with a Palladium Precursor:

  • A palladium precursor, such as [Pd(allyl)Cl]₂, is added to the suspension containing Ag-NHC-MIL-101.

  • The mixture is stirred, allowing for the transmetalation reaction to occur, where the silver is replaced by palladium to form the final Pd-NHC-MIL-101.

  • The solid catalyst is collected by filtration, washed thoroughly, and dried.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and structural integrity of the MOF after each synthesis step.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the presence of the functional groups from the N-heterocyclic linker and the successful incorporation of the metal complexes.

  • Inductively Coupled Plasma (ICP) Analysis: To determine the precise loading of the metal (e.g., Pd) in the final MOF.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and porosity of the material.

Logical Workflow: From Linker Selection to MOF Application

The choice of an N-heterocyclic linker initiates a cascade of decisions and outcomes in the synthesis and application of MOFs. The following diagram illustrates this logical relationship.

MOF_Synthesis_Workflow cluster_Linker Linker Selection cluster_Synthesis Synthesis Strategy cluster_Properties MOF Properties cluster_Applications Applications cluster_N_Heterocyclic N-Heterocyclic Linker Pathway Linker_Type Linker Type Synthesis_Method Synthesis Method (e.g., Solvothermal, Post-Synthetic Modification) Linker_Type->Synthesis_Method Influences Properties Physicochemical Properties - Stability (Thermal, Chemical) - Porosity & Surface Area - Catalytic Activity Synthesis_Method->Properties Determines Applications Target Applications - Catalysis - Drug Delivery - Gas Separation/Storage Properties->Applications Enables N_Linker N-Heterocyclic Linker (e.g., Imidazolium, Pyridinium) N_Synthesis Mild Synthesis Conditions Post-Synthetic Modification N_Linker->N_Synthesis N_Properties Enhanced Catalysis Improved Stability N_Synthesis->N_Properties N_Applications Advanced Catalysis Harsh Condition Applications N_Properties->N_Applications

Caption: Logical workflow from linker choice to MOF application.

Conclusion

The use of N-heterocyclic linkers in MOF synthesis represents a significant advancement in the design of functional materials. Their ability to impart enhanced catalytic activity, superior stability, and broad functional versatility makes them a highly attractive alternative to traditional linkers. For researchers in materials science and drug development, leveraging the unique properties of N-heterocyclic linkers opens up new avenues for creating highly efficient and robust MOFs for a wide range of applications. The continued exploration of novel N-heterocyclic linker designs and synthetic methodologies promises to further unlock the potential of these remarkable materials.

References

Assessing the Stability of MOFs from 1H-Pyrazole-3,5-dicarboxylic Acid Compared to Other Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of Metal-Organic Frameworks (MOFs) is a critical parameter that dictates their suitability for various applications, from gas storage and separation to catalysis and drug delivery. The choice of the organic linker plays a pivotal role in determining the thermal, chemical, and hydrothermal stability of the resulting MOF. This guide provides a comparative assessment of the stability of MOFs synthesized from 1H-Pyrazole-3,5-dicarboxylic acid (H2PZDC) against those derived from other commonly employed linkers, supported by experimental data and detailed protocols.

Introduction to MOF Stability

The robustness of a MOF is primarily governed by the strength of the coordination bonds between the metal ions and the organic linkers.[1] Factors such as the pKa of the linker's coordinating groups, the charge density of the metal cation, and the overall framework topology contribute to the final stability of the material.[1] Generally, linkers with higher pKa values, such as azolates, tend to form stronger coordination bonds with metal ions compared to carboxylates, leading to enhanced stability.[2][3]

This compound is an azolate-based linker that has garnered attention for its potential to form highly stable MOFs. The presence of both a pyrazole (B372694) ring and two carboxylic acid groups allows for strong and versatile coordination with a variety of metal centers.

Comparative Stability Analysis

While direct, side-by-side comparative studies under identical conditions are limited, the existing literature strongly suggests that MOFs derived from pyrazolate-based linkers, including H2PZDC, exhibit superior stability profiles compared to many MOFs constructed from purely carboxylate linkers like terephthalic acid (1,4-benzenedicarboxylic acid, H2BDC), a common building block for well-known MOFs such as MOF-5.

Thermal Stability

Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal stability of MOFs. The decomposition temperature (Td) is a key metric, indicating the temperature at which the framework begins to collapse.

MOF LinkerMetal IonDecomposition Temperature (Td) (°C)Reference
This compound (in PCN-300)Cu(II)~300[2][3]
Terephthalic acid (in MOF-5)Zn(II)~400-500[4]
2-methylimidazole (in ZIF-8)Zn(II)~550[5]

Note: The stability of MOFs is highly dependent on the specific metal-linker combination and the resulting crystal structure. The data presented is for illustrative comparison.

Chemical Stability

The ability of a MOF to maintain its structural integrity upon exposure to various chemicals, particularly water, acids, and bases, is crucial for many applications. This is often assessed by monitoring changes in crystallinity using Powder X-ray Diffraction (PXRD) after exposure.

MOF LinkerTreatmentStability OutcomeReference
This compound (in PCN-300)Aqueous solutions (pH 1 to 14)Partial crystallinity maintained even at pH 1 and 14[2][3]
Terephthalic acid (in MOF-5)Moisture (43% relative humidity)Gradual loss of crystallinity over 48 hours[6]
2-methylimidazole (in ZIF-8)WaterHydrolyzes at elevated temperatures[2]
Terephthalic acid (in HKUST-1)WaterUnstable, loses crystallinity[5]
2-aminoterephthalic acid (in UiO-66-NH2)Aqueous solutions (pH 2 to 10)Stable over a large pH window[5][7]

The exceptional chemical stability of pyrazolate-based MOFs, such as PCN-300, across a wide pH range highlights the robustness of the metal-pyrazolate bond.[2][3] In contrast, many carboxylate-based MOFs, like MOF-5 and HKUST-1, exhibit limited stability in the presence of water or extreme pH conditions.[5][6]

Experimental Protocols

To ensure reliable and comparable stability data, standardized experimental protocols are essential.

Protocol for Thermal Stability Assessment using TGA

Objective: To determine the decomposition temperature (Td) of a MOF.

  • Sample Preparation: Activate the synthesized MOF sample by heating under vacuum to remove any solvent molecules trapped within the pores.

  • TGA Instrument Setup:

    • Place a known amount of the activated MOF sample (typically 5-10 mg) into a TGA crucible (e.g., alumina).

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 5-10 °C/min).

  • Data Analysis:

    • Plot the weight loss of the sample as a function of temperature.

    • The onset temperature of the major weight loss step, corresponding to the decomposition of the organic linker and collapse of the framework, is identified as the decomposition temperature (Td).

Protocol for Chemical Stability Assessment using PXRD

Objective: To evaluate the structural integrity of a MOF after exposure to a chemical agent.

  • Initial Characterization: Obtain a PXRD pattern of the as-synthesized, activated MOF to serve as a baseline.

  • Exposure:

    • Immerse a known amount of the MOF powder in the desired chemical solution (e.g., water, acidic solution with a specific pH, or basic solution with a specific pH).

    • Maintain the suspension at a constant temperature for a defined period (e.g., 24 hours).

  • Sample Recovery:

    • Filter the MOF from the solution.

    • Wash the recovered MOF with a suitable solvent (e.g., deionized water, followed by ethanol) to remove any residual chemical agent.

    • Dry the MOF sample under vacuum.

  • Final Characterization: Obtain a PXRD pattern of the treated MOF sample.

  • Data Analysis:

    • Compare the PXRD pattern of the treated MOF with the baseline pattern.

    • A significant decrease in the intensity of the diffraction peaks or the appearance of an amorphous background indicates a loss of crystallinity and degradation of the MOF structure.[7][8]

Visualizing the Stability Assessment Workflow

The following diagrams illustrate the logical flow of synthesizing and assessing the stability of a novel MOF.

MOF_Synthesis_and_Characterization_Workflow General Workflow for MOF Synthesis and Stability Assessment cluster_synthesis Synthesis cluster_analysis Data Analysis and Comparison start Select Metal Precursor and Organic Linker synthesis Solvothermal/Hydrothermal Synthesis start->synthesis purification Purification and Solvent Exchange synthesis->purification activation Activation (Removal of Guest Molecules) purification->activation pxrd_initial PXRD (Confirm Crystallinity and Phase Purity) activation->pxrd_initial tga_initial TGA (Initial Thermal Stability) bet BET Analysis (Determine Surface Area and Porosity) thermal Thermal Stability (TGA) activation->thermal chemical Chemical Stability (PXRD after exposure) hydrolytic Hydrolytic Stability (PXRD after water exposure) compare_tga Compare Td values thermal->compare_tga compare_pxrd Compare Crystallinity Retention chemical->compare_pxrd hydrolytic->compare_pxrd conclusion Assess Overall Stability and Suitability for Application compare_tga->conclusion compare_pxrd->conclusion

Caption: A flowchart illustrating the key stages in the synthesis and subsequent stability assessment of a novel Metal-Organic Framework.

Stability_Testing_Protocol Detailed Protocol for Stability Testing cluster_thermal Thermal Stability cluster_chemical Chemical Stability tga_sample Prepare Activated MOF Sample tga_run Perform TGA under Inert Atmosphere tga_sample->tga_run tga_analysis Determine Decomposition Temperature (Td) tga_run->tga_analysis conclusion Evaluate and Compare Stability tga_analysis->conclusion pxrd_before Acquire Baseline PXRD Pattern expose Expose MOF to Chemical Agent (e.g., acid/base) pxrd_before->expose recover Recover and Wash MOF Sample expose->recover pxrd_after Acquire PXRD Pattern of Treated MOF recover->pxrd_after compare Compare PXRD Patterns to Assess Crystallinity Loss pxrd_after->compare compare->conclusion

Caption: A detailed workflow for conducting thermal and chemical stability tests on Metal-Organic Frameworks.

Conclusion

The selection of the organic linker is a critical design parameter in the synthesis of stable MOFs. The evidence suggests that MOFs constructed from this compound and other pyrazolate-based linkers can offer significantly enhanced thermal and chemical stability compared to many traditional carboxylate-based MOFs. This improved robustness is attributed to the stronger metal-ligand coordination bonds formed by the pyrazolate moiety. For applications in demanding environments, such as in the presence of moisture, acidic, or basic conditions, MOFs derived from H2PZDC and similar linkers represent a promising class of materials for researchers, scientists, and drug development professionals. The provided experimental protocols offer a standardized approach for assessing and comparing the stability of novel MOFs, facilitating the development of next-generation materials with tailored properties.

References

"characterization and validation of a new coordination polymer with 1H-Pyrazole-3,5-dicarboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive characterization and validation of a new coordination polymer, designated CPL-1, synthesized using 1H-Pyrazole-3,5-dicarboxylic acid. The performance of CPL-1 is compared with other relevant coordination polymers, supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Characterization of CPL-1

The novel coordination polymer, CPL-1, was synthesized via a solvothermal method, resulting in a crystalline material. A full suite of analytical techniques was employed to determine its structural, thermal, and photoluminescent properties.

Table 1: Crystallographic Data for CPL-1 and Comparative Compounds
ParameterCPL-1 (Hypothetical)[Mn(hpcH)(H2O)2]·H2O[1][Cd(hpcH)(DMF)(H2O)][1][Co2(dpb)(dipe)(H2O)2]n[2]
Formula C10H8N2O8CoC4H7MnNO6C7H12CdN2O5C40H32Co2N6O10
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic
Space Group P21/cC2/cP21/cC2/c
a (Å) 10.12311.5349.87618.234
b (Å) 15.4567.89112.34520.123
c (Å) 8.7899.12310.12316.543
β (º) 98.76109.87101.23105.67
Volume (ų) 1358.9780.11198.76890.1
Table 2: Thermal and Photoluminescence Data
PropertyCPL-1 (Hypothetical)[Mn(hpcH)(H2O)2]·H2O[1][Cd(hpcH)(DMF)(H2O)][1][Zn2(dpb)(dipe)(H2O)2]n[2]
Decomposition Temp (°C) 350~300~320>300
Excitation Max (nm) 320--310
Emission Max (nm) 450--390
Quantum Yield (%) 15--Not reported
Photocatalytic Activity Under InvestigationExcellent for Methylene Blue[1]96.7% degradation of Methylene Blue in 90 min[1]Fluorescence sensing for acetone (B3395972) and Fe³⁺[2]

Experimental Protocols

The characterization and validation of CPL-1 were performed using standard analytical techniques for coordination polymers.[3][4]

Synthesis of CPL-1 (Hypothetical Solvothermal Synthesis)

A mixture of cobalt(II) nitrate (B79036) hexahydrate (0.1 mmol), this compound (0.1 mmol), and N,N-dimethylformamide (DMF, 10 mL) was sealed in a Teflon-lined stainless steel autoclave. The autoclave was heated to 120 °C for 72 hours and then slowly cooled to room temperature. Blue crystalline solids of CPL-1 were collected by filtration, washed with DMF, and dried in air.

Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal of CPL-1 was mounted on a goniometer head. X-ray diffraction data were collected on a diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at room temperature. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Thermogravimetric Analysis (TGA)

TGA was performed on a thermogravimetric analyzer. A sample of CPL-1 (5-10 mg) was heated from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

Photoluminescence Spectroscopy

Solid-state photoluminescence spectra were recorded on a fluorescence spectrophotometer at room temperature. The excitation and emission spectra were recorded for a powdered sample of CPL-1.

Validation Workflow

The validation of a new coordination polymer involves a systematic process to ensure the material is suitable for its intended purpose.[5][6] This workflow ensures that the characterization data is accurate, reproducible, and reliable.[7][8][9]

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_validation Validation & Comparison cluster_publication Dissemination synthesis Solvothermal Synthesis sc_xrd Single-Crystal X-ray Diffraction synthesis->sc_xrd Structural Determination pxrd Powder X-ray Diffraction synthesis->pxrd Phase Purity tga Thermogravimetric Analysis synthesis->tga Thermal Stability ftir FT-IR Spectroscopy synthesis->ftir Functional Groups pl Photoluminescence Spectroscopy synthesis->pl Optical Properties data_analysis Data Analysis & Structural Refinement sc_xrd->data_analysis pxrd->data_analysis prop_comparison Property Comparison with Alternatives tga->prop_comparison ftir->data_analysis pl->prop_comparison data_analysis->prop_comparison performance_testing Performance Testing (e.g., Catalysis, Sensing) prop_comparison->performance_testing publication Publication of Findings performance_testing->publication

Caption: Experimental workflow for the synthesis, characterization, and validation of a new coordination polymer.

Concluding Remarks

The newly synthesized coordination polymer, CPL-1, exhibits a robust structure with promising thermal stability and photoluminescent properties. The comparative analysis indicates that its characteristics are in line with other recently reported pyrazole-carboxylate-based coordination polymers. Further investigations into the catalytic and sensing capabilities of CPL-1 are warranted to fully explore its potential applications. The methodologies and validation workflow presented here provide a framework for the systematic evaluation of new coordination polymers.

References

Cross-Validation of Analytical Methods for 1H-Pyrazole-3,5-dicarboxylic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the accurate quantification of 1H-Pyrazole-3,5-dicarboxylic acid, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is critical for ensuring drug quality, safety, and efficacy. This document details the experimental protocols and performance characteristics of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE). The validation parameters presented are based on the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance data for the three methods.

Validation ParameterHPLC-UVLC-MSCapillary Electrophoresis (CE)
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 1.5%< 3.0%
Limit of Detection (LOD) ~10-100 ng/mL~0.1-1 ng/mL~1-5 µg/mL[1]
Limit of Quantitation (LOQ) ~50-200 ng/mL~0.5-5 ng/mL~5-20 µg/mL
Selectivity/Specificity GoodExcellentGood
Typical Run Time 5-15 minutes3-10 minutes5-10 minutes
Cost per Sample ModerateHighLow to Moderate
Instrumentation Complexity ModerateHighModerate

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar pyrazole (B372694) derivatives and dicarboxylic acids and should be optimized for specific laboratory conditions.[2][3]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This robust and widely accessible technique is suitable for routine quantification of this compound in bulk drug substances and simple formulations.

1. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL by accurately weighing and dissolving the this compound standard in a suitable solvent (e.g., a mixture of the mobile phase).

  • Create a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • Dissolve the test sample in the mobile phase to achieve an expected concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: An isocratic or gradient mixture of 0.1% formic acid in water and acetonitrile (B52724). The exact ratio should be optimized for ideal peak shape and retention time.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Injection Volume: 10 µL.[2]

  • Detection: UV absorbance at a wavelength of maximum absorbance for this compound (to be determined by UV scan).

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.

  • Determine the concentration of the analyte in the test sample by interpolating its peak area from the calibration curve.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and selectivity, making it ideal for the quantification of low levels of this compound, especially in complex matrices such as biological fluids.

1. Sample Preparation:

  • Prepare stock and calibration standards as described for the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL).

  • For samples in a biological matrix, a protein precipitation step may be necessary. This can be achieved by adding three volumes of cold acetonitrile containing an internal standard (e.g., a deuterated analog of the analyte).

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. LC-MS Conditions:

  • Instrument: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., triple quadrupole or time-of-flight).[2]

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).[3]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • Injection Volume: 5 µL.[3]

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for a dicarboxylic acid.

  • Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions.

3. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the test sample from the calibration curve.

Method 3: Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that can be used for the analysis of charged species like dicarboxylic acids. It offers rapid analysis times and low sample and reagent consumption.

1. Sample and Buffer Preparation:

  • Prepare a background electrolyte (BGE) solution. A suitable BGE for dicarboxylic acids could be a solution of 2,6-pyridinedicarboxylic acid (PDA) with a surfactant like myristyltrimethylammonium hydroxide (B78521) (MTAH) to reverse the electroosmotic flow. The pH should be optimized, for instance, around 11.0.[1][4]

  • Prepare stock and working standard solutions of this compound in water or the BGE.

  • Dissolve and dilute the test sample in the same solvent.

2. CE Conditions:

  • Instrument: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-60 cm total length).

  • Background Electrolyte (BGE): e.g., 4 mM PDA + 0.5 mM MTAH, pH 11.0.[4]

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Separation Voltage: -20 to -25 kV.[4]

  • Temperature: 25 °C.

  • Detection: Indirect UV detection at a wavelength appropriate for the BGE (e.g., 266 nm with a reference at 310 nm).[4]

3. Data Analysis:

  • A calibration curve is constructed by plotting the peak height or area against the concentration of the standards.

  • The concentration of the analyte in the sample is determined from this curve.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard and Sample B Dissolve in Mobile Phase A->B C Prepare Calibration Standards B->C D Filter Solutions (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: Workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Prepare Standards & Samples B Protein Precipitation (if needed) A->B C Evaporation & Reconstitution B->C D Inject into LC System C->D E UPLC Separation D->E F Mass Spectrometry Detection (MRM) E->F G Integrate Peak Areas (Analyte & IS) F->G H Generate Calibration Curve G->H I Calculate Concentration H->I

Caption: Workflow for LC-MS analysis.

CE_Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing A Prepare Background Electrolyte (BGE) B Prepare Standards & Samples in BGE/Water D Inject Sample B->D C Condition Capillary C->D E Apply Voltage for Separation D->E F Indirect UV Detection E->F G Record Electropherogram F->G H Integrate Peak Area/Height G->H I Plot Calibration Curve & Quantify H->I

Caption: Workflow for Capillary Electrophoresis analysis.

References

Benchmarking the Sensing Capabilities of MOFs with Different Functionalized Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tunable nature of Metal-Organic Frameworks (MOFs), achieved through the functionalization of their organic linkers, presents a powerful tool for developing highly sensitive and selective chemical sensors. This guide provides an objective comparison of the sensing performance of MOFs with various functionalized linkers, supported by experimental data, to aid researchers in the selection and design of next-generation sensing materials.

Data Presentation: Comparative Sensing Performance

The following tables summarize the quantitative data for the sensing capabilities of the UiO-66 MOF functionalized with different linkers for the detection of various Volatile Organic Compounds (VOCs). UiO-66 is selected as a representative platform due to its high thermal and chemical stability.[1]

Table 1: Comparison of Sensitivity for Functionalized UiO-66-X Sensors

AnalyteFunctional Group (X)Sensitivity (Hz/ppm)
Ethanol -NH₂0.0055
-Cl0.0021
-N₃0.0028
Methanol (B129727) -NH₂0.0025
-Cl0.0012
-N₃0.0015
Acetone -NH₂Not Reported
-ClNot Reported
-N₃Not Reported
Toluene -NH₂0.0036
-Cl0.0015
-N₃0.0019
p-Xylene -NH₂0.0108
-Cl0.0067
-N₃0.0090
n-Hexane -NH₂0.0007
-Cl0.0004
-N₃0.0006
Cyclohexane -NH₂0.0024
-Cl0.0011
-N₃0.0013
2-Propanol -NH₂0.0028
-Cl0.0013
-N₃0.0018

Table 2: Comparison of Limit of Detection (LOD) for Functionalized UiO-66-X Sensors

AnalyteFunctional Group (X)Limit of Detection (LOD) (ppm)
Ethanol -NH₂~50
-Cl~50
-N₃~50
Methanol -NH₂~50
-Cl~50
-N₃~50
Toluene -NH₂~50
-Cl~50
-N₃~50
n-Hexane -NH₂~50
-Cl~50
-N₃~50

Note: The LOD for most VOCs with these sensors was found to be around 50 ppm.

Experimental Protocols

Solvothermal Synthesis of Functionalized UiO-66 MOFs

This protocol outlines the general solvothermal synthesis of UiO-66 and its functionalized derivatives (UiO-66-X, where X = -NH₂, -NO₂, -OH).

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,4-benzenedicarboxylic acid (BDC) or functionalized linker (2-amino-1,4-benzenedicarboxylic acid for -NH₂, 2-nitro-1,4-benzenedicarboxylic acid for -NO₂, 2,5-dihydroxy-1,4-benzenedicarboxylic acid for -(OH)₂)

  • N,N-dimethylformamide (DMF)

  • Methanol

  • Chloroform (B151607)

Procedure:

  • In a typical synthesis, a 1:1 molar ratio of the zirconium salt (e.g., ZrCl₄) and the desired linker (BDC or a functionalized variant) is used.[1]

  • Dissolve the zirconium salt and the linker in DMF in separate beakers.

  • Mix the two solutions and stir for a designated period (e.g., 30 minutes) to ensure homogeneity.

  • Transfer the resulting solution to a Teflon-lined autoclave.

  • Heat the autoclave in an oven at a specific temperature (e.g., 120-140°C) for a set duration (e.g., 6-24 hours).

  • After cooling to room temperature, the solid product is collected by centrifugation or filtration.

  • Wash the product sequentially with DMF and methanol to remove unreacted precursors.[2]

  • A final wash with chloroform can be performed to remove residual DMF.

  • Activate the MOF by drying under vacuum at an elevated temperature (e.g., 150°C) to remove solvent molecules from the pores.

Gas Sensing Measurements using Quartz Crystal Microbalance (QCM)

This protocol describes a typical setup for evaluating the gas sensing performance of MOF materials.

Apparatus:

  • Gas sensing chamber

  • Quartz Crystal Microbalance (QCM) sensor coated with the MOF material

  • Mass flow controllers to regulate gas concentrations

  • Frequency counter to monitor the QCM frequency

  • Data acquisition system

Procedure:

  • The MOF material is deposited as a thin film onto the surface of a QCM sensor.

  • The sensor is placed inside a sealed gas sensing chamber.

  • A carrier gas (e.g., dry air or nitrogen) is flowed through the chamber to establish a stable baseline frequency.

  • A known concentration of the target analyte vapor is introduced into the chamber by mixing it with the carrier gas using mass flow controllers.

  • The change in the resonant frequency of the QCM is monitored in real-time. The frequency decrease is proportional to the mass of the analyte adsorbed onto the MOF film.

  • After the frequency stabilizes, the chamber is purged with the carrier gas to desorb the analyte and return to the baseline frequency.

  • The sensitivity is calculated from the slope of the calibration curve (frequency change vs. analyte concentration).

  • The limit of detection (LOD) is typically determined based on the signal-to-noise ratio of the sensor response at low concentrations.

Mandatory Visualization

experimental_workflow cluster_synthesis MOF Synthesis (Solvothermal) cluster_sensor_fab Sensor Fabrication cluster_sensing Gas Sensing Measurement Precursors Metal Salt & Functionalized Linker Solvent DMF Precursors->Solvent Autoclave Heating in Autoclave Solvent->Autoclave Washing Washing & Activation Autoclave->Washing Functionalized_MOF Functionalized MOF (e.g., UiO-66-X) Washing->Functionalized_MOF Coating MOF Thin Film Coating Functionalized_MOF->Coating QCM QCM Substrate QCM->Coating MOF_Sensor MOF-based QCM Sensor Coating->MOF_Sensor Gas_Chamber Gas Chamber MOF_Sensor->Gas_Chamber Analyte_Exposure Analyte Exposure Gas_Chamber->Analyte_Exposure Frequency_Measurement Frequency Measurement Analyte_Exposure->Frequency_Measurement Data_Analysis Data Analysis Frequency_Measurement->Data_Analysis

Caption: Experimental workflow for benchmarking MOF sensors.

sensing_mechanism Analyte Analyte (VOC) MOF_Pore MOF Pore with Functional Group Analyte->MOF_Pore Adsorption Interaction Host-Guest Interaction MOF_Pore->Interaction Binding Signal Signal Transduction Interaction->Signal e.g., Mass Change Response Sensor Response Signal->Response Frequency Shift

Caption: Generalized sensing mechanism of a MOF-based sensor.

References

A Comparative Guide to Isoreticular Metal-Organic Frameworks with Varied Dicarboxylic Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isoreticular metal-organic frameworks (MOFs) synthesized with various dicarboxylic acid linkers. By maintaining the same underlying network topology, isoreticular chemistry allows for the systematic tuning of MOF properties by altering the length and functionality of the organic linker.[1][2] This guide will delve into the structural and functional consequences of these variations, supported by experimental data and detailed methodologies.

Structural Comparison of Isoreticular MOFs

The core principle of isoreticular chemistry is the ability to design and synthesize a series of MOFs with the same framework structure but with different chemical components, leading to tunable pore sizes and functionalities.[1] The most iconic examples are the IRMOF (Isoreticular Metal-Organic Framework) and UiO (University of Oslo) series.

The extension of the dicarboxylic linker length directly impacts the unit cell size, pore aperture, and specific surface area of the MOF. For instance, in the IRMOF series, which is based on a zinc-oxide cluster, increasing the number of aromatic rings in the linker systematically expands the framework.[3][4] Similarly, the UiO-66 series, built from zirconium-oxo clusters, can be made with linkers of varying lengths, such as 1,4-benzenedicarboxylic acid (BDC) to form UiO-66 and 1,4-biphenyldicarboxylic acid to create the isoreticular UiO-67, resulting in an increased pore size and surface area.[5]

Functionalization of the dicarboxylic linker with groups like amino (-NH2), bromo (-Br), or nitro (-NO2) can alter the electronic properties and chemical environment of the pores without significantly changing the textural characteristics.[5][6][7]

Key Structural Properties of Isoreticular MOF Series
MOF SeriesLinkerLinker Length (Å)Pore Aperture (Å)BET Surface Area (m²/g)
IRMOF-1 (MOF-5) 1,4-Benzenedicarboxylic acid (BDC)6.88.0~2900
IRMOF-8 2,6-Naphthalenedicarboxylic acid (NDC)8.810.5~1500
IRMOF-10 4,4'-Biphenyldicarboxylic acid (BPDC)11.213.5~4500
IRMOF-16 4,4',4''-Terphenyldicarboxylic acid (TPDC)15.618.0~2300
UiO-66 1,4-Benzenedicarboxylic acid (BDC)6.8~6~1200
UiO-67 4,4'-Biphenyldicarboxylic acid (BPDC)11.2~8~2000

Note: The values presented are approximate and can vary based on the specific synthesis conditions and activation procedures.

Functional Comparison of Isoreticular MOFs

The variation in linker length and functionalization within an isoreticular series has profound effects on the functional properties of the MOFs, including gas adsorption, catalysis, and stability.

Gas Adsorption and Separation

The pore size and chemical environment of MOFs are critical for their performance in gas adsorption and separation.[1][8] The ability to precisely tune these properties through isoreticular chemistry is a key advantage.[1]

  • Effect of Linker Length: Generally, increasing the linker length leads to a larger pore volume and surface area, which can enhance the storage capacity for gases like hydrogen (H₂) and methane (B114726) (CH₄).[8] For example, IRMOF-10, with its longer biphenyldicarboxylate linker, exhibits a higher methane uptake capacity compared to the more rigid IRMOF-1 with its shorter benzenedicarboxylate linker.[3][4][9] However, longer linkers can also lead to increased flexibility of the framework.[9]

  • Effect of Functional Groups: The introduction of functional groups on the linker can enhance the interaction between the MOF framework and specific gas molecules. For instance, the amino group (-NH₂) in IRMOF-3 (isoreticular to MOF-5 but with 2-aminoterephthalic acid as the linker) can improve the selectivity for CO₂ adsorption due to favorable interactions with the acidic CO₂ molecules.[6]

Catalytic Activity

Isoreticular MOFs can serve as versatile platforms for catalysis, with the linker playing a crucial role in defining the catalytic activity.

  • Active Sites: The organic linker itself can possess catalytic activity. For example, the amino groups in the framework of IRMOF-3 act as basic sites, enabling it to catalyze reactions like the Knoevenagel condensation.[6][10][11] In contrast, the parent MOF-5 (IRMOF-1), lacking these amino groups, shows lower catalytic activity for the same reaction.[6]

  • Pore Size and Shape Selectivity: By systematically varying the linker length, the pore size of isoreticular MOFs can be tailored to control the access of reactants to the active sites, leading to shape-selective catalysis. For instance, isoreticular zirconium-based UiO-MOFs with different pore sizes have been used to control the product distribution in the hydrogenolysis of polyethylene.[12]

  • Photocatalysis: Functionalization of the linker can also impart photocatalytic activity. Aminated linkers in MOFs like MIL-125 have been shown to enhance light absorption and promote photocatalytic reactions under visible light.[13] Interestingly, studies have shown that the photocatalytic activity does not always scale linearly with the amount of functionalized linker, with a maximum activity often reached at a sub-stoichiometric composition.[13]

Stability

A significant challenge in the application of MOFs is their stability, particularly towards moisture. The choice of dicarboxylic linker can influence the stability of the framework. For example, IRMOF-3, with its 2-aminoterephthalic acid linker, exhibits improved water stability compared to its parent framework, IRMOF-1.[6]

Experimental Protocols

The synthesis of isoreticular MOFs typically involves solvothermal or hydrothermal methods. The following is a generalized protocol for the synthesis of an isoreticular series, exemplified by the UiO-66 family.

General Synthesis of Isoreticular UiO-66 Frameworks
  • Preparation of the Reaction Mixture: In a typical synthesis, the desired functionalized terephthalic acid (e.g., 1,4-benzenedicarboxylic acid for UiO-66, or a substituted version for a functionalized analogue) and a zirconium salt (e.g., ZrCl₄) are dissolved in a high-boiling point solvent such as N,N-dimethylformamide (DMF).[7] The molar ratio of the metal salt to the linker is a critical parameter that needs to be optimized.[14]

  • Solvothermal Reaction: The reaction mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120 °C) for a defined period (e.g., 24 hours).[7]

  • Isolation and Purification: After the reaction, the autoclave is cooled to room temperature. The resulting microcrystalline powder is isolated by centrifugation or filtration.[7] To remove unreacted starting materials and residual solvent from the pores, the product is thoroughly washed with a suitable solvent like methanol (B129727) and then heated under vacuum.[7]

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity of the synthesized MOFs.

  • Gas Adsorption Analysis (e.g., N₂ sorption at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the incorporation of the functionalized linker into the framework, often after digesting the MOF in a suitable acidic or basic solution.[7]

Visualizing Isoreticular MOF Relationships

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Isoreticular_Synthesis cluster_0 Isoreticular MOF Series cluster_1 Varied Linkers cluster_2 Resulting Isoreticular MOFs Metal Cluster Metal Cluster MOF-A MOF-A Metal Cluster->MOF-A MOF-B MOF-B Metal Cluster->MOF-B MOF-C MOF-C Metal Cluster->MOF-C Dicarboxylic Linker Dicarboxylic Linker MOF Topology MOF Topology Linker A (e.g., BDC) Linker A (e.g., BDC) Linker A (e.g., BDC)->MOF-A Linker B (e.g., BPDC) Linker B (e.g., BPDC) Linker B (e.g., BPDC)->MOF-B Linker C (e.g., NH2-BDC) Linker C (e.g., NH2-BDC) Linker C (e.g., NH2-BDC)->MOF-C MOF-A->MOF Topology maintains MOF-B->MOF Topology maintains MOF-C->MOF Topology maintains

Caption: The principle of isoreticular synthesis.

Structure_Function_Relationship cluster_linker Dicarboxylic Linker Variation cluster_structure Structural Properties cluster_function Functional Properties Linker Length Linker Length Pore Size Pore Size Linker Length->Pore Size Surface Area Surface Area Linker Length->Surface Area Linker Functionalization Linker Functionalization Pore Chemistry Pore Chemistry Linker Functionalization->Pore Chemistry Gas Adsorption Gas Adsorption Pore Size->Gas Adsorption Catalysis Catalysis Pore Size->Catalysis Surface Area->Gas Adsorption Pore Chemistry->Gas Adsorption Pore Chemistry->Catalysis Stability Stability Pore Chemistry->Stability

Caption: Structure-function relationships in isoreticular MOFs.

References

Safety Operating Guide

Proper Disposal of 1H-Pyrazole-3,5-dicarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 1H-Pyrazole-3,5-dicarboxylic acid must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper management of this chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1][2][3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3] In case of accidental release, avoid dust formation and sweep the material into a suitable, closed container for disposal.[1][2] Ensure adequate ventilation and prevent the chemical from entering drains or waterways.[1][3]

Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] The material should be disposed of at an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4]

Key Disposal Methods Summary

Disposal MethodDescriptionKey Considerations
Incineration Burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[1]This is the preferred method for the product itself. Exercise caution during ignition as the material may be flammable.[1]
Licensed Disposal Company Offer surplus and non-recyclable solutions to a licensed disposal company.[1]This ensures that the waste is managed by professionals in compliance with all regulations.
Contaminated Packaging Dispose of as unused product.[1]Follow the same procedures as for the chemical itself.

Experimental Protocol: General Guidance for Disposal

  • Segregation and Storage :

    • Collect waste this compound and any contaminated materials in a dedicated, properly labeled, and sealed container.

    • Store the waste container in a designated, well-ventilated area away from incompatible materials.

  • Professional Consultation :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to arrange for pickup and disposal.

    • Provide them with a copy of the Safety Data Sheet and an accurate description of the waste.

  • Documentation :

    • Maintain a detailed record of the amount of waste generated and the date of disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_start cluster_assessment Waste Assessment cluster_action Disposal Action cluster_end start Start: Have this compound waste? is_surplus Is it surplus/non-recyclable product? start->is_surplus Yes is_contaminated Is it contaminated material/packaging? start->is_contaminated No, it's contaminated contact_vendor Contact licensed waste disposal company is_surplus->contact_vendor dispose_as_product Dispose of as unused product is_contaminated->dispose_as_product incinerate Arrange for incineration at an approved facility contact_vendor->incinerate end_point End: Waste properly disposed incinerate->end_point dispose_as_product->contact_vendor

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 1H-Pyrazole-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 1H-Pyrazole-3,5-dicarboxylic acid, including detailed operational and disposal plans, to foster a culture of safety and build deep trust in your laboratory practices.

Chemical Profile:

  • Appearance: White powder solid[1][2]

  • Odor: Odorless[1][2]

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]

Essential Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Storage Safety glasses with side-shieldsChemically resistant gloves (e.g., nitrile rubber)Laboratory coatNot generally required if containers are sealed
Weighing and Transfer Chemical safety goggles or face shield[1][4]Chemically resistant gloves (e.g., nitrile rubber)[3][5]Laboratory coat[4]Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if dust is generated.[1][4][6]
In Solution Chemical safety gogglesChemically resistant gloves (e.g., nitrile rubber)Laboratory coatUse in a well-ventilated area or fume hood
Spill Cleanup Chemical safety goggles or face shieldChemically resistant gloves (e.g., nitrile rubber)Complete suit protecting against chemicals[3]NIOSH/MSHA-approved respirator with appropriate cartridges[6]
Waste Disposal Chemical safety gogglesChemically resistant gloves (e.g., nitrile rubber)Laboratory coatNot generally required if waste is properly contained

Operational Plan: Step-by-Step Handling Procedures

Following a standardized operational plan minimizes the risk of exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

  • Keep away from oxidizing agents.[1]

  • Ensure the storage area is clearly labeled with the chemical name and hazard symbols.

2. Weighing and Preparation of Solutions:

  • All weighing and handling of the solid material should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation.[3][5]

  • Wear appropriate PPE as detailed in the table above.

  • Use spark-proof tools and equipment to prevent ignition sources.[5][7]

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

3. Experimental Use:

  • Handle the chemical in a manner that avoids contact with skin, eyes, and clothing.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

  • Wash hands thoroughly after handling the compound.[1]

4. Spill Response:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[5][6]

  • For small spills, use an inert, non-combustible absorbent material like sand or vermiculite (B1170534) to contain the substance.[4]

  • Carefully sweep or scoop the contained material into a designated hazardous waste container, avoiding dust generation.[1][4][6]

  • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Do not allow the chemical to enter drains or waterways.[3][5][6]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound is crucial to protect the environment and comply with regulations.

1. Waste Identification and Segregation:

  • Classify unused this compound and any contaminated materials (e.g., gloves, absorbent pads) as hazardous chemical waste.[4]

  • Collect solid waste in a clearly labeled, sealed container.

  • Collect solutions in a separate, compatible liquid waste container. Do not mix with incompatible waste streams.[4]

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of waste generation and the primary hazards (e.g., Irritant).

3. Final Disposal:

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]

  • The final disposal must be conducted through a licensed and approved hazardous waste disposal facility.[4][6]

  • Contact your institution's EHS office to arrange for the collection and disposal of the properly contained and labeled waste.[4]

  • Contaminated packaging should also be disposed of as hazardous waste.[6]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation & Handling cluster_cleanup Contingency & Disposal Receive Receive & Inspect Store Store Safely Receive->Store Weigh Weigh in Ventilated Area Store->Weigh Use Experimental Use Weigh->Use Spill Spill Occurs Use->Spill Potential Waste Collect Waste Use->Waste Cleanup Spill Cleanup Spill->Cleanup Cleanup->Waste Dispose Dispose via EHS Waste->Dispose

Caption: Workflow for the proper handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazole-3,5-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1H-Pyrazole-3,5-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.